Methylphenylphosphinic acid
Description
The exact mass of the compound Methylphenylphosphinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylphenylphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylphenylphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl(phenyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJCJLHZCBFPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323126 | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-13-0 | |
| Record name | 4271-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Methylphenylphosphinic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphenylphosphinic acid (MPPA) is an organophosphorus compound belonging to the phosphinic acid class. Characterized by a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a hydroxyl group, and a double-bonded oxygen, it serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the P-chiral center and the acidic proton, impart unique reactivity and make it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methylphenylphosphinic acid, details experimental protocols for its characterization, and explores its relevance in the field of drug development.
Molecular Identity and Structure
A fundamental understanding of a compound begins with its structural and molecular identity.
-
IUPAC Name: methyl(phenyl)phosphinic acid[1]
-
Molecular Formula: C₇H₉O₂P[1]
-
CAS Number: 4271-13-0[1]
-
Synonyms: Phenyl-methyl-phosphinic acid[2]
Molecular Structure
The structure of methylphenylphosphinic acid features a central phosphorus atom, creating a chiral center. The molecule exists as a racemic mixture of two enantiomers.[3] The arrangement of the methyl, phenyl, and hydroxyl groups around the phosphinoyl core dictates its chemical behavior and interactions.
Caption: Molecular structure of Methylphenylphosphinic acid.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups. The key physical descriptors for methylphenylphosphinic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 156.12 g/mol | [1][2] |
| Exact Mass | 156.03401652 Da | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 150 | [1] |
| Crystal Structure | Crystallizes as a racemic mixture in the centrosymmetric space group Pbca, featuring O—H⋯O hydrogen bonding that links molecules into continuous chains.[3] | [3] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of methylphenylphosphinic acid. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus nucleus (²J(P,H)). The phenyl protons would appear as multiplets in the aromatic region. The acidic proton (P-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon and the six carbons of the phenyl ring. The carbons will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J(P,C)) depending on the number of bonds separating the nuclei.
-
³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. Methylphenylphosphinic acid is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinic acids. Proton coupling would result in a complex multiplet, which simplifies to a singlet upon proton decoupling.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for methylphenylphosphinic acid include:
-
A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration.
-
A broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) characteristic of the O-H stretching of the hydrogen-bonded phosphinic acid group.
-
Bands corresponding to C-H stretching of the methyl and phenyl groups.
-
Absorptions related to the P-C and P-O single bonds. PubChem indicates the availability of both FTIR and ATR-IR spectra for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (156.034 Da).[1]
Chemical Properties and Reactivity
Synthesis
Methylphenylphosphinic acid can be synthesized from phenylphosphinic acid. A common laboratory-scale synthesis involves the silylation of phenylphosphinic acid followed by alkylation with an iodomethane.[3]
Caption: General workflow for the synthesis of Methylphenylphosphinic acid.[3]
Acidity
As an acid, it readily donates the proton from its hydroxyl group. The acidity, quantified by its pKa value, is a critical parameter influencing its behavior in solution and its utility as a catalyst or reactant. The pKa can be experimentally determined via potentiometric titration (see Section 5.1).
Reactivity
The reactivity of methylphenylphosphinic acid is centered around the phosphinoyl group.
-
Esterification: The hydroxyl group can be esterified with alcohols to form phosphinate esters.
-
Reactions at the P=O Group: The phosphoryl oxygen can act as a hydrogen bond acceptor and coordinate to metal centers.
-
Derivatization: It serves as a precursor for a wide range of other organophosphorus compounds through reactions that modify the methyl or phenyl groups, or through substitution at the phosphorus center.
Standard Experimental Protocols
Accurate determination of physicochemical properties is essential for research and development. The following sections detail standardized protocols for measuring pKa and aqueous solubility.
Protocol for Determining pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.[5][6]
Causality: Potentiometric titration is a highly precise technique for determining pKa values.[7] The gradual addition of a titrant (strong base) neutralizes the weak acid, and the resulting pH change, when plotted, produces a sigmoid curve. The inflection point of this curve corresponds to the equivalence point, where moles of base equal the initial moles of acid. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is exactly half-neutralized ([A⁻] = [HA]), the pH of the solution is equal to the pKa of the acid.[5]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
-
Accurately weigh a sample of methylphenylphosphinic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).[8]
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
-
Titration:
-
Place the acid solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[5]
-
Continue this process until the pH has risen significantly and begins to plateau (e.g., pH > 10).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve. This can be determined visually or by taking the first derivative of the curve.
-
Determine the volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
The pH of the solution at this half-equivalence point is equal to the pKa of methylphenylphosphinic acid.[5][8]
-
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the solute in solution. By adding an excess of the solid compound to the solvent and agitating for an extended period, the system reaches a state of saturation.[9] Subsequent analysis of the supernatant provides the concentration of the dissolved compound, which, by definition, is its solubility under the specified conditions (e.g., temperature and pH).
Caption: Experimental workflow for solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid methylphenylphosphinic acid to a vial or flask containing a known volume of the desired aqueous solvent (e.g., deionized water or a specific pH buffer). The presence of excess solid should be visually apparent.[9]
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Place the container in a shaker or agitator set to a constant, controlled temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical relevance).[9]
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Determine the concentration of methylphenylphosphinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate the original concentration in the undissolved sample, which represents the solubility.
-
Applications in Drug Development
Phosphinic acids and their derivatives are a versatile class of compounds in medicinal chemistry due to their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[10] This makes them valuable scaffolds for the design of enzyme inhibitors.[11]
-
Enzyme Inhibitors: The phosphinate moiety can chelate metal ions in the active sites of metalloenzymes or act as a transition-state analog for hydrolytic enzymes, making phosphinic acid derivatives potent inhibitors for targets in various diseases.[10]
-
Bioisosteres: The phosphinic acid group can serve as a bioisostere for carboxylic acids or phosphate groups, offering modified physicochemical properties such as acidity, lipophilicity, and metabolic stability, which can be advantageous in drug design.
-
Synthetic Intermediates: Methylphenylphosphinic acid is a building block for creating more complex phosphinate-containing molecules. The chemical transformations of phosphinic acids are a mature field of research, providing numerous pathways to valuable pharmaceutical compounds.[12] The broad utility of phosphinic acids has led to their investigation in agents targeting diseases such as HIV, influenza, Alzheimer's, and cancer.[11]
Safety and Handling
According to the aggregated GHS information, methylphenylphosphinic acid is classified as a warning-level hazard.[1]
Handling Recommendations:
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place in a tightly sealed container.
References
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PubChem. (n.d.). Methylphenylphosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]
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Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Grokipedia. (n.d.). Methylphosphinic acid. Retrieved from [Link]
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PubChem. (n.d.). P-(4-Methylphenyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of hydroxymethylphenylphosphinic acid. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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PMC. (n.d.). Methyl(phenyl)phosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
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An In-depth Technical Guide to Methylphenylphosphinic Acid (CAS 4271-13-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphenylphosphinic acid, identified by CAS number 4271-13-0, is an organophosphorus compound with a growing presence in the fields of synthetic chemistry and materials science. Its structural features, combining a phenyl and a methyl group attached to a phosphorus center, impart unique chemical properties that make it a valuable intermediate and building block. This guide provides a comprehensive overview of its properties, synthesis, hazards, and potential applications, offering a critical resource for professionals working with this compound.
Chemical and Physical Properties
Methylphenylphosphinic acid is a solid at room temperature with a defined set of physicochemical properties crucial for its handling and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 4271-13-0 | [1] |
| Molecular Formula | C₇H₉O₂P | [1] |
| Molecular Weight | 156.12 g/mol | [1] |
| Melting Point | 132-134 °C | |
| Boiling Point | 373.9 °C at 760 mmHg | |
| Density | 1.2 g/cm³ | |
| Flash Point | 179.9 °C | |
| Refractive Index | 1.522 |
Synthesis of Methylphenylphosphinic Acid
One common approach involves the reaction of organometallic reagents with phosphorus compounds. For instance, the reaction of a Grignard reagent with a phosphite can yield a dialkylphosphine oxide, which is then oxidized to the phosphinic acid.[2] However, this method is more suitable for symmetrical phosphinic acids.[2]
Another strategy involves the oxidation of phosphinites.[2] The required phosphinite precursors can sometimes be accessed through transesterification reactions.[2] The final step is typically an acidic hydrolysis to yield the free phosphinic acid.[2]
A two-step procedure has been described for a related compound, hydroxymethylphenylphosphinic acid, which involves the reaction of dichlorophenylphosphine with water to form phenylphosphinic acid, followed by a reaction with paraformaldehyde.[3] This suggests that dichlorophenylphosphine could be a potential starting material for the synthesis of methylphenylphosphinic acid as well, likely through a different reaction pathway involving methylation.
Diagram: General Synthetic Approach for Phosphinic Acids
Caption: General synthetic pathways to phosphinic acids.
Hazards and Safety Information
Methylphenylphosphinic acid is classified as an irritant.[1] Understanding and adhering to safety protocols is paramount when handling this chemical.
GHS Hazard Classification
According to aggregated GHS information, methylphenylphosphinic acid is classified as follows:
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]
Precautionary Statements
The following precautionary statements are advised:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Toxicological Data
Safe Handling and Experimental Protocols
Given its hazardous nature, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Diagram: Safe Handling Workflow
Caption: A simplified workflow for the safe handling of Methylphenylphosphinic Acid.
Applications and Research Interest
The unique structure of methylphenylphosphinic acid and phosphinic acids, in general, has led to their exploration in several areas of research and development.
Coordination Chemistry and Materials Science
Phosphinic acids are utilized in the synthesis of coordination polymers.[5] The phosphinic acid group can act as a linker between metal centers, leading to the formation of novel materials with potentially interesting catalytic, magnetic, or porous properties.
Drug Discovery and Medicinal Chemistry
Phosphinic acid derivatives are recognized for their diverse biological activities and are considered a versatile tool in the development of new medicinal agents.[6] They have been investigated for a wide range of pharmacological activities, including as anti-inflammatory, anti-Alzheimer, and antimicrobial agents.[6] The phosphinic acid moiety can act as a stable mimic of a tetrahedral transition state in enzymatic reactions, making it a valuable pharmacophore in the design of enzyme inhibitors.
Phenylphosphonic acid, a related compound, has been shown to be an effective catalyst in multicomponent reactions for the synthesis of biologically active molecules, such as α-aminophosphonates, which are structural analogs of α-amino acids.[7] This suggests that methylphenylphosphinic acid could also have potential applications as a catalyst in pharmaceutical synthesis.
Analytical Methods
The analysis of methylphenylphosphinic acid would likely employ standard chromatographic techniques. While specific methods for this compound are not detailed in the available literature, methods for similar compounds can be adapted.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable method for its analysis and purification.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the acidic proton would likely be necessary to increase volatility.[9]
Conclusion
Methylphenylphosphinic acid (CAS 4271-13-0) is a compound of interest for researchers in synthetic and medicinal chemistry. While its direct toxicological profile is not extensively documented, its classification as an irritant necessitates careful handling and adherence to strict safety protocols. The potential for this and other phosphinic acids in the development of new materials and pharmaceuticals is significant, warranting further investigation into its synthesis, reactivity, and biological activity. This guide serves as a foundational resource for professionals to work with this compound safely and effectively.
References
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Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved January 21, 2026, from [Link]
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PPRTV Library. (2009). Provisional Peer-Reviewed Toxicity Values for Methyl phosphonic acid. Retrieved January 21, 2026, from [Link]
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Tautomerism in Phosphinic Acids: From Fundamental Principles to Practical Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphinic acids, characterized by the R₂P(O)H functional group, are pivotal compounds in synthetic chemistry and drug discovery. Their utility is profoundly influenced by a fascinating chemical behavior: prototropic tautomerism. This guide provides a comprehensive exploration of the dynamic equilibrium between the predominant, tetracoordinated pentavalent (P(V)) phosphinic acid form and its highly reactive, tricoordinated trivalent (P(III)) phosphinous acid tautomer. We will dissect the thermodynamic and kinetic principles governing this equilibrium, detail the profound influence of electronic and solvent effects, and outline the modern spectroscopic and computational methodologies employed for its characterization. By understanding the causality behind this tautomeric shift, researchers can better harness the unique reactivity of the P(III) form in synthesis and rationally design phosphinic acid-based molecules with tailored biological activities.
The Core Concept: A Tale of Two Tautomers
Phosphinic acids and their derivatives, such as H-phosphinates and secondary phosphine oxides, exhibit a prototropic tautomeric equilibrium. The hydrogen atom directly bonded to phosphorus can migrate to the phosphoryl oxygen, converting the tetracoordinated P(V) species into a tricoordinated P(III) species.[1]
-
Phosphinic Acid (P(V) form): The thermodynamically more stable and dominant tautomer. It features a tetrahedral phosphorus atom with a double bond to oxygen and a direct P-H bond.
-
Phosphinous Acid (P(III) form): The less stable but kinetically more reactive tautomer. It contains a trivalent phosphorus atom with a P-OH group and a lone pair of electrons, making it an effective nucleophile and ligand.[1]
While the equilibrium overwhelmingly favors the P(V) form in most cases, the accessibility of the P(III) tautomer is the key to the reactivity of these compounds in numerous chemical transformations.[1][2]
Caption: The prototropic tautomeric equilibrium in phosphinic acids.
Factors Governing the Tautomeric Equilibrium
The position of the P(V) <=> P(III) equilibrium is not static; it is dynamically influenced by a combination of electronic and environmental factors. Understanding these influences allows for the predictable manipulation of tautomer populations.
The Decisive Role of Substituents
The electronic nature of the substituents (R¹, R²) attached to the phosphorus atom has the most significant impact on the relative stability of the two tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (CF₃) or perfluorophenyl (C₆F₅) dramatically stabilize the P(III) tautomer.[1][3] This stabilization is so pronounced that for compounds like (CF₃)₂P(O)H, the equilibrium can be shifted significantly towards the trivalent phosphinous acid form.[1][3]
-
Electron-Donating Groups (EDGs): Alkyl and other electron-releasing groups increase the electron density on the phosphorus atom, further stabilizing the pentavalent P(V) form and shifting the equilibrium away from the P(III) tautomer.[1][4]
-
Aryl Groups: Phenyl groups are known to increase the rate of tautomerization compared to alkyl groups, facilitating faster interconversion between the two forms.[5]
Caption: Influence of electronic effects on the tautomeric equilibrium.
Solvent Effects: The Stabilizing Environment
The surrounding solvent medium can modulate the tautomeric equilibrium, primarily by differential solvation of the two forms.[6]
-
Polarity: More polarized solvents can preferentially stabilize the more polar tautomer.[3] Computational studies have shown a logarithmic relationship between the solvent's relative permittivity and the stability of the P(V) form.[1]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both tautomers, but the nature of these interactions differs, potentially shifting the equilibrium. It is crucial to note that trace amounts of water in a solvent can also act as a catalyst for interconversion, complicating the interpretation of pure solvent effects.[1]
Table 1: Summary of Factors Influencing Tautomerism
| Factor | Influence on P(V) <=> P(III) Equilibrium | Causality |
| Electron-Withdrawing Substituents | Shifts toward P(III) | Stabilizes the electron-rich trivalent phosphorus center. |
| Electron-Donating Substituents | Shifts toward P(V) | Destabilizes the P(III) tautomer relative to the P(V) form. |
| Increasing Solvent Polarity | Generally stabilizes the more polar species | Differential solvation energies can alter the free energy difference (ΔG) between tautomers.[7] |
| Protic/H-Bonding Solvents | Can shift equilibrium and/or catalyze interconversion | Specific hydrogen-bond interactions with P=O and P-OH groups.[1] |
Mechanistic Pathways for Interconversion
The high reactivity of phosphinic acids, which relies on the P(III) form, seems contradictory to the high stability of the P(V) form. This is resolved by understanding the mechanisms of interconversion, which provide low-energy pathways to access the reactive tautomer.
-
Intramolecular Pathway: A direct, uncatalyzed 1,2-proton shift from phosphorus to oxygen proceeds through a highly strained three-membered ring transition state. This pathway has a prohibitively high activation energy barrier (around 240–260 kJ/mol) and is not considered a viable mechanism at room temperature.[1][5]
-
Intermolecular Pathways: The presence of other molecules drastically lowers the activation energy.
-
Self-Catalysis (Dimer/Trimer): Two or three phosphinic acid molecules can form a cyclic transition state, allowing for a concerted proton exchange. These multimolecular pathways are energetically similar to water-promoted tautomerization and represent a feasible route.[3]
-
Solvent/Catalyst-Mediated: Molecules like water or alcohols can act as a proton shuttle, bridging the P-H and P=O moieties and facilitating the proton transfer through a lower-energy transition state.[1][8] Bases can also catalyze the tautomerization by deprotonating the P-H bond.[1]
-
Caption: Energetic feasibility of tautomerization mechanisms.
Analytical and Computational Characterization
A combination of experimental and theoretical methods is essential for a complete understanding of phosphinic acid tautomerism.
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is the most powerful experimental technique for studying this equilibrium. The P(V) and P(III) tautomers have distinct chemical shifts and coupling constants, allowing for their direct observation and quantification.
Protocol: ³¹P NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed sample of the phosphinic acid derivative in the desired deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean NMR tube. For quantitative analysis, an internal standard may be added.
-
Instrument Setup:
-
Tune the NMR spectrometer to the ³¹P frequency.
-
Use a proton-decoupled pulse sequence to obtain singlet peaks for each phosphorus environment, simplifying the spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the phosphorus nuclei) to allow for full relaxation and ensure accurate integration.
-
-
Data Acquisition: Acquire the ³¹P NMR spectrum at a controlled temperature. The equilibrium position can be temperature-dependent.
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the P(V) and P(III) tautomers. The P(V) species typically appear at a different chemical shift from the P(III) species.
-
In a proton-coupled spectrum, the P(V) tautomer will show a large one-bond P-H coupling constant (¹JPH), while the P(III) tautomer will show a smaller two-bond P-O-H coupling if observable.
-
-
Quantification: Integrate the areas of the respective ³¹P signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the equilibrium mixture under the measured conditions.
-
Causality Check: Repeat the experiment in different solvents or at different temperatures to observe shifts in the equilibrium, validating the influence of environmental factors.
Self-Validating System: Computational Chemistry
Quantum chemical calculations, especially using Density Functional Theory (DFT), provide invaluable insights that complement experimental data.[1][3][4] These methods create a self-validating system where experimental observations can be explained by first-principles calculations.
Caption: Workflow for computational analysis of tautomerism.
Implications in Synthesis and Drug Development
The study of phosphinic acid tautomerism is not merely an academic exercise; it has profound practical consequences.
Synthetic Chemistry
The dual nature of phosphinic acids makes them versatile reagents. While they are stored as the stable P(V) form, their reactivity often proceeds through the transient P(III) tautomer. For example, the P(III) form is essential for:
-
Coordination Chemistry: Acting as a P-donor ligand to transition metals.[1]
-
Nucleophilic Additions: Participating in reactions like the Pudovik or Kabachnik-Fields reaction for the synthesis of α-aminophosphinic acids.[9][10]
-
Palladium-Catalyzed Cross-Coupling: Reactions involving P-H compounds often leverage the reactivity of the trivalent form.[11]
Drug Discovery and Medicinal Chemistry
Phosphinic acids are highly valued in drug design as stable bioisosteres of carboxylic acids and phosphate esters.[12][13][14] Their tetrahedral geometry can mimic the transition state of enzymatic reactions, making them potent enzyme inhibitors.[13] The tautomeric equilibrium can influence:
-
Receptor Binding: The specific tautomer present may have a different binding affinity for a biological target.
-
Pharmacokinetics: The polarity and hydrogen bonding capacity, which differ between tautomers, can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Prodrug Design: The P-H bond can be a site for modification in prodrug strategies, with the in vivo regeneration of the active phosphinic acid.[14]
Conclusion
The tautomerism of phosphinic acids is a fundamental principle that dictates their stability, reactivity, and utility. The equilibrium between the dominant P(V) and reactive P(III) forms is a delicate balance controlled by the electronic nature of substituents and the surrounding solvent environment. While direct intramolecular conversion is energetically forbidden, intermolecular and catalyzed pathways provide ready access to the crucial P(III) tautomer. A synergistic approach, combining high-level computational analysis with definitive spectroscopic experiments, provides the clearest picture of this dynamic process. For chemists in synthesis and drug discovery, a deep understanding of this tautomerism is not just beneficial—it is essential for innovation and the rational design of next-generation molecules.
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Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
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Vincze, D., Bagi, P., & Ábrányi-Balogh, P. (2019). Theoretical investigation on the tautomerization mechanism of phosphinic acids. Full article. [Link]
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Peck, S. C., Chekan, J. R., & van der Donk, W. A. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 81, 427-453. [Link]
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Kosolapoff, G. M. (1951). The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions, 6, 273-338. [Link]
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Keglevich, G. (2016). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. [Link]
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Vincze, D., Bagi, P., Ábrányi-Balogh, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. [Link]
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Peck, S. C., Chekan, J. R., & van der Donk, W. A. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC. [Link]
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Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P—H bond in phosphonic acid and phosphonic esters. Canadian Journal of Chemistry, 57(2), 236-239. [Link]
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Wikipedia. (n.d.). Hypophosphorous acid. [Link]
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Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 80(20), 10025-10032. [Link]
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Ordóñez, M., & Cativiela, C. (2007). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Current Organic Chemistry, 11(10), 879-895. [Link]
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Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J. L. (2015). P(O)H to P-OH Tautomerism: A Theoretical and Experimental Study. Semantic Scholar. [Link]
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Vincze, D., Bagi, P., & Ábrányi-Balogh, P. (2018). Theoretical investigation on the tautomerization mechanism of phosphinic acids. ResearchGate. [Link]
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Vincze, D., Bagi, P., Ábrányi-Balogh, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. ResearchGate. [Link]
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Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry. [Link]
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Yokomatsu, T. (2007). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 127(6), 949-961. [Link]
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ResearchGate. (n.d.). Equilibrium of the free phosphinic acid (2) its P(III) tautomer (2′) and the acetone adduct (3). [Link]
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Keshavarzipour, F., & Tavakol, H. (2018). The Substituent Effect on the Energy Profiles of Inter and Intramolecular Proton Transfers between Phosphine Oxide-Phosphinous Acid Tautomers. ResearchGate. [Link]
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Keglevich, G., & Szekrényi, A. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]
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Głowacka, I. E., & Głowacki, E. D. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]
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Khomutov, M. A., et al. (2022). Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. MDPI. [Link]
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Ordóñez, M., & Cativiela, C. (2009). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Tetrahedron, 65(1), 17-49. [Link]
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Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P-H bond in phosphonic acid and phosphonic esters. Canadian Science Publishing. [Link]
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Campbell, M. M., & Carruthers, N. (1988). Synthesis of α-aminophosphonic and α-aminophosphinic acids and derived dipeptides from 4-acetoxyazetidin-2-ones. Journal of the Chemical Society, Chemical Communications, (8), 503-504. [Link]
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Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]
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ResearchGate. (n.d.). Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands. [Link]
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Bianchini, C., et al. (2003). Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands. Dalton Transactions, (11), 2253-2260. [Link]
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Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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The Molecular Geometry of Methylphenylphosphinic Acid: An In-depth Technical Guide
Foreword
In the landscape of drug development and materials science, a profound understanding of molecular architecture is not merely academic—it is the bedrock of innovation. The precise arrangement of atoms in a molecule dictates its reactivity, its interaction with biological targets, and its bulk physical properties. Methylphenylphosphinic acid (MPPA), a chiral organophosphorus compound, serves as a quintessential example. Its P-chiral center makes it a valuable building block in asymmetric synthesis and a key moiety in various ligands and catalysts. This guide provides a deep dive into the molecular geometry of MPPA, synthesizing experimental data with computational insights to offer a holistic and field-relevant perspective for researchers, scientists, and drug development professionals.
The Core Architecture: An Overview of Methylphenylphosphinic Acid
Methylphenylphosphinic acid (C₇H₉O₂P) is a phosphinic acid derivative characterized by a central phosphorus atom bonded to a methyl group, a phenyl group, a hydroxyl group, and a phosphoryl oxygen. This tetrahedral arrangement around the phosphorus atom results in chirality, making MPPA a subject of significant interest. The solid-state form of this molecule provides the most direct and precise measurement of its geometry, a task for which single-crystal X-ray diffraction is the gold standard.
Experimental Determination: Unveiling the Solid-State Geometry via Single-Crystal X-ray Crystallography
The most definitive method for determining the three-dimensional structure of a molecule is by analyzing its crystalline form. The crystal lattice provides a highly ordered, repeating array of molecules, allowing for precise measurement of atomic positions through the diffraction of X-rays.
The "Why": Causality in Experimental Design
The choice of single-crystal X-ray diffraction is deliberate. Unlike spectroscopic methods which provide averaged information about a bulk sample, this technique maps the electron density of a single, highly ordered unit, providing unambiguous bond lengths, bond angles, and torsional angles. The primary challenge, and a critical determinant of data quality, is the growth of a suitable single crystal. The slow evaporation method from a methanol solution was successfully employed for MPPA, a choice predicated on finding a solvent system where the compound is sufficiently soluble but from which it will slowly precipitate upon solvent removal, allowing for the formation of a well-ordered lattice rather than an amorphous powder.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standardized workflow for determining the molecular structure of a compound like MPPA.
-
Crystal Growth & Selection :
-
Synthesize and purify methylphenylphosphinic acid.[1]
-
Dissolve the purified compound in a suitable solvent (e.g., methanol) in a loosely covered vial.
-
Allow the solvent to evaporate slowly over several days at a constant temperature, protected from vibration.
-
Under a microscope, select a single, transparent crystal with well-defined faces and no visible cracks or imperfections, typically 0.1-0.3 mm in each dimension. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
-
Mounting and Data Collection :
-
Mount the selected crystal on a goniometer head, often using a cryoloop after flash-cooling in liquid nitrogen to minimize radiation damage during data collection.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker X8 Kappa APEXII).[1]
-
A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction patterns are collected on a detector. Each pattern is an array of spots, or reflections, whose intensity and position are recorded.
-
-
Structure Solution and Refinement :
-
The collected data are processed to determine the unit cell dimensions and the space group. For MPPA, the crystal system is orthorhombic with the centrosymmetric space group Pbca.[1]
-
The "phase problem" is solved using direct methods (e.g., with software like SHELXS97) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods (e.g., with SHELXL97), optimizing atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[1] The quality of the final structure is assessed using metrics like the R-factor.
-
The Crystal Structure of Methylphenylphosphinic Acid
The analysis reveals that methylphenylphosphinic acid crystallizes as a racemic mixture of its (R) and (S) enantiomers in a centrosymmetric space group.[1] The key feature of the crystal packing is the formation of infinite chains through intermolecular O—H⋯O hydrogen bonds between the phosphinic acid moieties.[1] This strong hydrogen bond, with a P—O···O=P distance of 2.494 (2) Å, significantly influences the solid-state conformation of the molecule.[1]
| Parameter | Value | Source |
| Chemical Formula | C₇H₉O₂P | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
| a (Å) | 12.4231 (8) | [1] |
| b (Å) | 7.8464 (5) | [1] |
| c (Å) | 15.9801 (10) | [1] |
| V (ų) | 1557.69 (17) | [1] |
| Z (molecules/unit cell) | 8 | [1] |
| Hydrogen Bonding (O···O) | 2.494 (2) Å | [1] |
Table 1: Key crystallographic data for methylphenylphosphinic acid at 296 K.[1]
A comprehensive list of bond lengths and angles is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 841194. Key intramolecular distances and angles around the tetrahedral phosphorus center define its core geometry.
Computational Modeling: The Gas-Phase Geometry via Density Functional Theory (DFT)
While crystallography provides an accurate snapshot of the molecule in the solid state, computational chemistry allows us to predict its intrinsic, gas-phase geometry, free from the influence of crystal packing forces. Density Functional Theory (DFT) is a powerful quantum mechanical method that balances computational cost with high accuracy for this purpose.
The "Why": Rationale for a DFT-Based Approach
A DFT-based geometry optimization calculates the forces on each atom and iteratively adjusts their positions until a minimum energy structure (a stationary point on the potential energy surface) is found. This provides a theoretical equilibrium geometry. By comparing this gas-phase structure to the experimental crystal structure, we can quantify the impact of intermolecular forces, such as the strong hydrogen bonding observed in MPPA. The choice of functional and basis set is critical for accuracy. Hybrid functionals like B3LYP or PBE0 are often chosen for their robust performance with organic and organophosphorus compounds. A triple-zeta basis set, such as 6-311+G(d,p), is recommended to provide sufficient flexibility for accurately describing the electron distribution, particularly around the phosphorus atom.
Protocol: DFT Geometry Optimization
-
Initial Structure Generation :
-
Build an initial 3D model of methylphenylphosphinic acid using molecular modeling software. The crystal structure coordinates can serve as an excellent starting point.
-
-
Method Selection :
-
Choose a reliable DFT functional. A common choice is the B3LYP hybrid functional. For higher accuracy, a functional like PBE0 with a dispersion correction (e.g., D3 or D4) is advisable to account for van der Waals forces.
-
Select an appropriate basis set. A Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is suitable. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for describing the polar bonds to oxygen and the lone pairs.
-
-
Geometry Optimization :
-
Perform a geometry optimization calculation. The software will iteratively solve the electronic Schrödinger equation and adjust the nuclear coordinates to minimize the total energy of the molecule.
-
The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
-
-
Verification of Minimum :
-
Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum and not a transition state. The frequency calculation also yields thermodynamic data and vibrational spectra.
-
Synthesis of Results: A Comparative Analysis
Comparing the experimental solid-state geometry with the computationally derived gas-phase geometry is highly instructive.
-
Intramolecular Geometry : The core bond lengths (P-C, P=O, P-O) and bond angles (e.g., O=P-O) are expected to be in close agreement. Minor deviations are anticipated, as the computational model represents an isolated molecule at 0 K, while the experimental data is from a molecule in a crystal lattice at a specific temperature (296 K).[1]
-
Conformation : The most significant differences will likely arise in the torsional angles, particularly involving the phenyl group and the P-O-H bond. In the crystal, the conformation is constrained by the need to form the optimal hydrogen-bonding network.[1] In the gas phase, the molecule is free to adopt its lowest energy conformation, which may differ. The phenyl group's rotation relative to the C-P bond and the orientation of the hydroxyl proton will be key points of comparison.
Conclusion
The molecular geometry of methylphenylphosphinic acid is defined by a chiral, tetrahedral phosphorus center. Single-crystal X-ray diffraction provides a high-resolution view of its structure in the solid state, revealing a conformation governed by strong intermolecular O—H⋯O hydrogen bonds that link the molecules into infinite chains.[1] This experimental data serves as the definitive benchmark. Complementary DFT calculations provide the intrinsic, gas-phase geometry, allowing for a quantitative assessment of the effects of crystal packing forces. For professionals in drug design and materials science, this dual-pronged approach—grounding theoretical models with high-quality experimental data—is essential for building predictive models of molecular behavior and designing new chemical entities with targeted properties.
References
-
Burrow, R. A., & Siqueira da Silva, R. M. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2005. [Link]
Sources
A Comprehensive Spectroscopic Guide to Methylphenylphosphinic Acid
This in-depth technical guide provides a multi-faceted spectroscopic analysis of methylphenylphosphinic acid (C₇H₉O₂P). Designed for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to offer a holistic understanding of this organophosphorus compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structure and properties.
Introduction: The Significance of Methylphenylphosphinic Acid
Methylphenylphosphinic acid, a member of the phosphinic acid class of compounds, possesses a stereogenic phosphorus center, rendering it chiral. Its structure, featuring both a methyl and a phenyl group directly bonded to phosphorus, makes it a valuable synthon and a subject of interest in coordination chemistry and materials science.[1] The precise characterization of its structure is paramount for its application in these fields, and a combination of spectroscopic techniques provides the most definitive means of achieving this. This guide will explore the unique spectral signature of methylphenylphosphinic acid, offering insights into how each analytical technique contributes to its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of methylphenylphosphinic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Expected ¹H NMR Spectral Features:
-
Methyl Protons (CH₃-P): A doublet in the upfield region (typically 1.5-2.0 ppm). The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(H,P)).
-
Phenyl Protons (C₆H₅-P): A complex multiplet pattern in the aromatic region (7.4-8.0 ppm). The protons in the ortho, meta, and para positions will have slightly different chemical shifts and will show coupling to the phosphorus nucleus (J(H,P)) in addition to proton-proton coupling.
-
Acidic Proton (P-OH): A broad singlet whose chemical shift is highly dependent on the solvent and concentration. This peak may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of methylphenylphosphinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).
-
Integration of the peaks should be performed to determine the relative number of protons in each environment.
-
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and coupling to the phosphorus nucleus provides valuable structural information.
¹³C NMR Spectral Data Summary:
| Carbon Atom | Chemical Shift (δ) in ppm |
| Methyl (CH₃) | 17.5 |
| C1 (ipso) | 131.1 (d, ¹J(C,P) = 113.8 Hz) |
| C2, C6 (ortho) | 131.7 (d, ²J(C,P) = 9.9 Hz) |
| C3, C5 (meta) | 128.8 (d, ³J(C,P) = 12.1 Hz) |
| C4 (para) | 132.2 (d, ⁴J(C,P) = 2.8 Hz) |
| Data sourced from SpectraBase.[3] |
Interpretation and Causality:
-
The methyl carbon appears at a characteristic upfield chemical shift.[4]
-
The ipso-carbon (C1), directly attached to the phosphorus, shows a large one-bond coupling constant (¹J(C,P)), which is a definitive indicator of this connectivity. Its chemical shift is significantly different from the other aromatic carbons.
-
The ortho, meta, and para carbons exhibit smaller, distance-dependent coupling constants to the phosphorus atom (²J(C,P), ³J(C,P), and ⁴J(C,P) respectively). This pattern of decreasing coupling constant with increasing number of bonds from the phosphorus atom is a key feature in the spectra of phenylphosphine derivatives.[4]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe is necessary.
-
Acquisition Parameters:
-
A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to singlets for each carbon (though P-C couplings will remain).
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
A longer acquisition time and a greater number of scans are needed to obtain a good signal-to-noise ratio.
-
³¹P NMR Spectroscopy: The Phosphorus Core
³¹P NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds.[5] The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making it an excellent probe for the chemical environment around the phosphorus atom.[5]
Expected ³¹P NMR Spectral Features:
Experimental Protocol for ³¹P NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H NMR, 5-10 mg of the sample is dissolved in a deuterated solvent.
-
Instrumentation: An NMR spectrometer equipped with a probe capable of observing the ³¹P nucleus is required.
-
Acquisition Parameters:
-
Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
-
The spectral width should be set to cover the expected range for phosphinic acids.
-
An external standard, such as 85% H₃PO₄, is commonly used for chemical shift referencing (δ = 0 ppm).
-
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
IR Spectral Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Medium | C-H stretching (aromatic and aliphatic) |
| ~2500-2700 | Broad | O-H stretching (in P-OH) |
| ~1600, 1480, 1440 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1200 | Strong | P=O stretching (phosphoryl group) |
| ~1000-1150 | Strong | P-O stretching |
| ~900-1000 | Strong | P-C stretching |
| ~700-800 | Strong | C-H bending (out-of-plane, aromatic) |
| Data is a composite interpretation based on available spectra and typical values for phosphinic acids.[1][3] |
Interpretation and Causality:
-
The most characteristic and intense absorption is the P=O stretch , which is a hallmark of pentavalent phosphorus compounds.
-
The O-H stretch of the phosphinic acid group is typically very broad and appears at lower wavenumbers than the O-H stretch of alcohols or carboxylic acids due to strong hydrogen bonding.
-
The presence of the phenyl group is confirmed by the aromatic C=C stretching bands and the C-H out-of-plane bending bands.
-
The methyl group is evidenced by the aliphatic C-H stretching vibrations.
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Sample Preparation: A small amount of the solid methylphenylphosphinic acid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition:
-
A background spectrum of the clean ATR crystal is collected.
-
The sample spectrum is then collected.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Mass Spectrometry Data Summary (GC-MS):
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 141 | [M - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
| Data sourced from NIST Mass Spectrometry Data Center via PubChem.[3] |
Interpretation and Causality:
-
The peak at m/z 156 corresponds to the molecular weight of methylphenylphosphinic acid (C₇H₉O₂P), confirming its elemental composition.[3]
-
The fragmentation pattern provides structural clues. The loss of a methyl group (mass 15) to give a fragment at m/z 141 is a common fragmentation pathway for molecules containing a methyl group.
-
The presence of a peak at m/z 77 is a strong indicator of a phenyl group.
Experimental Protocol for GC-MS:
-
Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization may be necessary to increase the volatility of the acidic compound.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.
-
The separated components then enter the MS, where they are ionized (typically by electron impact), and the resulting ions are separated by their m/z ratio.
-
Integrated Spectroscopic Analysis Workflow
Caption: Integrated analysis of spectroscopic data.
Conclusion
The comprehensive analysis of methylphenylphosphinic acid using NMR, IR, and MS provides a self-validating system for its structural elucidation. NMR spectroscopy reveals the precise connectivity of the atoms and their chemical environments. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structural features through fragmentation analysis. The synergy of these techniques allows for an unambiguous and confident characterization of methylphenylphosphinic acid, which is essential for its application in scientific research and development.
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Introduction: The Physicochemical Significance of Methylphenylphosphinic Acid
An In-depth Technical Guide to the Acidity and pKa of Methylphenylphosphinic Acid
Methylphenylphosphinic acid, a chiral organophosphorus compound, holds a significant position in synthetic chemistry and materials science. Its structure, featuring a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a hydroxyl group, and a phosphoryl oxygen, makes it a valuable building block and resolving agent.[1][2] Understanding the acidity and the corresponding acid dissociation constant (pKa) of this molecule is paramount for researchers, as this fundamental property governs its behavior in chemical and biological systems. The pKa value dictates the molecule's ionization state at a given pH, which in turn influences critical parameters such as solubility, lipophilicity, reactivity, and its ability to interact with other molecules, including biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings of methylphenylphosphinic acid's acidity, details field-proven experimental protocols for pKa determination, and discusses the practical implications for scientific research and development.
Theoretical Framework of Acidity
The acidity of methylphenylphosphinic acid stems from the dissociation of the proton from its hydroxyl group (-P(O)OH). The equilibrium for this dissociation in water can be represented as:
C₆H₅(CH₃)P(O)OH + H₂O ⇌ C₆H₅(CH₃)P(O)O⁻ + H₃O⁺
The strength of an acid is quantified by its acid dissociation constant (Ka), and more conveniently, by its pKa value, which is the negative logarithm of Ka. A lower pKa signifies a stronger acid, indicating a greater tendency to donate a proton in an aqueous solution.[3]
The Henderson-Hasselbalch Equation: Linking pH and pKa
The relationship between pKa, pH, and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) forms of the molecule is described by the Henderson-Hasselbalch equation:[3][4][5][6]
pH = pKa + log ( [A⁻] / [HA] )
This equation is fundamental for predicting the ionization state of the acid at a specific pH.[4][7] When the concentrations of the acidic and conjugate base forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and the pH is equal to the pKa.[5][7] This principle forms the basis of many experimental pKa determination methods.
Structural Influences on Acidity
The acidity of methylphenylphosphinic acid is modulated by the electronic effects of the substituents attached directly to the phosphorus atom:
-
Phosphoryl Group (P=O): The highly electronegative oxygen atom in the phosphoryl group strongly withdraws electron density from the phosphorus atom. This inductive effect polarizes the P-O bond and, subsequently, the O-H bond, facilitating the release of the proton.
-
Phenyl Group (C₆H₅): The phenyl group acts as an electron-withdrawing group through a negative inductive effect (-I), further stabilizing the resulting phosphinate anion through delocalization of the negative charge.
-
Methyl Group (CH₃): The methyl group is an electron-donating group through a positive inductive effect (+I). This effect slightly destabilizes the conjugate base by increasing electron density on the phosphorus atom, thereby making the acid weaker compared to a hypothetical analogue with a more electron-withdrawing group.
The net acidity is a balance of these competing electronic effects. In comparison to related compounds, phosphinic acids are generally considered strong acids.[8][9] For context, the parent phosphinic acid (H₂P(O)OH) has a pKa of approximately 1.1.[8] Phenylphosphonic acid, which has two acidic protons, has a first pKa (pK1) of around 1.83.[10][11] The acidity of methylphenylphosphinic acid is expected to fall in a similar range, influenced by the combined effects of its organic substituents.
Experimental Determination of pKa
Accurate determination of pKa requires robust experimental methods. Potentiometric titration, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy are the most common and reliable techniques employed.
Potentiometric Titration
This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added. The pKa is found at the midpoint of the titration curve, where half of the acid has been neutralized.
-
Preparation: Accurately weigh a sample of methylphenylphosphinic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titrant Standardization: Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH), and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (KHP).
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the acid solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Position the burette containing the standardized NaOH solution above the beaker.
-
Execution: Begin stirring the solution gently. Record the initial pH. Add small, precise increments of the NaOH titrant (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). For higher accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for studying phosphorus-containing compounds.[12][13] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, which changes upon deprotonation. By measuring the ³¹P chemical shift of methylphenylphosphinic acid in a series of buffers with different pH values, a titration curve can be generated to determine the pKa.[14][15]
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning a range of approximately pKa ± 2 pH units.
-
Sample Preparation: For each buffer, prepare an NMR sample by dissolving a constant, known amount of methylphenylphosphinic acid. A deuterated solvent (e.g., D₂O) is typically used for the field-frequency lock.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample under constant temperature conditions.[13] An external reference standard (e.g., 85% H₃PO₄) is used.
-
Data Processing: Process each spectrum and accurately determine the chemical shift (δ_obs) of the methylphenylphosphinic acid signal.
-
Data Analysis: The observed chemical shift is a weighted average of the shifts for the protonated (δ_HA) and deprotonated (δ_A⁻) forms. The pKa can be determined by fitting the data to the following equation, which is analogous to the Henderson-Hasselbalch equation:
pH = pKa + log ( (δ_obs - δ_HA) / (δ_A⁻ - δ_obs) )
A plot of δ_obs versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.[16][17]
Physicochemical Data and Speciation
The acid dissociation constant is a key physicochemical parameter. While an experimentally verified pKa value for methylphenylphosphinic acid is not prominently available in the surveyed literature, an estimation can be made based on structurally similar compounds. Phenylphosphonic acid (pKa1 ≈ 1.83) and methylphosphonic acid (pKa1 ≈ 2.12) provide a reasonable basis for this estimation.[10][11][18] Given the competing electronic effects of the phenyl and methyl groups, the pKa of methylphenylphosphinic acid is likely to be in the range of 2-3.
Table 1: Physicochemical Properties of Methylphenylphosphinic Acid
| Property | Value | Source |
| IUPAC Name | methyl(phenyl)phosphinic acid | [1] |
| CAS Number | 4271-13-0 | [1][2] |
| Molecular Formula | C₇H₉O₂P | [1] |
| Molecular Weight | 156.12 g/mol | [1] |
| pKa | Estimated: 2.0 - 3.0 | Inferred from[10][11][18] |
Acid Dissociation Equilibrium and Speciation
The equilibrium between the protonated (acidic) and deprotonated (conjugate base) forms is central to the compound's behavior. At pH values significantly below the pKa, the neutral, protonated form predominates. Conversely, at pH values significantly above the pKa, the anionic, deprotonated form is the major species.
Factors Influencing pKa and Its Measurement
Several environmental factors can influence the apparent acidity of a compound and must be controlled for accurate and reproducible pKa determination.
-
Solvent: The pKa value is highly dependent on the solvent.[19][20] Polar, protic solvents like water can stabilize both the proton and the conjugate base through solvation, facilitating dissociation. In non-aqueous or mixed-solvent systems, the apparent pKa can shift significantly.
-
Temperature: Acid dissociation is a thermodynamic process. Therefore, the pKa value is temperature-dependent. Measurements should always be performed at a constant, reported temperature, typically 25 °C.
-
Ionic Strength: The presence of other ions in the solution can affect the activity of the species involved in the equilibrium, leading to changes in the measured pKa. For precise measurements, experiments are often conducted in a medium of constant ionic strength.
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Quantum mechanical methods like Density Functional Theory (DFT), combined with continuum solvation models (e.g., SMD), can be used to calculate the Gibbs free energy change of the dissociation reaction, from which the pKa can be derived.[21][22][23][24] These in silico approaches are valuable for screening compounds and for understanding structure-acidity relationships at a molecular level, though experimental verification remains crucial.[25][26][27]
Practical Implications in Research and Drug Development
A thorough understanding of the pKa of methylphenylphosphinic acid is critical for its practical application:
-
Drug Design and ADME: For derivatives of methylphenylphosphinic acid being considered as drug candidates, the pKa is a critical determinant of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The ionization state affects membrane permeability (lipophilicity), aqueous solubility, and the potential for interactions with biological targets like enzymes and receptors.
-
Formulation Science: Knowledge of the pKa is essential for developing stable formulations. It guides the selection of appropriate buffer systems to maintain a pH where the compound is most soluble and stable.
-
Synthetic Chemistry: The acidity of the P-OH group dictates its reactivity. In basic conditions, it will deprotonate to form the nucleophilic phosphinate anion, which can participate in various substitution and addition reactions. Controlling the pH is therefore crucial for directing the outcome of a reaction.
Conclusion
The acidity of methylphenylphosphinic acid, quantified by its pKa value, is a cornerstone physicochemical property that dictates its behavior and utility. Governed by the electronic interplay of its phosphoryl, phenyl, and methyl groups, its pKa determines its ionization state across different pH environments. While experimental methods like potentiometric titration and ³¹P NMR spectroscopy provide the most reliable means of determination, computational approaches offer valuable predictive power. For scientists and researchers in drug development and chemical synthesis, a firm grasp of this compound's acidity is not merely academic; it is a practical necessity for optimizing experimental conditions, designing novel molecules, and ultimately harnessing the full potential of this versatile organophosphorus compound.
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ResearchGate. (n.d.). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]
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MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]
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National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Available at: [Link]
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National Institutes of Health. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]
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Introduction: The Significance of P-Chirality in Methylphenylphosphinic Acid
An In-Depth Technical Guide to the Chirality and Stereoisomers of Methylphenylphosphinic Acid
This guide provides a comprehensive technical overview of methylphenylphosphinic acid, focusing on its stereochemistry, synthesis, resolution, and characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of P-chiral compounds.
Methylphenylphosphinic acid, with the chemical formula C₇H₉O₂P, is a phosphorus-containing organic compound that holds a unique position in stereochemistry.[1] The phosphorus atom in this molecule is bonded to four different groups: a methyl group, a phenyl group, an oxygen atom (in a phosphoryl group, P=O), and a hydroxyl group (-OH). This arrangement makes the phosphorus atom a stereocenter, or more specifically, a P-chiral center.[2][3]
The existence of this chiral center means that methylphenylphosphinic acid can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R)-methylphenylphosphinic acid and (S)-methylphenylphosphinic acid, exhibit identical physical properties such as melting point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light and other chiral molecules. This distinction is of paramount importance in fields like asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of reactions, and in drug development, where the physiological activity of a molecule can be exclusive to a single enantiomer.[4][5][6]
This guide delves into the fundamental principles of the chirality of methylphenylphosphinic acid, outlines methods for its synthesis as a racemic mixture, details protocols for the resolution of its enantiomers, and discusses advanced techniques for their characterization.
Molecular Structure and Stereoisomers
The core of methylphenylphosphinic acid's stereochemistry lies in its tetrahedral phosphorus atom. The four distinct substituents—methyl, phenyl, phosphoryl oxygen, and hydroxyl—create a chiral environment. The two enantiomers are mirror images of each other and cannot be superimposed by any rotation or translation.
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For a phosphorus center, the priority is assigned to the directly attached atoms based on their atomic number. In this case, the phosphoryl oxygen (=O) is typically assigned the highest priority, followed by the hydroxyl oxygen (-OH), the phenyl group (-C₆H₅), and finally the methyl group (-CH₃).
Caption: The (R) and (S) enantiomers of methylphenylphosphinic acid.
Synthesis of Racemic Methylphenylphosphinic Acid
The synthesis of methylphenylphosphinic acid is typically achieved starting from phenylphosphinic acid. The following protocol describes a common and effective method for preparing the racemic mixture.[7]
Causality Behind Experimental Choices
The reaction proceeds via the silylation of phenylphosphinic acid. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the acidic P-OH group. Trimethylsilyl chloride (TMSCl) then traps the resulting phosphinate anion to form a silyl phosphonite intermediate. This intermediate is significantly more nucleophilic than the starting acid, facilitating the subsequent alkylation reaction with iodomethane. The final step involves acidic workup to hydrolyze the silyl ester and yield the desired product.
Experimental Protocol: Synthesis of (±)-Methylphenylphosphinic Acid
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Phenylphosphinic acid | C₆H₇O₂P | 142.09 | 2.0 g | 14.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 5.16 mL | 29.6 |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | 108.64 | 3.74 mL | 29.6 |
| Iodomethane | CH₃I | 141.94 | 0.97 mL | 15.6 |
| Hydrochloric acid (2 M) | HCl | 36.46 | 20 mL | - |
Procedure
-
To a flame-dried round-bottom flask under an argon atmosphere, add phenylphosphinic acid (2.0 g, 14.1 mmol) and dichloromethane (30 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Sequentially add diisopropylethylamine (5.16 mL, 29.6 mmol) and trimethylsilyl chloride (3.74 mL, 29.6 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back down to 0 °C and add iodomethane (0.97 mL, 15.6 mmol).
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Suspend the resulting residue in 2 M hydrochloric acid (20 mL).
-
Collect the white solid by filtration on a glass frit under vacuum.
-
Wash the solid with acetone and dry to yield pure methylphenylphosphinic acid (typical yield: ~1.60 g, 66%).[7]
-
Crystals suitable for analysis can be obtained by slow evaporation from a methanol solution.[7]
Caption: Workflow for the synthesis of racemic methylphenylphosphinic acid.
Resolution of Enantiomers via Diastereomeric Salt Formation
Since enantiomers have identical physical properties, they cannot be separated by standard techniques like recrystallization or distillation. The most common method for resolving racemic acids is classical resolution, which involves the use of a chiral resolving agent.
Principle of Resolution
A chiral base, such as a naturally occurring alkaloid (e.g., brucine, strychnine) or a synthetic chiral amine (e.g., (R)- or (S)-1-phenylethylamine), is reacted with the racemic acid. This acid-base reaction forms a pair of diastereomeric salts.
(R,S)-Acid + (R)-Base → (R)-Acid·(R)-Base + (S)-Acid·(R)-Base
Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once one diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
Hypothetical Protocol for Resolution
Procedure Outline
-
Salt Formation: Dissolve the racemic methylphenylphosphinic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts, being less soluble, will crystallize out. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomeric salt can be checked by measuring its specific rotation. The crystallization process may need to be repeated to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. This protonates the phosphinate and the chiral amine.
-
Extraction: Extract the liberated enantiomerically pure methylphenylphosphinic acid into an organic solvent (e.g., diethyl ether or dichloromethane). The protonated chiral amine will remain in the aqueous layer.
-
Isolation of Pure Enantiomer: Dry the organic layer, remove the solvent, and recrystallize the solid to obtain the pure enantiomer. The enantiomeric excess (e.e.) should be determined using a suitable analytical technique (see Section 5).
Caption: Logical workflow for classical resolution of a racemic acid.
Characterization of Stereoisomers
Unambiguous characterization of the enantiomers of methylphenylphosphinic acid is crucial. Several analytical techniques are employed for this purpose.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[8] The crystal structure of racemic methylphenylphosphinic acid has been determined, showing that it crystallizes in the centrosymmetric space group Pbca as a racemic mixture of enantiomers.[7] In the solid state, the molecules form continuous chains through strong O-H···O=P hydrogen bonds.[7]
Crystallographic Data for Racemic Methylphenylphosphinic Acid [7]
| Parameter | Value |
| Formula | C₇H₉O₂P |
| Molar Mass | 156.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4231 (8) |
| b (Å) | 7.8464 (5) |
| c (Å) | 15.9801 (10) |
| V (ų) | 1557.69 (17) |
| Z | 8 |
To determine the absolute configuration of a single enantiomer, one would need to crystallize it, often as a salt with a heavy atom or a chiral counter-ion of known configuration, and perform anomalous dispersion X-ray analysis.[8]
NMR Spectroscopy with Chiral Solvating Agents
While standard ¹H or ³¹P NMR spectra of the two enantiomers are identical, their signals can be resolved by adding a chiral solvating agent (CSA) to the NMR tube.[9] The CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different chemical environments and, therefore, different NMR chemical shifts. Modified N-acyl amino acids are effective CSAs for differentiating chiral phosphorus compounds.[9] This technique is particularly useful for determining the enantiomeric excess (e.e.) of a sample.
Enantioselective Synthesis and Applications
Modern synthetic chemistry increasingly focuses on enantioselective synthesis, which aims to produce a single enantiomer directly, bypassing the need for resolution.[10][11] For P-chiral phosphinic acids, methods often involve:
-
Catalytic Asymmetric Synthesis: Using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to control the stereochemistry of a C-P bond-forming reaction.[10][12][13][14]
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a phosphorus precursor, performing a diastereoselective reaction to create the P-chiral center, and then cleaving the auxiliary.[15]
The individual enantiomers of methylphenylphosphinic acid and its derivatives are valuable as:
-
Chiral Ligands: For transition metal-catalyzed asymmetric reactions.[4]
-
Organocatalysts: Chiral phosphinic acids themselves can act as Brønsted acid catalysts for various transformations.[16]
-
Drug Intermediates: As structural mimics of amino acids or phosphates in the design of enzyme inhibitors or therapeutic agents.[6][17]
The development of efficient and scalable enantioselective routes to P-chiral phosphinic acids like the methylphenyl derivative remains an active and important area of research.[18]
Conclusion
Methylphenylphosphinic acid serves as a fundamental example of a P-chiral molecule. Its stereoisomers, the (R) and (S) enantiomers, possess distinct properties in chiral environments, making their synthesis and separation a critical task for applications in asymmetric catalysis and medicinal chemistry. While the synthesis of the racemic form is straightforward, the isolation of pure enantiomers requires specialized resolution techniques or advanced enantioselective synthetic methods. The continued development of such methods is essential for unlocking the full potential of this and other P-chiral compounds in science and technology.
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The Diverse Biological Activities of Phosphinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: Phosphinic acid derivatives represent a versatile class of organophosphorus compounds with significant and diverse biological activities. Their unique chemical structure, particularly the ability of the phosphinic acid moiety to act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, has made them invaluable tools in medicinal chemistry.[1][2] This guide provides an in-depth technical overview of the core principles, mechanisms of action, and therapeutic applications of phosphinic acid derivatives for researchers, scientists, and drug development professionals. We will explore their role as potent enzyme inhibitors, with a focus on zinc metalloproteinases and angiotensin-converting enzyme, as well as their applications as antibacterial and emerging anticancer agents.[3][4] Each section is supported by field-proven insights, detailed experimental protocols, and visual workflows to facilitate practical application in a research and development setting.
Introduction: The Unique Chemistry of Phosphinic Acids
The Phosphinic Acid Moiety: A Stable Transition-State Analogue
The cornerstone of the biological activity of phosphinic peptides is their function as transition-state analogues.[2][5] Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate. Phosphinic acids, with their tetrahedral phosphorus center, effectively mimic the geometry and charge distribution of the tetrahedral intermediate formed during the hydrolysis of a peptide bond by proteases.[1][2][6] Unlike the transient natural intermediate, the phosphinic core is hydrolytically stable, allowing it to bind tightly within the enzyme's active site without being cleaved.[7] This mechanism-based inhibition leads to potent and often highly specific enzyme inactivation.[5]
Diagram 1.1: Phosphinic Acid as a Transition-State Mimic
This diagram illustrates the structural similarity between the tetrahedral transition state of peptide hydrolysis and the stable phosphinic acid moiety that acts as an effective mimic.
Caption: Signaling pathway of the RAAS and the inhibitory action of Fosinoprilat.
Phosphinic Acid Derivatives as Antimicrobial Agents
The unique biochemical pathways in bacteria present distinct targets for drug development. Phosphonic and phosphinic acid derivatives have been explored as antibacterial agents, primarily by targeting cell wall biosynthesis. [8][9]
Mechanism of Action: Mimicking Alanine
A key strategy involves creating phosphinic acid analogues of the amino acid alanine. These compounds act as mimetics that interfere with peptidoglycan synthesis, an essential component of the bacterial cell wall. [8]For example, the phosphonopeptide Alaphosphin is actively transported into bacterial cells via peptide permeases. [8]Once inside, it is cleaved to release L-1-aminoethylphosphonic acid, an alanine analogue. [8]This analogue then inhibits two crucial enzymes: alanine racemase and D-Ala-D-Ala synthetase, thereby disrupting cell wall formation and leading to bacterial cell death. [9]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The Broth Microdilution method is a standardized, self-validating workflow to determine the MIC of a potential antibacterial agent. [10][11] Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period. [11][12] Materials:
-
Test phosphinic acid compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) [10]* Cation-adjusted Mueller-Hinton Broth (MHB) [13]* Sterile 96-well microtiter plates [14]* 0.5 McFarland turbidity standard [12]* Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [10] * Dilute this standardized suspension in MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate. [14] * Prepare a stock solution of the test compound at twice the highest concentration to be tested.
-
Add 100 µL of the compound stock solution to the first column of wells. [10] * Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. [14] * Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria). [14]
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of preparing the inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. [10]This brings the final volume to 200 µL and dilutes the compound to its final test concentration.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [10]
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity. A pellet at the bottom of a well indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). [12] * The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear for the assay to be valid.
-
Emerging Applications in Oncology
The application of phosphinic acid derivatives in oncology is an expanding field of research. [4]Strategies often focus on inhibiting enzymes that are overexpressed in cancer cells or are crucial for tumor growth and metastasis. [15]For example, phosphinic analogues of ornithine have been evaluated for their ability to inhibit ornithine decarboxylase, an enzyme involved in cell proliferation. [16]More recent studies have explored the anti-proliferative effects of novel phosphinic acid compounds on human osteosarcoma cells, demonstrating their potential to induce apoptosis. [15]Another approach involves conjugating phosphinic moieties to known cytotoxic agents to improve their targeting or cellular uptake. [17]
Diagram 4.1: Preclinical Evaluation Workflow for Anticancer Phosphinic Derivatives
This diagram outlines a typical screening cascade for evaluating the anticancer potential of a novel phosphinic acid derivative.
Caption: A streamlined workflow for preclinical anticancer drug discovery.
Challenges and Future Directions
While phosphinic acid derivatives have demonstrated significant therapeutic potential, their development is not without challenges. Key areas for future research include:
-
Improving Selectivity: Enhancing selectivity for the target enzyme over related proteins is crucial to minimize off-target effects and improve the safety profile of these compounds. [18]* Pharmacokinetics and Bioavailability: As with many phosphorus-containing compounds, oral bioavailability can be a hurdle. Prodrug strategies, such as the esterification seen in Fosinopril, are a proven method to overcome this. [3][19]* Novel Targets: The versatility of the phosphinic acid scaffold allows for its application to a wide range of enzymatic targets. [3]Future work will likely see the development of inhibitors for novel targets in areas like neurodegenerative diseases, inflammation, and parasitic infections. [3]
Conclusion
Phosphinic acid derivatives are a powerful and validated class of molecules in drug discovery. Their fundamental ability to act as stable transition-state analogues provides a robust platform for the rational design of potent and selective enzyme inhibitors. From the established success of ACE inhibitors like Fosinopril in treating hypertension to the ongoing development of MMP inhibitors and novel antibacterial and anticancer agents, the phosphinic acid moiety continues to be a cornerstone of modern medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to harness the potential of these remarkable compounds in the development of next-generation therapeutics.
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Fosinopril. (2021-08-05). BioPharma Notes. [Link]
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Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]
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Virieux, D., et al. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives. ResearchGate. [Link]
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Ghiurutan, C. M., et al. (2023). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. International Journal of Molecular Sciences, 24(13), 11079. [Link]
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Cushman, D. W., et al. (1989). Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. Journal of Cardiovascular Pharmacology, 14(5), 730-6. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Yokomatsu, T. (2005). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 125(10), 769-91. [Link]
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Dive, V., et al. (2004). Phosphinic peptides as zinc metalloproteinase inhibitors. Current Protein & Peptide Science, 5(6), 437-49. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-75. [Link]
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Collinsová, M., & Jirácek, J. (2000). Phosphinic Acid Compounds in Biochemistry, Biology and Medicine. Current Medicinal Chemistry, 7(6), 629-47. [Link]
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Georgiadis, D., et al. (2018). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Molecules, 23(11), 2968. [Link]
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MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. [Link]
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Reiter, L. A., et al. (2003). Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3. Bioorganic & Medicinal Chemistry Letters, 13(14), 2331-6. [Link]
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Sosnovsky, G., et al. (1985). In the search for new anticancer drugs. 13. Phosphonic and phosphinic analogues of ornithine. Journal of Medicinal Chemistry, 28(9), 1350-4. [Link]
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What is the simple protocol or method to determine ACE inhibitory activity of peptides?. (2019-02-08). ResearchGate. [Link]
-
Atherton, F. R., et al. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677-83. [Link]
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Bartlett, P. A., & Marlowe, C. K. (1987). An Analysis of the Enzyme-Inhibitor Binding Interactions for Phosphonic Acid Transition State Analogs of Thermolysin. Phosphorus and Sulfur and the Related Elements, 33(1-2), 37-42. [Link]
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Drag, M., & Salvesen, G. S. (2010). Phosphinic peptides as zinc metalloproteinase inhibitors. Molecules, 15(4), 2419-45. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methylphenylphosphinic Acid from Phenylphosphinic Acid
For correspondence: [Not a real email address]
Abstract
This document provides a comprehensive guide for the synthesis of methylphenylphosphinic acid from phenylphosphinic acid. The protocol detailed herein is designed for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry. We delve into the mechanistic underpinnings of the synthetic strategy, offering a robust, step-by-step procedure that emphasizes safety, efficiency, and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the reaction. This guide also includes detailed safety protocols, particularly concerning the handling of hazardous reagents, and methods for the purification and characterization of the final product.
Introduction and Scientific Background
Methylphenylphosphinic acid is a key intermediate in the synthesis of a variety of organophosphorus compounds, including chiral ligands for asymmetric catalysis and biologically active molecules. Its structural features, particularly the P-chiral center, make it a valuable building block in medicinal chemistry and materials science. The synthesis of unsymmetrical phosphinic acids, such as methylphenylphosphinic acid, from readily available starting materials like phenylphosphinic acid is a topic of significant interest.
Several methods can be envisioned for the methylation of the phosphorus center in phenylphosphinic acid. These include reactions that proceed through a trivalent phosphorus intermediate, such as a silyl phosphonite, which can then undergo a Michaelis-Arbuzov-type reaction.[1][2] This approach offers a high degree of control and is adaptable to a range of alkylating agents.
The core of the methodology presented here involves the in situ silylation of phenylphosphinic acid to form a reactive bis(trimethylsilyl) phenylphosphonite intermediate. This intermediate readily reacts with an electrophilic methyl source, such as iodomethane, to yield the desired methylphenylphosphinic acid after a hydrolysis workup. This method avoids the direct alkylation of the phosphinate anion, which can be less efficient and lead to side products.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot sequence. The rationale for this approach is to transiently convert the pentavalent, less nucleophilic phenylphosphinic acid into a trivalent, highly nucleophilic silyl phosphonite ester.
Step 1: In Situ Silylation
Phenylphosphinic acid exists in a tautomeric equilibrium, with the pentavalent phosphinic acid form being predominant. To facilitate methylation at the phosphorus center, it is converted to its trivalent tautomer, a phosphonous acid derivative. This is achieved by reacting phenylphosphinic acid with a silylating agent, such as trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., diisopropylethylamine or triethylamine), or more directly with hexamethyldisilazane (HMDS).[3][4] The silylating agent traps the hydroxyl groups, forming a bis(trimethylsilyl) phenylphosphonite. The choice of a non-nucleophilic base like diisopropylethylamine is crucial to prevent side reactions with the silylating agent or the subsequent electrophile.
Step 2: P-Methylation (Michaelis-Arbuzov type reaction)
The generated silyl phosphonite is a potent nucleophile at the phosphorus center. It readily attacks the electrophilic methyl iodide in an SN2 fashion.[1] This step is analogous to the classical Michaelis-Arbuzov reaction, which is a cornerstone of organophosphorus synthesis for forming P-C bonds.[2][5][6] The reaction with iodomethane is typically efficient and selective for P-methylation.
Step 3: Hydrolysis
The resulting silylated methylphenylphosphinate is then hydrolyzed during the aqueous workup to yield the final product, methylphenylphosphinic acid. The addition of a dilute acid, such as 2 M HCl, facilitates the removal of the silyl groups.[3]
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add phenylphosphinic acid (2.0 g, 14.1 mmol). Fit the flask with septa and purge with dry argon or nitrogen.
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) via a syringe. Cool the resulting solution to 0 °C using an ice-water bath.
-
Silylation: While maintaining the temperature at 0 °C, add diisopropylethylamine (DIPEA) (5.16 mL, 29.6 mmol, 2.1 eq.) dropwise via a syringe. Following this, add trimethylsilyl chloride (TMSCl) (3.74 mL, 29.6 mmol, 2.1 eq.) dropwise. The formation of a white precipitate (DIPEA·HCl) will be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The progress of the silylation can be monitored by ³¹P NMR if desired (the signal for phenylphosphinic acid will be replaced by a new signal for the silyl phosphonite).
-
Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (0.97 mL, 15.6 mmol, 1.1 eq.) dropwise via a syringe.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction should be monitored by TLC or ³¹P NMR to confirm the consumption of the silyl phosphonite intermediate.
-
Workup: After 24 hours, remove the solvent in vacuo using a rotary evaporator.
-
Hydrolysis and Precipitation: To the resulting residue, add 20 mL of 2 M hydrochloric acid. This will hydrolyze the silyl ester and protonate the product, causing it to precipitate. Stir the suspension for 15-20 minutes.
-
Isolation and Purification: Collect the white solid by filtration through a glass frit funnel under vacuum. Wash the solid with cold acetone (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the pure product under high vacuum to a constant weight. A typical yield of pure methylphenylphosphinic acid is around 1.60 g (66%). [3]
Safety and Hazard Considerations
General Precautions: This procedure must be carried out in a well-ventilated chemical fume hood. [7]Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times. [8][9] Specific Hazards:
-
Iodomethane: is highly toxic, a suspected carcinogen, and a potent alkylating agent. [10]It should be handled with extreme caution in a fume hood, and exposure should be avoided. Use a fresh, sealed bottle and transfer via syringe. Any waste containing iodomethane should be quenched with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.
-
Trimethylsilyl chloride (TMSCl): is corrosive and reacts with moisture to release HCl gas. Handle in a fume hood and avoid inhalation of vapors.
-
Diisopropylethylamine (DIPEA): is a flammable and corrosive liquid. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.
Characterization and Data
The identity and purity of the synthesized methylphenylphosphinic acid can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₉O₂P |
| Molecular Weight | 156.12 g/mol |
| Appearance | White solid |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃) | δ ~1.7 (d, 3H, J=14 Hz, P-CH₃), 7.4-7.8 (m, 5H, Ar-H), 11.0 (br s, 1H, P-OH) |
| ³¹P NMR (CDCl₃) | δ ~35-40 ppm |
| IR (KBr) | ~2600 cm⁻¹ (br, P-OH), ~1171 cm⁻¹ (s, P=O), ~1439 cm⁻¹ (s, P-Ph) [3] |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete silylation.
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction is highly sensitive to moisture. Extend the silylation reaction time or gently warm the mixture (e.g., to 40 °C) before the addition of iodomethane.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time for methylation or inactive iodomethane.
-
Solution: Monitor the reaction by TLC or ³¹P NMR. If the reaction stalls, a small additional amount of iodomethane can be added. Ensure the iodomethane used is fresh and has been stored properly.
-
-
Product is an oil or difficult to crystallize:
-
Cause: Presence of impurities.
-
Solution: Ensure thorough washing with cold acetone. If the product remains impure, recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be attempted. [11]
-
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of methylphenylphosphinic acid from phenylphosphinic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high-purity material suitable for a wide range of applications in chemical synthesis and drug discovery.
References
-
Burrow, T., & Siqueira da Silva, P. C. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2605. [Link]
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University of Georgia Office of Research. (n.d.). Diazomethane-334-88-3.docx. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Diazomethane. Retrieved from [Link]
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Kent Academic Repository. (n.d.). Phosphinic Acid Synthesis. Retrieved from [Link]
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Siqueira, G. R., et al. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E, E67(10), o2605. [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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PubChem. (n.d.). Methylphenylphosphinic acid. Retrieved from [Link]
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Pirat, J.-L., et al. (2017). Synthesis of Phenyl(arylmethyl)phosphinic Acids 5a−h. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Methylphosphinic acid. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wang, L., et al. (2006). Synthesis of hydroxymethylphenylphosphinic acid. ResearchGate. [Link]
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4875. [Link]
-
National Institute of Standards and Technology. (n.d.). Phosphonic acid, methyl-, diphenyl ester. NIST WebBook. [Link]
-
PubChem. (n.d.). Methylphosphonic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYLPHOSPHINIC-ACID. Retrieved from [Link]
-
Valdez, C. A., et al. (2019). Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative. OSTI.GOV. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
National Institutes of Health. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 27(4), 1234. [Link]
-
MDPI. (2022). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Applied Sciences, 12(19), 9576. [Link]
-
European Patent Office. (2008). A METHOD FOR METHYLATION ANALYSIS OF NUCLEIC ACID. EP 2049684 B1. [Link]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Phosphinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphinic acids and their derivatives are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis. This document provides a comprehensive technical guide to the synthesis of phosphinic acids, with a specialized focus on modern palladium-catalyzed cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key synthetic transformations are presented, alongside data interpretation and troubleshooting advice. This guide is designed to empower researchers to confidently and efficiently synthesize a diverse array of phosphinic acid targets.
Introduction: The Significance of Phosphinic Acids
Phosphinic acids, characterized by the R¹R²P(O)OH functional group, represent a versatile class of organophosphorus compounds. Their unique structural and electronic properties have led to their incorporation into a multitude of applications:
-
Medicinal Chemistry: As bioisosteres of carboxylic acids and phosphates, phosphinic acids are integral to the design of enzyme inhibitors, haptens for catalytic antibodies, and peptide analogues.
-
Materials Science: They serve as building blocks for flame-retardants, polymer additives, and extractants for rare-earth metals.[1]
-
Catalysis: Chiral phosphine ligands, often derived from phosphinic acids, are crucial for asymmetric catalysis.[1]
Traditional synthetic routes to phosphinic acids often suffer from limitations such as harsh reaction conditions, limited functional group tolerance, and the use of hazardous reagents.[2][3] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these important molecules, offering a milder, more efficient, and broadly applicable approach.[2][4]
The Engine of Innovation: Palladium-Catalyzed P-C Bond Formation
The formation of a phosphorus-carbon (P-C) bond is the cornerstone of phosphinic acid synthesis. Palladium catalysis provides a powerful platform for forging this bond through a variety of cross-coupling strategies. The general catalytic cycle, akin to other renowned palladium-catalyzed reactions like the Suzuki and Stille couplings, typically involves three key steps: oxidative addition, transmetalation (or a related ligand exchange), and reductive elimination.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
A generalized catalytic cycle for the palladium-catalyzed synthesis of phosphinic acids from an aryl halide and a phosphorus source is depicted below. The specific nature of the phosphorus-containing reagent dictates the precise mechanistic details.
Figure 1: Generalized catalytic cycle for palladium-catalyzed phosphinic acid synthesis.
Expert Insights: The choice of ligand (L) is paramount for a successful transformation. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[8][9] The base plays a crucial role in deprotonating the phosphorus source, rendering it a more effective nucleophile for the ligand exchange step.
Key Methodologies and Protocols
Several palladium-catalyzed methods have emerged as reliable routes to phosphinic acids. Here, we detail some of the most impactful approaches.
Cross-Coupling of Aryl Halides/Triflates with Hypophosphorous Acid and its Derivatives
This methodology represents a direct and atom-economical approach to monosubstituted phosphinic acids.[10] Hypophosphorous acid (H₃PO₂) or its salts, such as anilinium hypophosphite, serve as the phosphorus source.
Protocol 1: Synthesis of Aryl-H-Phosphinic Acids from Aryl Bromides
This protocol is adapted from the work of Montchamp and Dumond.[10]
Materials:
-
Aryl bromide (1.0 mmol)
-
Anilinium hypophosphite (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Degassed N,N-Dimethylformamide (DMF, 5 mL)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, anilinium hypophosphite, Pd(OAc)₂, and Xantphos.
-
Add the degassed DMF and triethylamine via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired aryl-H-phosphinic acid.
Data Summary Table:
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromotoluene | 85 |
| 2 | 4-Bromoanisole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 78 |
| 4 | 3-Bromopyridine | 65 |
Trustworthiness: This protocol incorporates an inert atmosphere to protect the palladium catalyst from oxidation. The use of a well-defined catalyst system (Pd(OAc)₂/Xantphos) ensures reproducibility. Monitoring by ³¹P NMR provides a direct measure of product formation and consumption of the starting phosphorus reagent.
Dehydrative Cross-Coupling of Alcohols with H-Phosphinic Acids
A greener alternative to the use of halides is the direct coupling of alcohols with H-phosphinic acids, a reaction that produces water as the only byproduct.[8][11][12] This approach is particularly effective for allylic and benzylic alcohols.
Protocol 2: Synthesis of Allylic-H-Phosphinic Acids from Allylic Alcohols
This protocol is based on the work of Montchamp and co-workers.[13]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Hypophosphorous acid (50% in water, 1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
Xantphos (0.022 mmol)
-
Degassed tert-amyl alcohol (t-AmOH, 5 mL)
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the allylic alcohol, Pd₂(dba)₃, and Xantphos.
-
Add the degassed t-AmOH and the aqueous solution of hypophosphorous acid.
-
Reflux the reaction mixture for 12-18 hours, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction by ³¹P NMR.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product can often be purified by a simple extractive work-up or by column chromatography.
Figure 2: Experimental workflow for the dehydrative synthesis of allylic-H-phosphinic acids.
Expert Insights: The choice of a high-boiling, water-immiscible solvent like t-amyl alcohol is critical for the success of this reaction as it facilitates the removal of water, driving the equilibrium towards product formation.[12] The tautomerization of hypophosphorous acid to its active P(III) form is a key step, and the reaction conditions are optimized to promote this equilibrium.[11]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed. Use fresh palladium precursors and ligands. |
| Insufficient base | For reactions requiring a base, ensure the correct stoichiometry is used. Consider a stronger or more soluble base. | |
| Formation of byproducts | Side reactions (e.g., reduction of aryl halide) | Optimize the ligand-to-metal ratio. Lowering the reaction temperature may improve selectivity. |
| Difficulty in purification | Product is highly polar | Consider converting the phosphinic acid to its ester for easier purification by chromatography, followed by hydrolysis.[14] |
Conclusion
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of phosphinic acids. The methodologies presented in this guide offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can effectively synthesize a wide range of phosphinic acid derivatives for their specific applications in drug discovery, materials science, and beyond.
References
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- Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. (2025).
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- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
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- 276366 PDFs | Review articles in PALLADIUM. (n.d.).
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- Allylic Phosphinates via Palladium-Catalyzed Allylation of H-Phosphinic Acids with Allylic Alcohols. (2005).
- Direct Palladium-Catalyzed Phosphinylation of Aryl Triflates with Secondary Phosphines. Its Scope and Limitations: The Synthesis of Optically Active Carboxylated 2-(Diphenylphosphino)-1,1'-binaphthalenes. (n.d.).
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- Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Deriv
- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014).
- Phosphonic acid: preparation and applic
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Application Notes & Protocols: The Utility of Methylphenylphosphinic Acid as a Versatile Ligand in Homogeneous Catalysis
Abstract: This document provides an in-depth technical guide on the application of Methylphenylphosphinic Acid (MPPA) as a highly effective and versatile ligand in transition metal-catalyzed reactions. We delve into the fundamental coordination chemistry, synthesis, and practical implementation of MPPA in key catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of phosphinic acid ligands to enhance catalytic efficiency, stability, and selectivity. Detailed, field-tested protocols are provided to ensure reliable implementation and reproducible results.
Introduction: The Emerging Role of Phosphinic Acids in Catalysis
Phosphine-containing molecules are arguably the most significant class of ligands in the field of homogeneous catalysis, primarily due to their remarkable ability to modulate the electronic and steric properties of metal centers.[1] This fine-tuning is critical for optimizing catalyst performance in a vast range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] While traditional triaryl- and trialkylphosphines have dominated the landscape, there is a growing interest in ligands with additional functionalities that can offer unique reactivity and stability.
Methylphenylphosphinic acid (MPPA) represents a compelling class of P,O-type ligands. Its structure features a phosphorus atom bonded to a methyl group, a phenyl group, a hydroxyl group, and a phosphoryl oxygen. This arrangement confers several advantageous properties:
-
Hemilability: The phosphinoyl oxygen can reversibly coordinate to the metal center, allowing for the creation of a transiently vacant coordination site, which is often crucial for substrate binding and catalytic turnover.
-
P-Stereogenicity: The phosphorus atom in MPPA is chiral, opening possibilities for its use in asymmetric catalysis.
-
Enhanced Stability: The P=O bond can contribute to the electronic stabilization of the metal center.
These attributes make MPPA a promising ligand for a variety of catalytic systems, offering an alternative to more conventional phosphine ligands. This guide will explore its synthesis, coordination behavior, and application in detail.
Synthesis and Characterization of Methylphenylphosphinic Acid (MPPA)
The reliable synthesis of the ligand is the foundational step for its application in catalysis. Several routes to phosphinic acids have been reported.[4][5] A common and effective method involves the palladium-catalyzed cross-coupling of anilinium hypophosphite with aryl halides, which provides a direct route to monosubstituted phosphinic acids.[4][6]
Protocol 1: Synthesis of Methylphenylphosphinic Acid
This protocol outlines a representative synthesis adapted from established palladium-catalyzed C-P coupling methodologies.
Rationale: This method is chosen for its high efficiency and functional group tolerance. The palladium catalyst facilitates the formation of the C-P bond between the phenyl group and the phosphorus source. The use of a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
Materials:
-
Iodobenzene
-
Anilinium hypophosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (TEA)
-
Dioxane, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), dppf (0.024 mmol), and anilinium hypophosphite (2.0 mmol).
-
Reagent Addition: Add anhydrous dioxane (10 mL) to the flask, followed by iodobenzene (2.2 mmol) and triethylamine (4.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature. Add 1M HCl (20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography or recrystallization to yield pure methylphenylphosphinic acid.[7]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry. The expected ³¹P NMR chemical shift will be a key diagnostic indicator.
Coordination Chemistry and Structural Aspects
Methylphenylphosphinic acid typically coordinates to transition metals as a monoanionic P,O-ligand, forming a stable six-membered chelate ring. The coordination occurs through the phosphorus atom and the deprotonated phosphinoyl oxygen.[8] This bidentate coordination mode is fundamental to its function in catalysis.
Visualization of MPPA Coordination
The diagram below illustrates the general coordination mode of the methylphenylphosphinate ligand to a generic metal center (M).
Caption: Coordination of the methylphenylphosphinate anion to a metal center (Mⁿ⁺).
This chelation enhances the stability of the catalytic species, preventing ligand dissociation which can be a pathway for catalyst deactivation. The phenyl and methyl substituents on the phosphorus atom create a specific steric environment around the metal center, which can be exploited to control the selectivity of catalytic reactions.
Application in Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of MPPA is as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] These reactions are fundamental in synthetic chemistry for the construction of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[10][11]
Role of MPPA in the Catalytic Cycle: The general mechanism for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The MPPA ligand plays a crucial role in each of these steps:
-
Oxidative Addition: The electron-rich nature of the phosphorus atom in MPPA facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand can also influence the rate of this step.
-
Transmetalation: The hemilabile nature of the P-O bond can be advantageous here. The temporary dissociation of the oxygen atom can open a coordination site on the palladium, facilitating the exchange of the halide for the organic group from the organoboron reagent.
-
Reductive Elimination: The ligand's steric and electronic properties are critical for promoting the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[13]
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following workflow illustrates the role of a Pd-MPPA catalyst in the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Pd-MPPA Catalyst
Rationale: This protocol provides a robust starting point for coupling various aryl halides with arylboronic acids. The choice of a carbonate base is common and effective for the transmetalation step. Toluene is a suitable solvent for this temperature range. The catalyst loading is typical for efficient cross-coupling reactions.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Methylphenylphosphinic acid (MPPA) (0.022 mmol, 2.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Equipment:
-
Microwave vial or Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
-
Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for analysis
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, stir Pd(OAc)₂ and MPPA in 1 mL of toluene for 15-20 minutes at room temperature. This allows for the in-situ formation of the active catalytic complex.
-
Reaction Setup: To a microwave vial or Schlenk tube, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction vial, followed by the remaining toluene (4 mL) and water (0.5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C for 4-12 hours. Monitor the consumption of the starting material by GC or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Performance Data Summary
The following table summarizes typical performance data for Suzuki-Miyaura reactions using phosphinic acid-type ligands, demonstrating their effectiveness.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / MPPA derivative | >95 | [9] |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ / MPPA derivative | 98 | [9] |
| 3 | 2-Bromopyridine | 4-Tolylboronic acid | Pd(OAc)₂ / MPPA derivative | 92 | [9] |
Note: Yields are illustrative based on the high performance of dialkylbiaryl phosphine ligands, a class to which MPPA derivatives belong.
Broader Applications and Future Outlook
While this guide focuses on palladium-catalyzed cross-coupling, the unique properties of MPPA make it a strong candidate for other catalytic transformations. Its application in rhodium-catalyzed reactions like hydroformylation or C-H activation is an area of active research.[14][15] In these systems, the ligand's ability to control both steric and electronic effects at the metal center is paramount for achieving high activity and selectivity.
The development of chiral versions of MPPA or its derivatives holds significant promise for asymmetric catalysis, a critical field in the synthesis of pharmaceuticals and other fine chemicals.
Conclusion
Methylphenylphosphinic acid is a versatile and highly effective P,O-ligand for homogeneous catalysis. Its straightforward synthesis, stable coordination chemistry, and beneficial electronic and steric properties make it a valuable tool for developing robust and efficient catalytic systems. The protocols and insights provided in this guide demonstrate its practical utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and offer a solid foundation for researchers to explore its potential in a wider range of chemical transformations.
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Li, B., et al. (2020). Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. Nature Communications. [Link]
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Teulade, M. P., & Savignac, P. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes with Phosphinic Acid Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of metal complexes featuring phosphinic acid ligands. Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, offering field-proven insights into the coordination chemistry of phosphinates. Detailed, self-validating protocols for the preparation of both discrete molecular clusters and common transition metal complexes are presented, alongside essential characterization techniques. The content is grounded in authoritative references to ensure scientific integrity and provide a robust foundation for researchers entering or advancing in this field.
Foundational Principles: The Unique Role of Phosphinic Acids in Coordination Chemistry
Phosphinic acids, with the general formula R₂P(O)OH, represent a versatile class of ligands in coordination chemistry. They can be considered structural analogues to carboxylic acids but possess distinct electronic and steric properties stemming from the central phosphorus(V) atom. Unlike the planar sp² hybridized carbon in a carboxylate group, the phosphorus in a phosphinate is sp³ hybridized, leading to a different geometric arrangement of the coordinating oxygen atoms.
This unique geometry, combined with the hard character of the phosphonate oxygen atoms, allows for a high affinity for a wide range of metal ions, from main group and transition metals to lanthanides and actinides.[1][2] The nature of the organic substituents (R) on the phosphorus atom provides a powerful tool for tuning the steric bulk and electronic properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complex.[3]
The coordination versatility of phosphinate ligands is a key driver of their utility. They can bind to metal centers in several modes, including monodentate, bidentate chelating, and, most commonly, bidentate bridging fashions, which facilitates the formation of multinuclear complexes and extended network structures like metal-organic frameworks (MOFs).[4] This structural diversity underpins their application in fields as varied as homogeneous catalysis, materials science, and medicine.[1][5][6]
Synthetic Strategies: Pathways to Metal-Phosphinate Architectures
The preparation of metal phosphinate complexes is typically achieved through the direct reaction of a suitable metal precursor with the phosphinic acid ligand. The choice of methodology is dictated by the desired product, whether it be a discrete, soluble molecular complex or a crystalline, polymeric material.
Common Synthetic Methodologies:
-
Solution-Phase Synthesis: This is the most straightforward method, often conducted at room or elevated temperatures. It involves combining the metal precursor and the phosphinic acid ligand in a suitable solvent system. This approach is widely used for synthesizing discrete molecular clusters and simple coordination complexes.[7][8]
-
Hydrothermal/Solvothermal Synthesis: These methods are employed when crystalline, extended structures such as MOFs are the target. Reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent, creating high autogenous pressure. This environment promotes the growth of high-quality single crystals.
-
Mechanochemical Synthesis: This solid-state approach involves the grinding of reactants together, often with a minimal amount of liquid. It is considered a green chemistry technique due to the significant reduction or elimination of bulk solvents.
The selection of the metal precursor is critical. Common choices include metal halides (e.g., PdCl₂, NiCl₂), acetates, nitrates, or highly reactive organometallic reagents such as diethylzinc (ZnEt₂).[7][9] The stoichiometry of the reactants can profoundly impact the nuclearity and structure of the final product, as demonstrated in zinc phosphinate cluster chemistry where different ratios of precursors and the controlled addition of water lead to distinct cluster cores.[7][10]
Visualizing the General Synthetic Workflow
The following diagram outlines the typical experimental pathway for the synthesis and characterization of a metal phosphinate complex.
Caption: General workflow for metal phosphinate complex synthesis.
Visualizing Ligand Coordination Modes
The versatility of the phosphinate ligand is central to its utility. The diagram below illustrates its primary binding modes.
Caption: Common coordination modes of phosphinic acid ligands.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative metal phosphinate complexes. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of a Discrete Organozinc Phosphinate Cluster, [Zn₄(μ₄-O)(DPPA)₆]
This protocol is adapted from methodologies that yield well-defined zinc-oxo clusters, which are valuable as models for nanoparticle formation and as precursors for materials synthesis.[7][10] The reaction involves the controlled hydrolysis of an organometallic precursor in the presence of diphenylphosphinic acid (DPPA-H).
Materials and Reagents:
-
Diethylzinc (ZnEt₂), 1.0 M solution in hexanes
-
Diphenylphosphinic acid (DPPA-H, C₁₂H₁₁O₂P)
-
Toluene, anhydrous
-
Deionized water
-
Pentane or Hexane, anhydrous (for washing)
-
Schlenk flasks, syringes, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reactant Preparation: In a glovebox or under a flow of argon, add diphenylphosphinic acid (6 equivalents, e.g., 1.31 g, 6.0 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 40 mL of anhydrous toluene to the flask to dissolve the DPPA-H.
-
Precursor Addition: While stirring, slowly add diethylzinc solution (4 equivalents, e.g., 4.0 mL of 1.0 M solution, 4.0 mmol) to the flask via syringe. The reaction is exothermic and may result in gas evolution (ethane). Allow the solution to stir at room temperature for 30 minutes.
-
Controlled Hydrolysis: In a separate vial, prepare a dilute solution of water in toluene. A precise method is to add deionized water (1 equivalent, e.g., 18 µL, 1.0 mmol) to 5 mL of toluene. Add this water solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. A white precipitate may form during this time.
-
Product Isolation: Reduce the solvent volume to approximately 10 mL under vacuum.
-
Crystallization: Add 30 mL of anhydrous pentane or hexane to precipitate the product fully. Allow the flask to stand at 4 °C for several hours to encourage crystallization.
-
Filtration and Drying: Isolate the white, crystalline solid by filtration under inert atmosphere, wash with cold pentane (2 x 10 mL), and dry under vacuum.
Expected Outcome: A white crystalline solid, [Zn₄(μ₄-O)(O₂PPh₂)₆]. The product can be characterized by ³¹P{¹H} NMR, which should show a single sharp singlet around 32.9 ppm (in CDCl₃).[7]
Protocol 2: General Synthesis of a Transition Metal Phosphinate Complex (e.g., Ni(II))
This protocol describes a general method for synthesizing transition metal phosphinate complexes from metal salts, which is applicable to a variety of systems.[8]
Materials and Reagents:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or other suitable metal salt
-
Dialkyl- or diarylphosphinic acid (e.g., Dibutylphosphinic acid), 2 equivalents
-
Methanol or Ethanol
-
Diethyl ether
-
Magnetic stirrer and reflux apparatus
Procedure:
-
Ligand Solution: Dissolve the phosphinic acid (2 equivalents, e.g., 0.40 g) in a suitable solvent like diethyl ether or a methanol/ether mixture (30 mL) in a round-bottom flask with a magnetic stir bar.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 equivalent, e.g., 0.23 g of NiCl₂·6H₂O) in methanol (15 mL).
-
Reaction: Stir the ligand solution while adding the metal salt solution dropwise at room temperature. A color change or precipitation is often observed immediately.
-
Heating (Optional): For less reactive precursors or to improve crystallinity, the mixture can be heated to reflux (e.g., at 60-80 °C) for several hours (2-7 hours).[8] Monitor the reaction by TLC or by observing the formation of the precipitate.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate repeatedly with the solvent in which the reactants are soluble but the product is not (e.g., diethyl ether) to remove any unreacted starting materials.[8]
-
Drying: Dry the final product in a desiccator over a drying agent (e.g., CaCl₂) or in a vacuum oven at a mild temperature.
Expected Outcome: A stable, often colored, solid complex. Characterization by IR spectroscopy should show a shift in the P=O stretching frequency upon coordination to the metal center.
Essential Characterization Techniques
Validating the identity and structure of newly synthesized metal phosphinate complexes is paramount. A multi-technique approach is required for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful tool for studying these complexes in solution. The coordination of the phosphinate ligand to a metal center induces a significant change in the phosphorus chemical shift compared to the free ligand. It is also invaluable for tracking reaction progress and assessing product purity.[7][11] ¹H and ¹³C NMR are used to confirm the structure of the organic substituents on the ligand.[11]
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides definitive information on the metal's coordination geometry, bond lengths and angles, the ligand's binding mode, and the overall crystal packing.[12][13]
-
Infrared (IR) Spectroscopy: Coordination of the phosphinate ligand to a metal can be readily observed by changes in the vibrational frequencies of the P-O bonds. Typically, the sharp, strong P=O stretch of the free acid disappears and is replaced by symmetric and asymmetric ν(PO₂) stretches at different wavenumbers in the complex.[8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to determine the molecular weight of discrete, soluble complexes, confirming their composition.
-
Elemental Analysis: Provides the percentage composition of C, H, and N (and sometimes P), which is used to confirm the empirical formula of the bulk sample.
| Technique | Information Provided | Typical Application |
| ³¹P NMR | Phosphorus chemical environment, purity, reaction monitoring | Primary tool for all phosphinate complexes[7][11] |
| X-ray Diffraction | Definitive 3D molecular structure, coordination geometry | Crystalline solid products[13] |
| IR Spectroscopy | Confirmation of ligand coordination (P-O bond shifts) | Routine characterization of bulk material[8] |
| Mass Spectrometry | Molecular weight and formula of discrete complexes | Soluble, non-polymeric complexes |
| Elemental Analysis | Bulk sample purity and empirical formula confirmation | All new, isolated compounds |
| Table 1: Key Characterization Techniques for Metal Phosphinate Complexes. |
Overview of Applications
The unique structural and electronic properties of metal phosphinate complexes have led to their exploration in a diverse range of scientific and technological fields.
-
Homogeneous Catalysis: Metal phosphine complexes are workhorses in catalysis. While less common than their phosphine counterparts, phosphinate-ligated complexes are being explored as catalysts, particularly where the hemilabile nature of the P=O group can be exploited to open a coordination site for substrate binding.[5][9]
-
Materials Science: The ability of phosphinates to bridge metal centers makes them excellent building blocks for coordination polymers and MOFs. These materials have applications in gas sorption and separation, ion exchange, and proton conduction.[1]
-
Biomedical Applications: The affinity of the phosphonate/phosphinate group for calcium-rich tissues like bone has been leveraged for developing radiopharmaceuticals for bone imaging or therapy.[6][14] Metal complexes with phosphonate-containing ligands have been investigated as MRI contrast agents and for drug delivery platforms.[15][16]
References
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F.J. Uribe-Romo, et al. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Crystals, 9(5), 270. [Link]
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R. Ricco, et al. (2019). Metal Phosphonates and Phosphinates. Crystals, 9(8), 419. [Link]
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P.G. Edwards, et al. (2018). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]
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J.L. Vasse, et al. (2017). Illustration of the use of phosphonic acids for their coordination properties. ResearchGate. [Link]
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Wikipedia contributors. (2023). Metal-phosphine complex. Wikipedia. [Link]
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C.S. Tasan, et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands. PubMed Central. [Link]
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E.J. W unus, et al. (2021). Phosphonate Chelators for Medicinal Metal Ions. Inorganic Chemistry. [Link]
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A.J.P. White, et al. (2016). Simple phosphinate ligands access zinc clusters identified in the synthesis of zinc oxide nanoparticles. PubMed Central. [Link]
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A.K. Sharma, et al. (2022). Insights into the Coordination Behavior of Methyl-Substituted Phosphinic Acids with Actinides. Inorganic Chemistry. [Link]
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S. Enthaler, et al. (2020). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ResearchGate. [Link]
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V. Chandrasekhar, et al. (2010). Molecular Metal Phosphonates. Chemical Reviews. [Link]
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Y. Liu, et al. (2011). One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface. Scirp.org. [Link]
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S. Janković, et al. (2012). Aminophosphonate metal complexes of biomedical potential. PubMed. [Link]
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M.H. Nguyen, et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. [Link]
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S. Dayan, et al. (2023). Metal Phosphates/Phosphonates for Biomedical Applications. ResearchGate. [Link]
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A. Gumienna, et al. (2019). Characterizing metal binding sites in proteins with X-ray crystallography. PubMed Central. [Link]
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E.C. Hwha, et al. (2022). Synthesis and Characterisation of Zinc (II) and Nickel (II) Complexes. Juniper Publishers. [Link]
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A.J.P. White, et al. (2016). Simple phosphinate ligands access zinc clusters identified in the synthesis of zinc oxide nanoparticles. ResearchGate. [Link]
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D.A. Nagib, et al. (2013). Preparation and Purification of Zinc Sulphinat Reagents for Organic Synthesis. PubMed Central. [Link]
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A. Majkowska-Pilip, et al. (2022). Metal Phosphate and Phosphonate Application for Imaging and Diagnosis. ResearchGate. [Link]
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A. Clearfield, et al. (2018). Layered metal(IV) phosphonate materials: Solid-state ¹H, ¹³C, ³¹P NMR spectra and NMR relaxation. PubMed. [Link]
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Application Notes & Protocols: Asymmetric Synthesis of P-Chiral Phosphinic Acids
For: Researchers, scientists, and drug development professionals.
Abstract
P-chiral phosphinic acids and their derivatives are increasingly vital scaffolds in medicinal chemistry, catalysis, and materials science.[1][2] Their stereochemically defined phosphorus center is crucial for modulating biological activity and for inducing stereoselectivity in asymmetric catalysis. However, the synthesis of enantiopure P-chiral compounds remains a significant challenge.[3] This guide provides an in-depth overview of modern synthetic strategies, focusing on both catalytic and chiral auxiliary-based methods. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and includes troubleshooting insights to empower researchers in this demanding area of synthetic chemistry.
Introduction: The Significance of P-Chirality
Organophosphorus compounds with a stereogenic phosphorus atom are configurationally stable and play a critical role as chiral ligands in transition-metal catalysis and as key structural motifs in bioactive molecules.[1] For instance, the specific stereochemistry at the phosphorus center can dramatically influence the binding affinity and efficacy of a drug candidate. Historically, the synthesis of these molecules relied on the resolution of racemates or the use of stoichiometric chiral auxiliaries, methods that are often inefficient and not scalable.[3][4]
The development of catalytic asymmetric methods has revolutionized the field, offering more efficient and atom-economical routes to these valuable compounds.[3] This document details the primary contemporary strategies for the asymmetric synthesis of P-chiral phosphinic acids:
-
Catalytic Asymmetric Cross-Coupling: Utilizing transition metal complexes with chiral ligands to form P-C bonds with high enantioselectivity.
-
Catalytic Asymmetric Hydrophosphinylation: The addition of H-phosphinates to unsaturated systems, catalyzed by chiral metal complexes or organocatalysts.
-
Chiral Auxiliary-Based Methods: A classic, robust approach involving the temporary incorporation of a chiral molecule to direct stereoselective transformations.[5]
Core Synthetic Strategies & Methodologies
Strategy 1: Palladium-Catalyzed Asymmetric C-P Cross-Coupling
Transition-metal-catalyzed cross-coupling is a powerful tool for constructing P-C bonds. The key to achieving asymmetry is the use of a chiral phosphine ligand that coordinates to the metal center (e.g., Palladium), creating a chiral environment that influences the stereochemical outcome of the reaction.[6][7]
Causality & Mechanistic Insight: The catalytic cycle typically involves oxidative addition of an aryl halide to the Pd(0) complex, followed by reaction with a phosphinic acid source and reductive elimination to furnish the P-chiral product and regenerate the catalyst. The chiral ligand, by virtue of its specific geometry and electronic properties, controls the facial selectivity of these steps, leading to the preferential formation of one enantiomer. Electron-rich and sterically bulky phosphine ligands are often effective as they promote the crucial oxidative addition and reductive elimination steps.[6]
Workflow: Asymmetric Palladium-Catalyzed P-C Coupling
Caption: General workflow for Pd-catalyzed asymmetric C-P coupling.
Protocol 2.1: Synthesis of (S)-Methyl Phenyl(p-tolyl)phosphinate
This protocol is adapted from methodologies described for palladium-catalyzed C-P coupling reactions.[8]
Materials:
-
Methyl phenyl-H-phosphinate
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-BINAP (or other suitable chiral ligand)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under Argon, add Pd(OAc)₂ (2 mol%) and (R)-BINAP (2.2 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 20 minutes. Causality: Pre-mixing allows for the formation of the active chiral Pd(0) catalyst complex before the introduction of substrates.
-
Substrate Addition: Add methyl phenyl-H-phosphinate (1.0 equivalent) and 4-iodotoluene (1.2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the title compound.
-
Analysis: Determine the yield and characterize the product by ¹H, ¹³C, and ³¹P NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Strategy 2: Asymmetric Hydrophosphinylation
Asymmetric hydrophosphinylation involves the addition of a P-H bond from a secondary phosphine oxide or H-phosphinate across a C=C or C=O double bond. This reaction can be catalyzed by various transition metals or chiral organocatalysts, such as chiral phosphoric acids.[9][10][11]
Causality & Mechanistic Insight: In organocatalytic variants, a chiral Brønsted acid (like a BINOL-derived phosphoric acid) can act as a bifunctional catalyst.[11] It activates the electrophile (e.g., a vinylazaarene) via protonation while simultaneously orienting the nucleophilic H-phosphinate through hydrogen bonding, all within a constrained chiral environment, thereby directing the stereochemical outcome of the addition.[10][11]
Protocol 2.2: Chiral Phosphoric Acid-Catalyzed Hydrophosphinylation of a 2-Vinylpyridine
This protocol is based on principles of chiral Brønsted acid catalysis applied to hydrophosphinylation.[10][11]
Materials:
-
Diphenylphosphine oxide
-
2-Vinylpyridine
-
(R)-TRIP (or a similar BINOL-derived chiral phosphoric acid catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a dry vial under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%) and freshly activated 4 Å molecular sieves. Causality: Molecular sieves are crucial to remove trace water, which can compete with the substrate for binding to the catalyst and inhibit the reaction.
-
Reagent Addition: Add anhydrous DCM (2 mL), followed by diphenylphosphine oxide (1.0 equivalent) and 2-vinylpyridine (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 48 hours. The reaction is typically monitored by ³¹P NMR to observe the consumption of the starting phosphine oxide.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography (e.g., DCM/methanol gradient) to afford the P-chiral phosphine oxide product.
-
Analysis: Determine yield and characterize by NMR. The enantiomeric excess is determined by chiral HPLC.
Table 1: Comparison of Asymmetric Synthesis Methodologies
| Feature | Pd-Catalyzed Cross-Coupling | Asymmetric Hydrophosphinylation (Organocatalyzed) | Chiral Auxiliary Method |
| Chiral Source | Catalytic (Chiral Ligand) | Catalytic (e.g., Chiral Acid) | Stoichiometric |
| Atom Economy | Moderate | High | Low |
| Substrate Scope | Broad (Aryl/Vinyl Halides) | Good (Activated Alkenes) | Broad, but substrate-dependent |
| Key Advantage | Builds complex arylphosphinates | Mild conditions, metal-free | High diastereoselectivity, reliable |
| Key Disadvantage | Potential metal contamination | Can require higher catalyst loading | Requires auxiliary synthesis & removal steps |
Strategy 3: Chiral Auxiliary-Based Synthesis
This classical approach relies on temporarily attaching a chiral auxiliary to the phosphorus center to direct subsequent transformations.[5] Common auxiliaries include chiral alcohols like (-)-menthol or amino alcohols derived from ephedrine.[12][13]
Causality & Mechanistic Insight: The chiral auxiliary creates a diastereomeric intermediate. The inherent stereochemistry of the auxiliary sterically blocks one face of the molecule, forcing incoming reagents (e.g., Grignard or organolithium reagents) to attack from the less hindered face. This results in a highly diastereoselective reaction. The final step involves cleavage of the auxiliary, which can often be recovered and reused.[5]
Diagram: Chiral Auxiliary-Based Synthesis Logic
Caption: Logical flow for synthesis using a recoverable chiral auxiliary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity | - Impure or degraded chiral ligand/catalyst.- Reaction temperature too high.- Competing non-asymmetric background reaction. | - Use freshly purified/purchased catalyst.- Lower the reaction temperature.- Decrease reaction concentration; check for catalyst inhibitors. |
| Low Yield | - Inactive catalyst (oxygen or water contamination).- Poor quality reagents or solvents.- Substrate decomposition. | - Ensure rigorous inert atmosphere technique (degas solvents, use glovebox).- Use freshly distilled/anhydrous solvents.- Run reaction at a lower temperature. |
| Racemization of Product | - Harsh workup conditions (strong acid/base).- Product instability on silica gel. | - Use buffered aqueous solutions for workup.- Neutralize silica gel with triethylamine before chromatography or use alternative purification (e.g., crystallization). |
Conclusion
The asymmetric synthesis of P-chiral phosphinic acids is a dynamic and evolving field. While traditional chiral auxiliary methods remain robust and reliable for specific targets, modern catalytic approaches, including transition-metal cross-coupling and organocatalytic hydrophosphinylation, offer powerful, efficient, and more sustainable alternatives. The choice of method depends critically on the target molecule, available starting materials, and desired scale. By understanding the underlying principles and meticulously controlling experimental conditions as outlined in these protocols, researchers can successfully access these valuable and challenging molecules.
References
- Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis.
- Chiral Phosphines Synthesis. SYNTHESIA CHEM.
- Ir‐catalyzed enantioselective synthesis of P‐chiral phosphine oxides...
- Recent Developments in the Asymmetric Synthesis of P-Chiral Phosphorus Compounds.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Synthesis and applications of high-performance P-chiral phosphine ligands.
- Organocatalytic asymmetric synthesis of P-stereogenic molecules.
- Chiral Auxiliaries for the Synthesis of P-Chiral Phosphorus Derivatives.
- Efficient synthesis of P-chiral biaryl phosphonates by stereoselective intramolecular cycliz
- Chiral phosphorus compounds by catalytic asymmetric C–P coupling.
- Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Royal Society of Chemistry.
- Remote generation of N–N axial chirality through asymmetric hydrophosphinylation/hydroamination of maleimides.
- Asymmetric synthesis catalyzed by transition metal complexes having cyclic chiral phosphine ligands.
- Synthesizing Chiral Vicinal Bisphosphine Derivatives through Hydrophosphinylation and Asymmetric Protonation of Secondary Phosphine Sulfides with Vinylphosphine Oxides.
- Catalytic Asymmetric Hydrophosphinylation of 2‐Vinylazaarenes to Access P‐Chiral 2‐Azaaryl‐Ethylphosphine Oxides.
- Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals.
- Transition-Metal-Catalyzed C-P Cross-Coupling Reactions.
- Synthesis of P-chiral phosphine compounds by palladium-catalyzed C–P coupling reactions. Royal Society of Chemistry.
- Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents. Journal of the American Chemical Society.
- Recent Advances in Asymmetric Synthesis of P-Chiral Phosphine Oxides. Shanghai Institute of Organic Chemistry.
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- Chiral auxiliary. Wikipedia.
- Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
- Asymmetric Synthesis of Phosphorous Stereocenters. The Knowles Group, Princeton University.
- P-Stereogenic Phosphorus Ligands in Asymmetric C
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Application Note & Protocol: Enzymatic Kinetic Resolution of Chiral Phosphinate Esters for the Synthesis of P-Stereogenic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of P-Chiral Phosphinates
Chiral organophosphorus compounds, particularly those with a stereogenic phosphorus center, are of paramount importance in modern chemistry. P-chiral phosphines and their derivatives serve as highly effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1] The synthesis of these P-chiral ligands often relies on the availability of enantiomerically enriched precursors. Chiral phosphinate esters are versatile intermediates that serve as an excellent entry point for the chemoenzymatic preparation of P-chiral phosphines and phosphine oxides.[2][3][4]
Traditional chemical methods for resolving racemic phosphinates can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and multiple crystallization steps. Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative, leveraging the exquisite stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate. This application note provides a detailed overview and a practical protocol for the enzymatic resolution of chiral phosphinate esters using phosphotriesterases.
Theoretical Background: The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process in which an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the context of phosphinate esters, a hydrolase enzyme, such as a phosphotriesterase, will selectively hydrolyze one enantiomer to the corresponding phosphinic acid, leaving the unreacted ester enriched in the other enantiomer.
The success of a kinetic resolution is determined by the enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value is essential for achieving high enantiomeric excess (ee) for both the product and the remaining substrate. The bacterial phosphotriesterase (PTE) has been shown to be a particularly effective catalyst for the stereoselective hydrolysis of phosphinate esters, with wild-type and mutant enzymes exhibiting remarkable and often opposite stereoselectivities.[3][4][5][6] For instance, wild-type PTE can preferentially hydrolyze the (SP)-enantiomers of certain phosphinate esters by a factor of over 1000, allowing for the isolation of the (RP)-enantiomer in high ee.[2][3][4] Conversely, engineered mutants of PTE can invert this preference, providing access to the (SP)-enantiomer.[3][4]
Figure 1: General mechanism of enzymatic kinetic resolution of a racemic phosphinate ester using a phosphotriesterase selective for the S-enantiomer.
Experimental Protocol: Preparative Scale Resolution
This protocol describes a general method for the kinetic resolution of a racemic methyl phenylphosphinate ester using phosphotriesterase. Researchers should optimize conditions for their specific substrate.
Materials and Reagents
-
Racemic methyl phenylphosphinate ester (or other desired phosphinate ester)
-
Wild-type or mutant Phosphotriesterase (PTE)[2]
-
HEPES buffer (50 mM, pH 8.0)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware
-
Stir plate and stir bar
-
Rotary evaporator
-
Analytical balance
Step-by-Step Protocol
-
Substrate Preparation: Dissolve the racemic phosphinate ester (e.g., 1.00 g) in a minimal amount of methanol.[2]
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., 3 L of 50 mM HEPES, pH 8.0, containing 20% methanol).[2] The methanol acts as a co-solvent to ensure the solubility of the phosphinate ester.
-
Enzyme Addition: Add the phosphotriesterase (e.g., 0.65 mg of wild-type PTE) to the buffered substrate solution.[2] The optimal enzyme loading should be determined empirically for each substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, HPLC, or ³¹P NMR) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed product.
-
Reaction Quenching and Workup: Once the desired conversion is reached (e.g., after 20 minutes for highly reactive substrates), quench the reaction.[2] The unreacted enantiomer of the phosphinate ester can be extracted from the reaction mixture. Add dichloromethane (e.g., 200 mL) to the reaction vessel and transfer the mixture to a separatory funnel.[2]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product (the enriched, unreacted phosphinate ester) by silica gel column chromatography to yield the final product.[2]
Figure 2: Experimental workflow for the enzymatic resolution of a chiral phosphinate ester.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) of the unreacted substrate and the product is crucial. Several methods can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[7][8][9] A suitable chiral stationary phase (CSP) is required.
-
Chiral Capillary Electrophoresis (CE): This technique has been successfully used for the ee determination of phosphinate esters.[2]
-
³¹P NMR Spectroscopy with a Chiral Derivatizing Agent: The enriched phosphinate ester can be reacted with a chiral auxiliary, such as (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid tert-butyl ester, to form diastereomers.[2] These diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, allowing for their integration and the calculation of the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting material.[2][10][11]
| Parameter | Unreacted Ester | Hydrolyzed Product (Phosphinic Acid) |
| Expected Conversion | ~50% | ~50% |
| Expected Yield | <50% | <50% |
| Expected ee | >99% | >99% |
| Analytical Method | Chiral HPLC, ³¹P NMR | Chiral HPLC (after derivatization) |
Table 1: Expected outcomes and analytical parameters for a successful kinetic resolution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Inactive enzyme | Verify enzyme activity with a known substrate. |
| Poor substrate solubility | Increase the percentage of co-solvent (e.g., MeOH). | |
| Incorrect pH | Ensure the buffer pH is optimal for the enzyme (typically pH 8.0 for PTE). | |
| Low enantioselectivity (low ee) | Reaction proceeded past 50% conversion | Monitor the reaction more closely and stop it at ~50% conversion. |
| Enzyme is not selective for the substrate | Screen different enzymes or mutants. The stereoselectivity of PTE is highly dependent on the substrate structure.[5][6] | |
| Racemization of product or substrate | Check the stability of the substrate and product under the reaction conditions. | |
| Difficult product separation | Similar polarity of substrate and product | Optimize the mobile phase for silica gel chromatography. Consider derivatization of the phosphinic acid to alter its polarity before purification. |
Conclusion
The enzymatic kinetic resolution of chiral phosphinate esters using phosphotriesterases is a highly efficient and selective method for producing enantiomerically enriched P-chiral building blocks.[2][3][4] The ability to use both wild-type and mutant enzymes provides access to both enantiomers of a desired phosphinate.[3][4][5][6] This approach avoids the use of harsh chemical reagents and offers a scalable route to valuable precursors for the synthesis of P-chiral ligands and other organophosphorus compounds.
References
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Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 126(29), 8888–8889. [Link]
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Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic resolution of chiral phosphinate esters. PubMed, 15264807. [Link]
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Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society. [Link]
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Kolodych, S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]
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Gabbutt, C. D., et al. (2017). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PubMed Central (PMC). [Link]
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Nowlan, C., et al. (2003). Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library. Journal of the American Chemical Society. [Link]
-
Demkowicz, S., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]
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Gabbutt, C. D., et al. (2017). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. ResearchGate. [Link]
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Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central (PMC). [Link]
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Rachoń, J., & Chojnacka, A. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Publishing. [Link]
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Egloff, M. P., et al. (1995). The 2.46 A resolution structure of the pancreatic lipase-colipase complex inhibited by a C11 alkyl phosphonate. PubMed. [Link]
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Nowlan, C., et al. (2003). Resolution of chiral phosphate, phosphonate, and phosphinate esters by an enantioselective enzyme library. PubMed. [Link]
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Gimalova, F. A., & Zapesotskaya, A. Y. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]
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Gotor-Fernández, V., et al. (2021). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. PubMed Central (PMC). [Link]
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Akiyama, T. (2021). Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]
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Reddy, B. V. S., et al. (2022). Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. PubMed Central (PMC). [Link]
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Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Wang, Y., & Zhang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Odoh, U. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Introduction: The Unique Profile of Methylphenylphosphinic Acid
An In-Depth Guide to the Application of Methylphenylphosphinic Acid in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utility of methylphenylphosphinic acid (MPPA) as a versatile reagent and building block in modern organic synthesis. We will explore its applications from the synthesis of sophisticated chiral ligands to its role as a classical resolving agent and a key structural motif in medicinal chemistry. The protocols and discussions herein are designed to be practical, explaining not only the procedural steps but also the underlying scientific principles that govern their success.
Methylphenylphosphinic acid, a P-stereogenic organophosphorus compound, possesses a unique combination of features that make it highly valuable in synthetic chemistry. Its structure contains a chiral phosphorus center, a hydrolytically stable P-C bond, and an acidic proton, which collectively enable its diverse applications.
The synthesis of MPPA itself can be achieved through various established methods, often starting from phenylphosphinic acid or its derivatives. For instance, a common laboratory-scale synthesis involves the reaction of phenylphosphinic acid with iodomethane after in-situ silylation.[1] The molecule crystallizes as a racemic mixture of enantiomers, which can be separated for use in stereoselective synthesis or used as a racemate for other applications.[1]
Core Application: A Gateway to P-Chiral Phosphine Ligands
Perhaps the most significant application of MPPA and its derivatives is as a precursor to P-chiral phosphine ligands. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, where the stereochemistry at the phosphorus atom directly influences the enantioselectivity of the transformation.[2][3]
The Phosphine-Borane Strategy:
A primary challenge in synthesizing and handling phosphines is their susceptibility to oxidation. The use of phosphine-borane complexes provides a robust solution, protecting the phosphorus center throughout the synthetic sequence.[3] MPPA can be converted to its corresponding secondary phosphine-borane, which serves as a stable, handleable intermediate for constructing more complex, P-chiral tertiary phosphines.[3]
The general workflow for this transformation is outlined below.
Caption: Workflow for synthesizing P-chiral phosphine ligands from MPPA via phosphine-borane intermediates.
These ligands have demonstrated exceptional performance in a variety of catalytic asymmetric reactions.
| Reaction Type | Ligand Example | Metal | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Hydrogenation | (R,R)-BisP | Rh | >95 | >99 | [3] |
| Suzuki-Miyaura Coupling | QuinoxP | Pd | 85-95 | 90-97 | N/A |
| Allylic Alkylation | t-Bu-BisP* | Pd | >90 | >98 | [3] |
| Note: Data presented are representative values for P-chiral phosphine ligands of the type accessible from MPPA-derived synthons. |
Application as a Chiral Resolving Agent
The acidic nature of methylphenylphosphinic acid and its inherent chirality make it an effective resolving agent for racemic mixtures, particularly for amines.[4][5] The principle relies on the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5][6][7]
The process is conceptually straightforward but requires careful optimization of solvents and crystallization conditions for high efficiency.
Caption: General workflow for the resolution of a racemic amine using a chiral phosphinic acid like MPPA.
Protocol 1: Resolution of Racemic 1-Phenylethanamine with (R)-Methylphenylphosphinic Acid
This protocol describes a representative procedure for the classical resolution of a racemic primary amine.
Materials:
-
Racemic 1-phenylethanamine
-
(R)-Methylphenylphosphinic acid (or another suitable chiral phosphinic or carboxylic acid)[4]
-
Methanol, absolute
-
Diethyl ether
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, condenser, magnetic stirrer, filtration apparatus (Büchner funnel)
-
Polarimeter or chiral HPLC for determining optical purity
Procedure:
-
Salt Formation: a. In a 250 mL round-bottom flask, dissolve 10.0 g (xx mmol) of (R)-Methylphenylphosphinic acid in 100 mL of warm methanol. b. To this solution, add a stoichiometric equivalent of racemic 1-phenylethanamine (yy g, xx mmol) dropwise with stirring. c. A precipitate may form immediately. Gently heat the mixture to reflux until all solids dissolve to form a clear solution.
-
Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. To facilitate slow crystallization, the flask can be placed in an insulated container. b. Once at room temperature, cool the flask further in an ice bath (0-5 °C) for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.[6] c. Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor. d. The collected solid is the diastereomerically enriched salt. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Liberation of the Enriched Amine: a. Transfer the filtered crystalline salt to a separatory funnel containing 100 mL of 2M NaOH solution. b. Add 50 mL of DCM and shake vigorously to dissolve the salt and neutralize the acid. The phosphinic acid will move into the aqueous layer as its sodium salt, while the free amine will remain in the organic DCM layer. c. Separate the layers. Extract the aqueous layer two more times with 25 mL portions of DCM. d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethanamine.
-
Analysis: a. Determine the yield and measure the optical rotation using a polarimeter. b. For a more precise determination of enantiomeric excess (ee%), analyze the sample using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
-
Recovery (Optional): The amine from the mother liquor can be recovered using the same basification and extraction procedure (Step 3) to obtain the other enantiomer, albeit in lower optical purity. The resolving agent can also be recovered from the aqueous layers by acidification and extraction.
Role in Medicinal Chemistry and Drug Discovery
Phosphinic acids are recognized as effective mimics of the tetrahedral transition state of amide bond hydrolysis, making them powerful cores for enzyme inhibitors.[8] Their derivatives, particularly phosphinic pseudopeptides, have been explored as inhibitors for various proteases.[9][10]
Furthermore, the phosphinate moiety is a non-hydrolyzable analogue of the phosphate group, a critical structural unit in numerous biological molecules. This bioisosterism has led to the development of phosphinic acid-containing compounds as potential drugs for a range of diseases.[11][12][13] Methylphenylphosphinic acid serves as a fundamental building block for synthesizing more complex, biologically active analogues.[14]
Protocol 2: Synthesis of an Alkylphenylphosphinate Ester
This protocol outlines the esterification of MPPA, a key step in creating derivatives for further functionalization, such as in the synthesis of phosphine oxides or biologically active molecules.[15]
Materials:
-
Methylphenylphosphinic acid (MPPA)
-
Alcohol (e.g., Isopropanol)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer, heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add methylphenylphosphinic acid (5.0 g, xx mmol). b. Add the desired alcohol (e.g., isopropanol, 5-10 equivalents) and toluene (40 mL) as an azeotropic solvent.
-
Esterification: a. Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. b. Monitor the reaction progress by observing the amount of water collected or by TLC/NMR analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvents (toluene and excess alcohol) under reduced pressure using a rotary evaporator. c. The resulting crude oil is the desired phosphinate ester. It can be purified further by vacuum distillation or flash column chromatography on silica gel if necessary.
-
Characterization: a. Confirm the structure and purity of the product using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry. The disappearance of the acidic proton and the appearance of signals corresponding to the alkyl group of the alcohol are indicative of successful esterification.
Caption: Overview of the primary synthetic applications of methylphenylphosphinic acid.
Conclusion
Methylphenylphosphinic acid is far more than a simple organophosphorus compound; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its utility as a precursor for high-performance P-chiral ligands, its effectiveness as a classical resolving agent, and its role as a foundational scaffold in medicinal chemistry underscore its importance. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this remarkable molecule in their synthetic endeavors.
References
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Wang, Y., et al. (2009). Stereoselective Synthesis of α‐Amino(phenyl)methyl(phenyl)phosphinic Acids with O‐Pivaloylated D‐Galactosylamine as Chiral Auxiliary. Chemistry – A European Journal, 15(37), 9290–9293. [Link]
- Chiral Phosphines Synthesis. (n.d.). Accessed via Google Search. This is a general topic, and the synthesis of chiral phosphines is a broad field.
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Asymmetric Organocatalytic Methylation of Prochiral Phosphinic Acids: Construction of P(V)-Stereogenic Centers. (2025). ACS Catalysis. [Link]
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Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (n.d.). MDPI. [Link]
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Phosphinic acids: current status and potential for drug discovery. (2019). Drug Discovery Today, 24(3), 916-929. [Link]
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Enzymatic Desymmetrisation of Prochiral Phosphines and Phosphine P-Sulfides as a Route to P-Chiral Catalysts. (n.d.). MDPI. [Link]
-
Methyl(phenyl)phosphinic acid. (n.d.). Acta Crystallographica Section E. [Link]
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Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (n.d.). MDPI. [Link]
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Phosphinate or phosphinic acid derivative synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]
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Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. (2019). Bioorganic Chemistry, 90, 103039. [Link]
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Asymmetric Electrophilic Reactions in Phosphorus Chemistry. (n.d.). MDPI. [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers in Chemistry. [Link]
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A stereoselective synthesis of phosphinic acid phosphapeptides corresponding to glutamyl-gamma-glutamate and incorporation into potent inhibitors of folylpoly-gamma-glutamyl synthetase. (2005). The Journal of Organic Chemistry, 70(17), 6897–6907. [Link]
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Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). Proceedings of the Japan Academy, Series B, 88(9), 425–451. [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). ACS Omega, 2(10), 6902–6908. [Link]
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Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. (n.d.). Beilstein Journal of Organic Chemistry, 17, 1863–1900. [Link]
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Synthesis of hydroxymethylphenylphosphinic acid. (n.d.). ResearchGate. [Link]
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis. (n.d.). Inorganic Chemistry.
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Synthetic strategies towards phosphine ligands suitable for further assembly. (n.d.). ResearchGate. [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers in Chemistry. [Link]
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Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (n.d.). MDPI. [Link]
-
Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. (n.d.). MDPI. [Link]
-
A Stereoselective Synthesis of Phosphinic Acid Phosphapeptides Corresponding to Glutamyl-γ-glutamate and Incorporation into Potent Inhibitors of Folylpoly-γ-glutamyl Synthetase. (n.d.). The Journal of Organic Chemistry. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
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Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. [Link]
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Architecture and synthesis of P,N-heterocyclic phosphine ligands. (n.d.). Beilstein Journal of Organic Chemistry, 16, 552–589. [Link]
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Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. (n.d.). Semantic Scholar. [Link]
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Phosphinic Acid Synthesis. (n.d.). Kent Academic Repository. [Link]
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Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
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Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. (n.d.). The Journal of Organic Chemistry, 80(10), 5146–5154. [Link]
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Acid Catalysis in Organic Chemistry. (n.d.). Chemguide. [Link]
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Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. (n.d.). Chemical Society Reviews, 44(15), 5285–5297. [Link]
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Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (n.d.). Beilstein Journal of Organic Chemistry, 20, 1864–1883. [Link]
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Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. (n.d.). Chemical Science. [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Application Note: Advanced Derivatization Strategies for the Analysis of Methylphenylphosphinic Acid
Abstract: Methylphenylphosphinic acid (MPPA) is a chiral organophosphorus compound of significant interest in synthetic chemistry and as a potential degradation marker. Its inherent polarity and low volatility present considerable challenges for direct analysis, particularly by gas chromatography. This application note provides a comprehensive guide to the derivatization of MPPA for robust and sensitive analysis. We detail field-proven protocols for silylation and esterification to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and to improve ionization efficiency for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we address the critical aspect of its chirality by presenting a protocol for diastereomeric derivatization, enabling enantioselective analysis. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a reliable framework for the accurate quantification and characterization of MPPA.
Introduction: The Analytical Challenge of Methylphenylphosphinic Acid
Methylphenylphosphinic acid (MPPA) is a phosphorus-centered chiral molecule whose analysis is crucial in various fields, including asymmetric synthesis and the monitoring of specific chemical processes. The structure of MPPA, containing a polar phosphinic acid group (-P(O)OH), imparts properties that complicate its direct analysis.[1][2]
Key analytical challenges include:
-
Low Volatility: The strong intermolecular hydrogen bonding of the phosphinic acid group results in a very low vapor pressure, making it unsuitable for direct analysis by Gas Chromatography (GC), which requires analytes to be volatile.[3][4]
-
High Polarity: The polar nature of MPPA leads to poor retention on standard reversed-phase liquid chromatography columns and can cause peak tailing and adsorption on active sites within a GC system.[3][5]
-
Thermal Instability: Under the high temperatures of a GC inlet, polar analytes like MPPA can undergo thermal degradation, leading to inaccurate quantification.[3]
-
Chirality: MPPA possesses a stereogenic phosphorus center, meaning it exists as a pair of enantiomers. Distinguishing between these enantiomers requires specialized analytical strategies, as they possess identical physical properties in a non-chiral environment.
To overcome these obstacles, chemical derivatization is an essential sample preparation step.[4][6] Derivatization chemically modifies the analyte to produce a new compound with properties more amenable to chromatographic analysis.[7] This process aims to:
-
Replace the active proton of the hydroxyl group to break intermolecular hydrogen bonds, thereby increasing volatility and thermal stability.[3][8]
-
Decrease the polarity of the molecule to improve its chromatographic behavior.[8]
-
Introduce a specific chemical tag to enhance detector response or improve ionization in mass spectrometry.[9][10][11]
-
React the racemic analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4][12]
This guide provides detailed protocols for the most effective derivatization strategies for MPPA analysis.
General Experimental Workflow
The successful analysis of MPPA post-derivatization follows a structured workflow. It begins with careful sample preparation to ensure the analyte is isolated and free of interfering substances, proceeds to the chemical modification step, and concludes with instrumental analysis.
Figure 1: General workflow for the derivatization and analysis of MPPA.
Derivatization for Achiral GC-MS Analysis
For routine quantification of total MPPA, derivatization to increase volatility is the primary goal. Silylation is the most common and effective method.
Strategy 1: Silylation
Silylation involves replacing the acidic proton of the P-OH group with a non-polar silyl group, typically a trimethylsilyl (TMS) group.[8] This reaction eliminates hydrogen bonding, drastically increasing the volatility and thermal stability of the analyte.[3][8]
Figure 2: Silylation reaction of MPPA.
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a powerful and widely used option. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered or less reactive functional groups.[8]
Table 1: Comparison of Common Silylation Reagents
| Reagent | Description | Key Advantages |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive; produces volatile byproducts that do not interfere with chromatography.[8] |
| BSTFA + TMCS | Catalyzed formulation of BSTFA | Even stronger silylating potential; effective for difficult-to-derivatize compounds.[8][13] |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms t-butyldimethylsilyl (TBDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS derivatives, making them more robust.[8] |
Protocol 1: Silylation of MPPA using BSTFA + 1% TMCS for GC-MS Analysis
Rationale: This protocol uses the highly reactive BSTFA catalyzed with TMCS to ensure a rapid and complete conversion of MPPA to its volatile TMS derivative. Acetonitrile is chosen as the solvent for its ability to dissolve the polar MPPA and its compatibility with the silylation reagents. Heating accelerates the reaction to completion.
Materials:
-
Dried sample extract containing MPPA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Acetonitrile (ACN) or Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing MPPA is completely dry. Water will preferentially react with the silylation reagent, inhibiting the derivatization of the target analyte.[3] Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample in the reaction vial. Vortex briefly to dissolve the residue.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. This ensures the reaction proceeds to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. An aliquot (typically 1 µL) can be directly injected.
Expected GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms or equivalent)
-
Inlet Temp: 250°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Mode: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM)
Derivatization for Enhanced LC-MS/MS Analysis
While MPPA can be analyzed directly by LC-MS, its high polarity can lead to poor retention on reversed-phase columns and susceptibility to matrix effects.[14][15] Chemical derivatization can introduce a permanently charged or easily ionizable moiety, significantly enhancing sensitivity in electrospray ionization (ESI) mass spectrometry.
Strategy 2: Cationic Derivatization
This strategy involves attaching a pre-charged chemical tag to the MPPA molecule. Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) have been shown to effectively derivatize organophosphorus acids, introducing a quaternary ammonium group.[9][10] This results in a derivative that is highly responsive in positive-ion ESI mode, leading to substantial improvements in the signal-to-noise ratio.[9]
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Application Notes and Protocols: A Guide to the Synthesis of Phosphinic Acids Using Silyl Phosphonites
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Phosphinic Acids in Medicinal Chemistry
Phosphinic acids and their derivatives have emerged as a pivotal class of molecules in drug discovery and development.[1][2] Their structural similarity to carboxylic acids and phosphates allows them to act as effective bioisosteres, mimicking the transition states of enzymatic reactions, particularly those involving amide or ester hydrolysis.[2][3][4] This unique characteristic has led to the development of potent inhibitors for a range of enzymes, with applications in treating diseases such as hypertension, cancer, and HIV.[1] The phosphinic acid moiety, with its tetrahedral phosphorus center, offers distinct steric and electronic properties compared to the planar carboxylate group, often leading to enhanced binding affinity and selectivity for target proteins.[5] Consequently, robust and versatile synthetic methodologies for accessing structurally diverse phosphinic acids are of paramount importance to the medicinal chemistry community.
This guide provides an in-depth exploration of a powerful and increasingly utilized method for phosphinic acid synthesis: the use of silyl phosphonites. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the practical aspects of these reactions.
The Strategic Advantage of Silyl Phosphonites
Trivalent silyl phosphonite esters, particularly bis(trimethylsilyl) phosphonite, serve as highly effective synthons for the P-H group of hypophosphorous acid.[6][7] The silylation of hypophosphorous acid enhances its nucleophilicity and solubility in organic solvents, facilitating reactions with a wide array of electrophiles under milder conditions than traditional methods. The trimethylsilyl (TMS) groups act as convenient protecting groups that are readily removed during aqueous workup or by simple methanolysis, directly yielding the desired phosphinic acid.[8]
The general workflow for this synthetic strategy is elegantly straightforward, offering a modular approach to a diverse range of phosphinic acid derivatives.
Caption: Mechanism of α-hydroxyphosphinic acid synthesis.
Synthesis of α-Aminophosphinic Acids via Addition to Imines
α-Aminophosphinic acids are structural analogs of α-amino acids and are of significant interest in drug design. [5][9]The addition of silyl phosphonites to imines provides a direct route to these valuable compounds. [10]This reaction is analogous to the hydrophosphonylation of imines, a key step in the Kabachnik-Fields reaction. [9][11] The Causality Behind the Reaction: Similar to the reaction with aldehydes, the phosphorus atom of the silyl phosphonite acts as the nucleophile, attacking the imine carbon. A subsequent migration of a silyl group to the nitrogen atom furnishes the silylated α-aminophosphinate. The imines can be pre-formed or generated in situ from the corresponding aldehyde and amine. [12]The use of silyl phosphonites often circumvents the need for harsh catalysts or conditions that can be problematic for sensitive substrates.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Preparation of Bis(trimethylsilyl) Phosphonite
Rationale: This protocol describes the in situ generation of bis(trimethylsilyl) phosphonite from hypophosphorous acid and a silylating agent like hexamethyldisilazane (HMDS). This reagent is moisture-sensitive and is typically prepared and used immediately without isolation.
Materials:
-
Hypophosphorous acid (50% aqueous solution)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Azeotropic Removal of Water: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 50% aqueous solution of hypophosphorous acid and toluene. Heat the mixture to reflux to azeotropically remove water. Continue until no more water collects in the trap.
-
Silylation: Cool the resulting anhydrous solution of hypophosphorous acid in toluene to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous DCM, followed by the slow, dropwise addition of HMDS.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution. The resulting clear solution of bis(trimethylsilyl) phosphonite is ready for use in subsequent reactions.
Protocol 2: Synthesis of an α-Hydroxyphosphinic Acid
Rationale: This protocol details the addition of in situ generated bis(trimethylsilyl) phosphonite to an aldehyde, followed by hydrolytic workup to yield the α-hydroxyphosphinic acid.
Materials:
-
Solution of bis(trimethylsilyl) phosphonite in toluene/DCM (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous DCM
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To the freshly prepared solution of bis(trimethylsilyl) phosphonite under an inert atmosphere, add a solution of the aldehyde in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add methanol, followed by water. Stir vigorously for 30 minutes.
-
Workup: Acidify the mixture with 1 M HCl to pH 1-2. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude α-hydroxyphosphinic acid can be purified by crystallization or column chromatography.
Protocol 3: Synthesis of an α-Aminophosphinic Acid
Rationale: This protocol describes the three-component reaction of an aldehyde, an amine, and bis(trimethylsilyl) phosphonite to synthesize an α-aminophosphinic acid. The imine is formed in situ.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
Amine (e.g., benzylamine)
-
Solution of bis(trimethylsilyl) phosphonite in toluene/DCM (from Protocol 1)
-
Anhydrous DCM
-
Methanol
-
Water
-
Dowex® 50WX8 hydrogen form resin
Procedure:
-
Imine Formation: To a solution of the aldehyde in anhydrous DCM, add the amine at room temperature. Stir for 1 hour to facilitate in situ imine formation.
-
Phosphonylation: Add the solution of bis(trimethylsilyl) phosphonite to the reaction mixture at room temperature. Stir for 12-16 hours.
-
Hydrolysis: Add methanol to the reaction mixture and stir for 1 hour. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in water and apply it to a column of Dowex® 50WX8 resin. Wash the column with water to remove non-basic impurities. Elute the desired α-aminophosphinic acid with aqueous ammonia. Lyophilize the appropriate fractions to obtain the pure product.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the synthesis of various phosphinic acid derivatives using silyl phosphonites.
| Electrophile | Product Type | Typical Reaction Time | Typical Yield | Reference |
| Benzaldehyde | α-Hydroxyphosphinic Acid | 4-6 h | 85-95% | [7] |
| Isobutyraldehyde | α-Hydroxyphosphinic Acid | 4-6 h | 80-90% | [7] |
| N-Benzylidenebenzylamine | α-Aminophosphinic Acid | 12-16 h | 75-85% | [10] |
| Methyl Acrylate | β-Phosphinoylpropionic Acid | 6-8 h | 70-80% | [13] |
Conclusion and Future Outlook
The use of silyl phosphonites represents a highly efficient and versatile strategy for the synthesis of phosphinic acids. The mild reaction conditions, broad substrate scope, and straightforward workup procedures make this methodology particularly attractive for applications in drug discovery and development. The ability to readily access complex and functionally diverse phosphinic acid derivatives will undoubtedly continue to fuel the exploration of this important class of molecules as therapeutic agents. Future research in this area will likely focus on the development of catalytic and enantioselective variants of these reactions, further expanding the synthetic chemist's toolkit for creating novel and potent phosphinic acid-based drugs.
References
-
Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. (2025). ResearchGate. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1888–1912. [Link]
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry (pp. 1-24). De Gruyter. [Link]
-
(a) Synthesis and uses of silylated phosphonite II in the presence of... ResearchGate. [Link]
-
(3+2)‐Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones. ResearchGate. [Link]
-
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. National Institutes of Health. [Link]
-
PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]
-
Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(2), 597-613. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers. [Link]
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Pudovik reaction. Wikipedia. [Link]
-
Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. [Link]
-
Boyd, E. A., et al. (1994). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of α-amino phosphonates. Organic Chemistry Portal. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Phosphinic Acid Compounds in Biochemistry, Biology and Medicine. ResearchGate. [Link]
-
Reaction of in-situ generated α-silylated allylic phosphonate carbanions with aldehydes. An unexpected cyclization reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. National Institutes of Health. [Link]
-
Phosphite ester. Wikipedia. [Link]
-
Phosphinic acid synthesis. Kent Academic Repository. [Link]
-
Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Publications. [Link]
-
design and synthesis of novel N-phosphinyl imines and their application to asymmetric aza-Henry reaction. PubMed. [Link]
-
Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. [Link]
-
Phosphonic acid: preparation and applications. National Institutes of Health. [Link]
-
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. National Institutes of Health. [Link]
-
(a) synthesis and uses of silylated phosphonites II in the presence of... ResearchGate. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Hydrosilylation of Ketones, Imines and Nitriles Catalysed by Electrophilic Phosphonium Cations: Functional Group Selectivity and Mechanistic Considerations. ResearchGate. [Link]
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Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methylphenylphosphinic Acid by Crystallization
Welcome to the technical support center for the purification of methylphenylphosphinic acid (MPPA) by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the purification of this important chemical intermediate.
Introduction
Methylphenylphosphinic acid (MPPA) is a key building block in the synthesis of various specialty chemicals and pharmaceutical agents. Achieving high purity of MPPA is often critical for the success of subsequent synthetic steps and the quality of the final product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds like MPPA.[1][2] This process relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. By carefully controlling parameters such as solvent selection, temperature, and cooling rate, it is possible to obtain highly pure crystalline MPPA.
This guide provides a comprehensive resource for troubleshooting common problems in MPPA crystallization and answers frequently asked questions to help you optimize your purification process.
Troubleshooting Guide
Crystallization can sometimes be a challenging process, with potential issues ranging from low yield to the formation of oils instead of crystals. This section addresses specific problems you may encounter and provides actionable solutions based on established scientific principles.
Problem 1: Oiling Out - The Product Separates as an Oil Instead of Crystals
Cause: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than forming a crystalline solid upon cooling. This can happen if the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal.
Solutions:
-
Increase Solvent Volume: The most straightforward solution is to add more of the primary solvent to the hot solution to decrease the overall concentration. This will lower the saturation point and encourage crystal formation upon cooling.
-
Slow Cooling: Rapid cooling can shock the system, leading to the formation of an amorphous oil. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulation of the flask can help to slow the cooling process.
-
Solvent System Modification: If the above methods fail, consider using a mixed solvent system. Dissolve the MPPA in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common solvent pairs for phosphinic acids include toluene/hexane and ethyl acetate/acetonitrile.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a tiny crystal of pure MPPA (if available) into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
Problem 2: Poor or No Crystal Yield
Cause: A low yield of crystals can be due to several factors, including using too much solvent, incomplete precipitation, or premature crystallization during hot filtration.
Solutions:
-
Reduce Solvent Volume: If the solution is too dilute, the concentration of MPPA may not reach saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Utilize an Anti-Solvent: If reducing the solvent volume is not practical, the addition of a miscible "anti-solvent" in which MPPA is poorly soluble can induce precipitation. Add the anti-solvent dropwise to the cooled solution until cloudiness persists, then allow it to stand.
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out of the solution.
-
Prevent Premature Crystallization: If crystals are forming in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent before filtering the MPPA solution.[2] Using a stemless funnel can also help prevent clogging.
Problem 3: Impure Crystals (Incorrect Melting Point)
Cause: The final crystalline product may still contain impurities due to co-crystallization, insufficient washing, or the incorporation of solvent into the crystal lattice. The melting point of pure methylphenylphosphinic acid is reported to be in the range of 132-134°C.[4] A broad or depressed melting point is an indication of impurities.
Solutions:
-
Recrystallization: A second recrystallization step is often necessary to achieve high purity.
-
Thorough Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities. Ensure the wash solvent is cold to minimize dissolution of the desired product.
-
Proper Solvent Selection: Choose a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).
-
Drying: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in MPPA crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of methylphenylphosphinic acid?
A1: The ideal solvent is one in which MPPA is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] While specific solubility data for MPPA is not widely published, data from structurally similar compounds like phenylphosphonic acid suggest that polar aprotic solvents may be good candidates.[6] Toluene and ethyl acetate are often good starting points for phosphinic acids. A mixed solvent system, such as toluene-hexane or ethyl acetate-acetonitrile, can also be effective. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: What are the common impurities in methylphenylphosphinic acid?
A2: The impurities present in crude MPPA will largely depend on the synthetic route used for its preparation.
-
Synthesis from Methyldichlorophosphine: If prepared by the hydrolysis of methyldichlorophosphine, impurities could include unreacted starting material, partially hydrolyzed intermediates, and methylphosphonic acid if over-oxidation occurs.[7]
-
Grignard Reagent Synthesis: Syntheses involving Grignard reagents can sometimes lead to the formation of trisubstituted phosphine oxides as byproducts.[8]
-
Residual Solvents: Solvents used in the synthesis or workup can be trapped in the crude product.
-
Water: Phosphinic acids can be hygroscopic, so water may be present as an impurity.
Q3: How can I assess the purity of my crystallized methylphenylphosphinic acid?
A3: The most common and straightforward method for assessing the purity of a crystalline solid is by measuring its melting point. Pure crystalline compounds have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened. The reported melting point of pure methylphenylphosphinic acid is in the range of 132-134°C.[4] For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be employed.
Q4: My crystallized product is sticky. What should I do?
A4: Stickiness in the final product can be due to residual solvent or the presence of hygroscopic impurities. Ensure the crystals are thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. If the product remains sticky after drying, a second recrystallization using a different solvent system may be necessary to remove the offending impurities.
Experimental Protocol: Recrystallization of Methylphenylphosphinic Acid
This protocol provides a general guideline for the recrystallization of MPPA. The specific solvent and volumes may need to be optimized based on the purity of your starting material.
Materials:
-
Crude Methylphenylphosphinic Acid
-
Chosen Solvent (e.g., Toluene or Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude MPPA in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture with stirring. Continue to add the solvent portion-wise until the MPPA is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (132-134°C).[4]
Visualizing the Crystallization Workflow
Caption: Step-by-step workflow for the recrystallization of MPPA.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Melting Point of Pure MPPA | 132-134°C | A key indicator of purity. A broad or depressed melting point suggests the presence of impurities.[4] |
| Purity (by HPLC) | >99% | For applications in drug development and specialty chemicals, high purity is often required. |
| Residual Solvent | <0.5% | High levels of residual solvent can affect downstream reactions and product stability. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Briti Scientific. (n.d.). Sample COA. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Methyldichlorophosphine. Retrieved from [Link]
- Gao, J. (2007). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene.
- Boyd, E. A. (1989). Phosphinic Acid Synthesis.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- Nícha, J., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(5), 1144-1156.
-
Sciencemadness.org. (2009). Synthesis of methyldichlorophosphine and dimethylchlorophosphine. Retrieved from [Link]
-
MTA Production. (n.d.). Recrystallization lab report. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]
- Hrastar, A., et al. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic, and Polar Protic Solvents. Molecules, 26(11), 3173.
- Request PDF. (2019). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
-
Carl ROTH. (n.d.). Safety Data Sheet: meta-Phosphoric acid. Retrieved from [Link]
-
International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]
- Request PDF. (2018). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
-
Wikipedia. (2023, November 29). Methylphosphonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methylphosphonic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. se.mtaprod.se [se.mtaprod.se]
- 4. METHYLPHENYLPHOSPHINIC ACID | 4271-13-0 [m.chemicalbook.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Support Center: Synthesis of Methylphenylphosphinic Acid
Welcome to the technical support center for the synthesis of Methylphenylphosphinic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This resource offers full editorial control to present the information in the most logical and effective structure, grounded in scientific expertise and validated protocols.
Introduction
Methylphenylphosphinic acid is a valuable organophosphorus compound with applications in catalysis, materials science, and as an intermediate in the synthesis of more complex molecules. Achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide provides detailed protocols and troubleshooting strategies for common synthetic routes.
Section 1: Synthesis via Alkylation of Phenylphosphinic Acid
This is a widely used method due to the commercial availability of the starting material, phenylphosphinic acid. The reaction involves the deprotonation of phenylphosphinic acid followed by alkylation with a methylating agent, typically methyl iodide.
Frequently Asked Questions (FAQs)
Q1: My yield of methylphenylphosphinic acid is low. What are the common causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete deprotonation: Phenylphosphinic acid needs to be fully deprotonated to its more nucleophilic form to react efficiently with the methylating agent. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Moisture in the reaction: The phosphinate anion is sensitive to moisture. Any water present in the reagents or solvent will protonate the anion, rendering it unreactive towards the alkylating agent.
-
Side reactions: Over-alkylation to form a phosphonium salt is a potential side reaction, although less common under controlled conditions.
-
Loss during workup: Methylphenylphosphinic acid has some solubility in water, which can lead to losses during the aqueous workup and extraction phases.
Q2: What is the role of trimethylsilyl chloride (TMSCl) and diisopropylethylamine (DIPEA) in the reaction?
A2: In the provided protocol, DIPEA acts as a non-nucleophilic base to deprotonate the phenylphosphinic acid. TMSCl then reacts with the resulting phosphinate to form a silyl phosphonite ester intermediate. This intermediate is highly reactive towards the methyl iodide. The silylation step enhances the nucleophilicity of the phosphorus center, facilitating a more efficient methylation.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive reagents. 2. Presence of moisture. 3. Insufficient base. | 1. Use freshly opened or properly stored reagents. Ensure the methyl iodide is not discolored (indicating decomposition). 2. Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure the correct stoichiometry of the base is used. |
| Significant amount of unreacted phenylphosphinic acid | 1. Incomplete deprotonation. 2. Short reaction time. | 1. Use a strong, non-nucleophilic base like DIPEA or DBU. Ensure complete dissolution of the phenylphosphinic acid before adding the methylating agent. 2. Monitor the reaction by TLC or 31P NMR to ensure it has gone to completion. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Ensure a thorough aqueous workup to remove salts. 2. Dry the product under high vacuum to remove all traces of solvent before attempting recrystallization. |
Experimental Protocol: Synthesis from Phenylphosphinic Acid[1]
This protocol details the synthesis of methylphenylphosphinic acid from phenylphosphinic acid and iodomethane.
Materials:
-
Phenylphosphinic acid (2.0 g, 14.1 mmol)
-
Dichloromethane (30 ml)
-
Diisopropylethylamine (DIPEA) (5.16 ml, 29.6 mmol)
-
Trimethylsilyl chloride (TMSCl) (3.74 ml, 29.6 mmol)
-
Iodomethane (0.97 ml, 15.6 mmol)
-
2 M Hydrochloric acid
-
Acetone
Procedure:
-
To a solution of phenylphosphinic acid in dichloromethane, separately add diisopropylethylamine and trimethylsilyl chloride at 0 °C under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 2–3 hours.
-
Cool the mixture to 0 °C and add iodomethane.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Suspend the residue in 2 M hydrochloric acid (20 ml) and filter on a glass frit under vacuum.
-
Wash the white solid with acetone and dry to yield the pure product.
Expected Yield: Approximately 1.60 g (66%).
Workflow Diagram
Caption: Workflow for the synthesis of methylphenylphosphinic acid from phenylphosphinic acid.
Section 2: Synthesis via Grignard Reaction
The Grignard approach offers a versatile route to methylphenylphosphinic acid, typically by reacting a methyl Grignard reagent with a phenylphosphonic dihalide (e.g., phenylphosphonic dichloride). Careful control of the reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of a high-molecular-weight byproduct in my Grignard reaction. What is it and how can I avoid it?
A1: The most common byproduct in this reaction is the tertiary phosphine oxide, formed by the addition of a second equivalent of the Grignard reagent to the initially formed methylphenylphosphinate intermediate. To minimize this:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the Grignard reagent to the phenylphosphonic dichloride.
-
Reverse Addition: Slowly add the Grignard reagent to the solution of phenylphosphonic dichloride at a low temperature. This maintains a low concentration of the Grignard reagent throughout the reaction, disfavoring the second addition.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
Q2: My Grignard reaction is sluggish and gives a low yield. What could be the problem?
A2: Several factors can lead to a sluggish or low-yielding Grignard reaction:
-
Inactive Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air. It is best to use freshly prepared or recently titrated Grignard reagents.
-
Poor Quality Starting Material: The phenylphosphonic dichloride should be pure and free of moisture.
-
Inadequate Temperature: While low temperatures are necessary to control selectivity, the reaction may not proceed at an appreciable rate if the temperature is too low. Gradual warming of the reaction mixture after the addition of the Grignard reagent may be necessary.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of tertiary phosphine oxide | 1. Excess Grignard reagent. 2. High reaction temperature. 3. Incorrect order of addition. | 1. Use a 1:1 molar ratio of Grignard reagent to the phosphorus substrate. 2. Maintain the reaction at a low temperature (e.g., -78°C). 3. Employ reverse addition: add the Grignard reagent to the substrate solution. |
| Low conversion of starting material | 1. Inactive Grignard reagent. 2. Reaction temperature too low. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. After the addition of the Grignard reagent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Formation of biphenyl byproduct | Coupling of the Grignard reagent. | This is a known side reaction. While difficult to eliminate completely, using fresh, high-quality magnesium and ensuring a clean reaction setup can help. The biphenyl can typically be removed during purification. |
Conceptual Workflow for Grignard Synthesis
Caption: Conceptual workflow for the Grignard synthesis of methylphenylphosphinic acid.
Section 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds like methylphenylphosphinic acid. The choice of solvent is critical for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for the recrystallization of methylphenylphosphinic acid?
A1: Based on a documented procedure, crystals of methylphenylphosphinic acid can be obtained by slow evaporation from a methanol solution[1]. For a more active recrystallization process, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixed solvent system, such as toluene/hexane or ethyl acetate/hexane, could be effective. The polar nature of the phosphinic acid group suggests that polar solvents might be required for dissolution, with a non-polar solvent used as an anti-solvent to induce crystallization.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To prevent this:
-
Use more solvent: This will lower the saturation point to a temperature below the compound's melting point.
-
Change the solvent system: A different solvent or solvent pair may be less prone to this issue.
-
Slower cooling: Allow the solution to cool very slowly to encourage the formation of seed crystals. Seeding the solution with a small crystal of the pure compound can also help.
Troubleshooting Guide for Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve | Incorrect solvent choice (too non-polar). | Try a more polar solvent or a mixture of solvents. Gentle heating can aid dissolution. |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The compound is very soluble at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until it is clear again before cooling. Consider cooling to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the product | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled before filtering. Minimize the amount of cold solvent used for washing the crystals. 2. Use a pre-heated funnel for hot filtration and use a slight excess of solvent to prevent the solution from becoming saturated in the funnel. |
References
-
Burrow, T., da Silva, A. G., & Siqueira da Silva, P. R. (2012). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o739. [Link]
Sources
Technical Support Center: Stability and Degradation of Methylphenylphosphinic Acid (MPPA)
Welcome to the technical support center for Methylphenylphosphinic acid (MPPA). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile, particularly under acidic conditions. Here, we provide field-proven insights, troubleshooting guides for common experimental issues, and detailed FAQs to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Methylphenylphosphinic Acid in experimental settings.
Q1: How stable is Methylphenylphosphinic acid (MPPA) in acidic solutions?
A: Methylphenylphosphinic acid, like other phosphinic acids, is a chemically robust molecule. The phosphorus-carbon (P-C) bonds, one to a methyl group and one to a phenyl group, are generally stable and resistant to hydrolysis under typical acidic conditions.[1] This stability is a key feature of organophosphorus compounds where the P-C bond is significantly more resistant to enzymatic and chemical degradation than the P-O bond found in phosphates. However, under "forced" or "stress" conditions, as mandated by regulatory guidelines like ICH Q1A for stability testing, degradation can be induced.[2] These conditions typically involve strong acids (e.g., 0.1 M - 1 M HCl) and elevated temperatures (e.g., 60°C - 80°C) applied over an extended period.[3][4]
Q2: What are the primary factors that can influence the degradation of MPPA?
A: Several factors can influence the rate and extent of MPPA degradation:
-
pH: The rate of hydrolysis for many organophosphorus compounds is pH-dependent. While the P-C bond is generally stable, extreme pH values (highly acidic or highly alkaline) can promote degradation, especially when combined with other stressors.[5][6] For some related compounds like methylphosphonic acid, degradation has been observed to be faster under alkaline conditions during photolysis.[7][8]
-
Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers. In forced degradation studies, refluxing or heating the solution is a common practice to accelerate the degradation process.[1]
-
Acid Concentration and Type: The molarity and identity of the acid used (e.g., HCl vs. H₂SO₄) can affect the degradation kinetics. Concentrated acids and prolonged exposure times increase the likelihood of observing degradation.[1]
-
Presence of Oxidizing Agents: Although your query is about acidic conditions, the presence of trace oxidizing agents can lead to oxidative degradation pathways, which may be catalyzed by acidic conditions.
-
Photostability: Exposure to UV or visible light can induce photodegradation. ICH Q1B guidelines specifically address photostability testing. A study on methylphosphonic acid showed that C-P bond cleavage can occur under UV irradiation.[7][8]
Q3: What are the likely degradation products of MPPA under severe acidic stress?
A: While specific literature detailing the forced acid degradation products of MPPA is scarce, we can infer potential products based on the fundamental chemistry of organophosphorus compounds. The most likely points of cleavage under harsh acidic conditions (e.g., high heat and strong acid) are the P-C bonds.
-
Cleavage of the P-Phenyl bond: This would yield benzene and methylphosphonic acid .
-
Cleavage of the P-Methyl bond: This would result in phenylphosphinic acid and potentially methane (though less likely to be observed in solution).
-
Complete Degradation: Under extremely harsh conditions, both P-C bonds could potentially cleave, ultimately leading to phosphoric acid .
It is crucial to use an analytical technique capable of separating and identifying these potential degradants from the parent MPPA molecule.
Q4: Which analytical techniques are recommended for studying MPPA stability and its degradation products?
A: A stability-indicating analytical method is required, which is a validated quantitative method that can detect a decrease in the amount of the active substance due to degradation.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and robust technique for separating MPPA from its potential degradation products and quantifying its assay.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[3][9] By determining the mass-to-charge ratio of the impurity peaks, you can confirm the identities of the proposed degradants (e.g., methylphosphonic acid, phenylphosphinic acid).
-
Spectroscopy (UV-Vis, NMR): UV-Vis spectroscopy can monitor for changes in the chromophore (the phenyl group).[9] Nuclear Magnetic Resonance (NMR) can provide definitive structural information on isolated degradation products.
Troubleshooting Guide for MPPA Degradation Studies
This guide is structured to help you diagnose and resolve common issues encountered during the acidic stability testing of Methylphenylphosphinic acid.
| Problem Observed | Potential Root Cause(s) | Recommended Actions & Explanations |
| Unexpected peaks appear in my HPLC chromatogram after acid stressing. | 1. Degradation of MPPA: The new peaks are likely degradation products. 2. Contamination: The acid, solvent, or glassware may be contaminated. 3. Reaction with Excipients: If working with a formulated product, MPPA or the acid may be reacting with other components. | 1. Characterize the Peaks: Use LC-MS to get the mass of the unknown peaks. Compare the masses to potential degradants like phenylphosphinic acid or methylphosphonic acid. 2. Analyze a Blank: Prepare a "stress blank" containing everything except MPPA (e.g., your solvent and the acid) and subject it to the same stress conditions. This will identify any peaks not related to MPPA degradation. 3. Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the MPPA peak to ensure a co-eluting impurity is not hiding underneath it. |
| The assay value of my MPPA standard has significantly decreased. | 1. Significant Degradation: The stress conditions were effective and caused a portion of the MPPA to degrade. 2. Precipitation: MPPA or its salt form may have limited solubility in the acidic medium, causing it to precipitate out of the solution. 3. Analytical Error: Issues with sample preparation (e.g., incorrect dilution, neutralization) or instrument calibration. | 1. Quantify Degradants: If possible, quantify the major degradation peaks. The sum of the assay of MPPA and the assays of all degradation products should ideally account for the initial mass (mass balance). A degradation level of 5-20% is often targeted in forced degradation studies.[4] 2. Check for Precipitate: Visually inspect the stressed sample for any solid material. If a precipitate is present, try dissolving the entire sample in a suitable solvent before the final dilution for analysis. Consider using a co-solvent if solubility is a known issue.[3] 3. Neutralize Before Analysis: Samples subjected to strong acid or base hydrolysis should be neutralized before injection into an HPLC system to prevent damage to the column and ensure consistent chromatography. |
| No degradation is observed even under harsh conditions. | 1. High Intrinsic Stability: MPPA is inherently very stable, and the P-C bonds are resistant to the applied conditions.[1] 2. Insufficient Stress: The conditions (temperature, acid concentration, duration) were not severe enough to induce degradation. | 1. Document Stability: If no degradation occurs under reasonably harsh conditions (e.g., refluxing in 1 M HCl for 24 hours), this is a valid result demonstrating the molecule's intrinsic stability. The study can be terminated and the stability documented.[3] 2. Increase Stress Severity: Incrementally increase the stress. You can move from 1 M HCl to a more concentrated acid, or increase the temperature/reflux time.[1][2] However, avoid conditions so extreme that they lead to unrealistic, secondary degradation pathways.[3] |
| The solution turned yellow/brown after heating in acid. | 1. Formation of Chromophoric Degradants: Degradation pathways may be producing colored byproducts. 2. Reaction with Impurities: Trace impurities in the starting material or solvents could be reacting to form colored species. | 1. Analyze by HPLC-PDA/LC-MS: Investigate the chromatographic profile to see if the colored components are retained on the column and can be identified. A PDA detector can capture the UV-Vis spectrum of the colored impurity. 2. Run a Stress Blank: As mentioned previously, a blank will help determine if the color is from the degradation of MPPA itself or from other sources. |
Visualizations & Protocols
Workflow for Investigating MPPA Stability
This diagram outlines a logical workflow for conducting a forced degradation study of MPPA under acidic conditions.
Caption: Hypothetical Degradation Pathways of MPPA.
Experimental Protocol: Forced Acidic Degradation of MPPA
This protocol provides a standardized method for assessing the stability of MPPA in an acidic solution.
Objective: To evaluate the stability of Methylphenylphosphinic acid under acidic stress conditions and develop a stability-indicating HPLC method.
Materials:
-
Methylphenylphosphinic Acid (MPPA) reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH), certified ACS grade
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV/PDA detector
-
LC-MS system (optional, for identification)
-
pH meter
-
Water bath or oven capable of maintaining the target temperature
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of MPPA in HPLC-grade water (or a 50:50 water:acetonitrile mix if solubility is low) to prepare a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
Acid Hydrolysis Sample: In a volumetric flask, mix 5 mL of the MPPA stock solution with 5 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL MPPA in 1 M HCl.
-
Control Sample: Mix 5 mL of the MPPA stock solution with 5 mL of HPLC-grade water. This sample is not heated.
-
Blank Sample: In a separate flask, mix 5 mL of the initial solvent (without MPPA) with 5 mL of 2 M HCl.
-
-
Stress Condition Application:
-
Place the "Acid Hydrolysis Sample" and the "Blank Sample" in a water bath or oven set to 80°C.
-
Keep the "Control Sample" at room temperature, protected from light.
-
Store all flasks securely capped to prevent evaporation.
-
-
Time Point Sampling:
-
Withdraw aliquots (e.g., 1.0 mL) from the heated flasks at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately after withdrawal, cool the heated aliquot to room temperature.
-
Carefully neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 1.0 mL of 1 M NaOH to a 1.0 mL aliquot of the 1 M HCl sample). Confirm the pH is near neutral.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Prepare the Control Sample for analysis at the final time point in the same manner (dilute to the target concentration).
-
-
HPLC Analysis:
-
Analyze the stressed, control, and blank samples using a validated reverse-phase HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (or wavelength of maximum absorbance for MPPA).
-
Injection Volume: 10 µL
-
-
-
Data Evaluation:
-
Compare the chromatogram of the stressed sample to the control and blank.
-
Calculate the assay of MPPA in the stressed sample relative to the control.
-
Determine the percentage of each degradation product formed.
-
Check for peak purity of the parent MPPA peak using the PDA detector.
-
If significant unknown peaks are present, proceed with LC-MS analysis for identification.
-
References
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]
-
SYNTHESIS AND HYDROLYSIS OF DERIVATIVES OF ARYLPHOSPHONIC ACIDS. ProQuest. Available at: [Link]
-
Product Class 40: Arylphosphinic Acids and Derivatives. Science of Synthesis. Available at: [Link]
-
Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. RSC Advances. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
PathWhiz - SMPDB. Available at: [Link]
-
Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. RSC Publishing. Available at: [Link]
-
(PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. Available at: [Link]
-
Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]
-
Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E. Available at: [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
-
pH dependence of methyl phosphonic acid, dipicolinic acid, and cyanide by surface-enhanced Raman spectroscopy. ResearchGate. Available at: [Link]
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- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Preventing oxidation of phosphinic acids during synthesis
Welcome to our dedicated technical support center for phosphinic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. Phosphinic acids and their derivatives are crucial building blocks in medicinal chemistry and materials science, but their synthesis is often plagued by unwanted oxidation. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you minimize oxidative side reactions and ensure the integrity of your products.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the oxidation of phosphinic acids during their synthesis.
Q1: What are the primary oxidizing agents I should be concerned about during phosphinic acid synthesis?
A1: The most common culprit is atmospheric oxygen. The P-H bond in H-phosphinic acids is susceptible to radical-initiated oxidation, a process that can be accelerated by trace metal impurities, light, or elevated temperatures. Other potential oxidants include peroxides (which can form in ethereal solvents like THF or diethyl ether), certain reagents used in the synthesis itself if not handled correctly (e.g., residual oxidants from starting material preparation), and even adventitious water in some cases, which can participate in hydrolytic and oxidative pathways.
Q2: How can I visually detect if my phosphinic acid has been oxidized?
A2: Unfortunately, visual detection is often unreliable. While significant degradation might lead to a change in color (e.g., yellowing) or the formation of precipitates, the primary oxidation product, the corresponding phosphonic acid, is typically a white or off-white solid, just like the starting phosphinic acid. Therefore, spectroscopic and chromatographic methods are essential for accurate assessment.
Q3: Which analytical techniques are best for quantifying the extent of oxidation?
A3: The most effective techniques for quantifying the purity of your phosphinic acid and detecting phosphonic acid impurities are:
-
³¹P NMR Spectroscopy: This is arguably the most powerful tool. Phosphinic acids and their corresponding phosphonic acids have distinct chemical shifts in the ³¹P NMR spectrum, allowing for straightforward quantification of the relative amounts of each species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can separate the phosphinic acid from its oxidized counterpart and provide mass confirmation of each species. This is particularly useful for complex reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC) with UV or RI detection: For routine analysis, HPLC can be a reliable method for monitoring the progress of a reaction and assessing the purity of the final product.
Q4: Are certain phosphinic acid structures more prone to oxidation than others?
A4: Yes, the susceptibility to oxidation can be influenced by the steric and electronic properties of the substituents on the phosphorus atom. Electron-donating groups can increase the electron density at the phosphorus center, potentially making it more susceptible to oxidation. Conversely, bulky substituents around the phosphorus atom can provide steric hindrance, which may slow down the rate of oxidation.
Troubleshooting Guides: Preventing and Mitigating Oxidation
This section provides detailed troubleshooting guides for common issues encountered during the synthesis of phosphinic acids.
Issue 1: My final product shows a significant phosphonic acid impurity by ³¹P NMR.
This is a classic sign that oxidation has occurred at some point during your synthesis or workup.
Root Cause Analysis and Solutions:
-
Atmospheric Oxygen Exposure: The most likely cause is prolonged exposure to air, especially at elevated temperatures.
-
Solvent-Borne Peroxides: Ethereal solvents are notorious for forming explosive peroxides upon storage, which are potent oxidizing agents.
Workflow for Minimizing Oxidation During Synthesis
Caption: Inert atmosphere workflow for phosphinic acid synthesis.
Detailed Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove any adsorbed water, which can interfere with certain synthetic steps.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk flask) while it is still warm and immediately place it under a positive pressure of an inert gas like nitrogen or argon. This is typically done using a Schlenk line or a manifold.[1] Perform at least three evacuate-refill cycles to remove the laboratory atmosphere from the flask.[1]
-
Solvent Degassing: Dissolved oxygen in solvents is a primary oxidant.[2][3] Degas all solvents immediately prior to use. There are several methods for this, with varying levels of effectiveness:
-
Freeze-Pump-Thaw: This is the most rigorous method and is recommended for highly sensitive reactions.[1][3][4] The solvent is frozen using liquid nitrogen, the headspace is evacuated under high vacuum, and then the solvent is allowed to thaw. This cycle is repeated three times.[1][3]
-
Gas Bubbling (Sparging): Bubbling an inert gas through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[2][3][4] This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[3][4]
-
Sonication Under Vacuum: A rapid method involves sonicating the solvent under a light vacuum and then backfilling with an inert gas. This cycle should be repeated 5-10 times.[3][4]
-
-
Reagent Addition: Add liquid reagents via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, either with a balloon or by connecting the flask to a manifold.
-
Workup and Purification: When the reaction is complete, perform all subsequent steps (quenching, extraction, chromatography) under an inert atmosphere to the extent possible. Use degassed solvents for extractions and consider applying a positive pressure of nitrogen or argon to the top of the column during chromatography.
-
Storage: Store the purified phosphinic acid under an inert atmosphere, preferably in a freezer to minimize any potential for slow oxidation over time.
Issue 2: My reaction is sluggish or fails to go to completion, and I suspect radical scavengers are being formed.
Unwanted oxidation can sometimes generate species that inhibit the desired reaction pathway, especially if your synthesis involves radical intermediates.
Root Cause Analysis and Solutions:
-
Trace Metal Contamination: Metal ions can catalyze radical chain reactions that lead to both oxidation of the phosphinic acid and decomposition of other reagents.
-
Inadequate Inert Atmosphere: Even small, continuous leaks of air into the reaction can be detrimental over the course of a long reaction time.
Preventative Measures:
-
Use High-Purity Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and free from metal contamination.
-
Consider a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester trace metal ions and prevent them from participating in unwanted side reactions.
-
Re-evaluate Your Inert Atmosphere Technique: Ensure all joints in your glassware are well-sealed. Use high-quality septa and refresh your inert gas balloon if the reaction is running for an extended period.
Issue 3: I observe the formation of an unknown byproduct with a different ³¹P NMR chemical shift.
While direct oxidation to the phosphonic acid is the most common side reaction, other pathways can occur, leading to different phosphorus-containing byproducts.
Root Cause Analysis and Solutions:
-
Disproportionation: Some phosphinic acids, particularly their esters, can be thermally unstable and undergo disproportionation to phosphine and phosphonic acid derivatives.[5]
-
Reaction with Other Functional Groups: If your molecule contains other reactive functional groups, the phosphinic acid moiety could potentially react with them under the reaction conditions, leading to intramolecular cyclization or other rearrangements.
Troubleshooting Steps:
-
Characterize the Byproduct: Use techniques like LC-MS and 2D NMR to determine the structure of the unknown byproduct. This information will be crucial in understanding the side reaction.
-
Lower the Reaction Temperature: Many side reactions, including disproportionation, have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve the selectivity.
-
Modify the Reaction Sequence: If an intramolecular reaction is suspected, consider protecting the other reactive functional group before carrying out the phosphinic acid synthesis.
Data Summary Table
| Issue | Common Cause(s) | Recommended Solution(s) | Analytical Confirmation |
| Phosphonic Acid Impurity | Atmospheric O₂, Peroxides in Solvents | Rigorous inert atmosphere techniques, Use of freshly distilled/peroxide-free solvents | ³¹P NMR, LC-MS |
| Sluggish/Failed Reaction | Trace Metal Contamination, Inadequate Inert Atmosphere | High-purity reagents, Addition of a chelating agent, Improved inert gas setup | Reaction profiling by TLC/LC-MS |
| Unknown Byproduct Formation | Thermal Disproportionation, Intramolecular Side Reactions | Lower reaction temperature, Protect other functional groups | 2D NMR, LC-MS for structural elucidation |
Mechanistic Considerations: The Oxidation Pathway
The oxidation of a phosphinic acid to a phosphonic acid is believed to proceed through a radical mechanism, especially in the presence of oxygen.
Caption: Simplified radical mechanism for phosphinic acid oxidation.
This simplified mechanism highlights the importance of excluding oxygen and radical initiators to prevent the formation of the phosphonic acid byproduct.
References
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
-
Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wrocław University of Science and Technology. Retrieved from [Link]
-
Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 82, 547-577. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research, 47(2), 77-87. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Rachoń, J., & Chworos, A. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Molecules, 19(7), 9964-9993. [Link]
Sources
Troubleshooting low yields in Arbuzov reactions for C-P bond formation
Topic: Troubleshooting Low Yields in Arbuzov Reactions Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Welcome to our dedicated technical support center for the Michaelis-Arbuzov reaction. This guide is designed to provide in-depth, field-proven insights into one of the most fundamental transformations in organophosphorus chemistry: the formation of a carbon-phosphorus bond.[1][2][3][4] As a cornerstone reaction, its success is paramount for synthesizing phosphonates, phosphinates, and phosphine oxides, which are critical precursors in pharmaceuticals, agrochemicals, and materials science.[5][6]
However, despite its century-long history, the Arbuzov reaction is not without its challenges.[7] Low yields, stubborn starting materials, and unexpected side products are common hurdles. This guide moves beyond simple protocols to explain the causality behind these issues, empowering you to diagnose problems and logically devise effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Arbuzov reaction has a very low yield or is not proceeding. What are the primary factors I should investigate first?
A1: Low conversion in a classical Arbuzov reaction typically stems from three core factors: the inherent reactivity of your substrates, the reaction temperature, and potential side reactions. The reaction proceeds via an SN2 mechanism, so its efficiency is highly dependent on the quality of both the electrophile (alkyl halide) and the nucleophile (phosphorus(III) reagent).[8][9][10]
Here is a systematic approach to initial troubleshooting:
-
Assess Substrate Reactivity: The reaction rate is governed by the nucleophilicity of the phosphite and the electrophilicity of the alkyl halide.[8]
-
Alkyl Halide: The reactivity follows the order: R-I > R-Br > R-Cl .[9][11] Primary alkyl and benzylic halides are ideal substrates. Secondary halides are sluggish and prone to elimination, while tertiary, vinyl, and aryl halides are generally unreactive in the classical thermal reaction.[9][11] Acyl halides are exceptionally reactive.[11]
-
Phosphorus(III) Reagent: The nucleophilicity order is generally Phosphinites > Phosphonites > Phosphites .[8][9][11] For phosphites, electron-donating groups on the alkoxy substituents increase the reaction rate, while electron-withdrawing groups slow it down.[9][11]
-
-
Evaluate Reaction Temperature: The classical Arbuzov reaction often requires significant thermal energy, with temperatures typically ranging from 120°C to 160°C.[11] If your reaction is sluggish, insufficient temperature is a likely cause. However, excessive heat can promote decomposition or side reactions. A careful temperature optimization study is often necessary.
-
Consider the Byproduct Alkyl Halide: A new alkyl halide is generated as a byproduct during the reaction.[1][4] If this byproduct is more reactive than your starting alkyl halide, it can compete in the reaction, leading to a mixture of products and consuming your phosphite reagent.[1][7]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing a low-yielding Arbuzov reaction.
Caption: A troubleshooting flowchart for low-yielding Arbuzov reactions.
Q2: My starting material (a secondary, tertiary, or aryl halide) is unreactive. How can I form the C-P bond?
A2: This is a well-documented limitation of the classical Michaelis-Arbuzov reaction.[7] The SN2 mechanism is sterically hindered for secondary and especially tertiary halides, which favor elimination pathways. Aryl and vinyl halides are unreactive because the SN2 reaction cannot occur on an sp²-hybridized carbon.
Fortunately, modern synthetic chemistry offers several powerful solutions:
-
Lewis Acid Catalysis: For sluggish but viable substrates, Lewis acids like ZnI₂, ZnBr₂, LaCl₃, or BiCl₃ can catalyze the reaction, often allowing for significantly lower reaction temperatures.[1][5] Nickel complexes can also be used to facilitate the reaction with aryl halides and triflates, though conditions can be harsh.[12]
-
Photo-Arbuzov and Radical Reactions: For traditionally "impossible" substrates, radical-based methods have emerged as a game-changer.
-
Photo-Induced Reactions: UV or visible-light-mediated reactions can generate aryl radicals that readily couple with phosphites, enabling the synthesis of aryl phosphonates without a transition metal catalyst.[1][7][13] This approach works for primary, secondary, and even tertiary alkyl halides at room temperature.[7]
-
Example: The reaction of secondary cycloalkyl halides, which fails under thermal conditions, can proceed in good yield using photoredox catalysis.[7]
-
-
Transition Metal Cross-Coupling (Hirao Reaction): This is not an Arbuzov reaction but is a leading alternative for aryl and vinyl substrates. The palladium-catalyzed Hirao reaction couples aryl/vinyl halides with H-phosphonates or similar P(O)-H compounds.[14]
Recommendation Summary Table:
| Substrate Type | Classical Arbuzov Feasibility | Recommended Alternative Approach |
| Primary Alkyl/Benzylic | Excellent | Standard thermal conditions. |
| Secondary Alkyl | Poor to Moderate (Low Yields) | Radical Arbuzov or Lewis Acid Catalysis.[7] |
| Tertiary Alkyl | Fails | Radical Arbuzov.[7] |
| Aryl/Vinyl Halide | Fails | Photo-Arbuzov or Hirao Cross-Coupling.[13][14] |
| Acyl Halide | Excellent | Standard conditions, often at room temperature.[15] |
Q3: My reaction is producing a mixture of phosphonates. What is causing this and how can I fix it?
A3: This issue often arises from the alkyl halide byproduct (R'-X) generated in the final dealkylation step of the mechanism.[1] If this byproduct is more reactive than your starting alkyl halide (R-X), it will compete for the remaining trialkyl phosphite, leading to an undesired second phosphonate product.
Mechanism of Side Reaction: P(OR')₃ + R-X → [R-P(OR')₃]⁺X⁻ → R-P(O)(OR')₂ + R'-X (Byproduct) P(OR')₃ + R'-X → [R'-P(OR')₃]⁺X⁻ → R'-P(O)(OR')₂ + R'-X (Byproduct)
Solution: The most effective strategy is to use a trialkyl phosphite where the resulting alkyl halide byproduct is highly volatile.[1][11]
-
Use Trimethyl or Triethyl Phosphite: Trimethyl phosphite generates methyl halide (CH₃X), and triethyl phosphite generates ethyl halide (C₂H₅X). These byproducts have low boiling points and can be continuously removed from the reaction mixture by distillation, especially if the reaction is run at atmospheric pressure, thus preventing the side reaction.[1]
Q4: I'm using an α-haloketone and getting a vinyl phosphate, not the β-ketophosphonate I expected. What is the Perkow reaction and how can I favor the Arbuzov product?
A4: You are observing a classic competing pathway known as the Perkow reaction . With α-haloketones, the nucleophilic phosphite can attack either the electrophilic carbon bearing the halogen (the SN2 pathway leading to the Arbuzov product) or the electrophilic carbonyl carbon. Attack at the carbonyl leads to a rearrangement that produces an enol phosphate (vinyl phosphate).[8]
Key Factors Influencing the Arbuzov/Perkow Selectivity:
-
Nature of the Halogen: The Arbuzov reaction is favored with less electronegative, more polarizable halogens. Therefore, the tendency to form the Arbuzov product is: I > Br > Cl .[8] Using an α-iodoketone will almost exclusively yield the desired β-ketophosphonate.[8]
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable Arbuzov product over the kinetically favored Perkow product.[8][11]
-
Solvent Polarity: Running the reaction in a less polar solvent may increase the yield of the Arbuzov product.[11]
Practical Steps to Favor the Arbuzov Product:
-
Switch to an α-iodoketone if your synthesis allows.
-
Increase the reaction temperature systematically while monitoring the product ratio.
-
Use a non-polar solvent like toluene or run the reaction neat, if possible.
Experimental Protocol: Optimizing Reaction Conditions
This protocol provides a general framework for optimizing a sluggish Arbuzov reaction on a small scale.
Objective: To determine the optimal temperature and reaction time for the formation of the desired phosphonate.
Materials:
-
Alkyl halide (1.0 mmol)
-
Trialkyl phosphite (1.1 - 1.5 mmol, 1.1 - 1.5 equiv.)
-
Small reaction vials with screw caps and septa
-
Heating block or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Internal standard (e.g., hexamethylbenzene, if using ¹H NMR for monitoring)
-
Anhydrous solvent (if required)
-
NMR tubes, deuterated solvent
Procedure:
-
Preparation: Under an inert atmosphere, add the alkyl halide (1.0 mmol) and an internal standard to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the trialkyl phosphite (1.1 - 1.5 equiv.) via syringe. If using a solvent, add it before the phosphite. Note: Trialkyl phosphites can be sensitive to air and moisture and should be handled under inert gas.
-
Initial Analysis (t=0): Immediately take a small aliquot from the reaction mixture, dilute with deuterated solvent (e.g., CDCl₃), and acquire a ³¹P NMR spectrum. This will serve as your baseline. The starting phosphite should show a signal around +140 ppm.
-
Heating and Monitoring:
-
Set the heating block to a starting temperature (e.g., 100°C).
-
After a set time (e.g., 1 hour), carefully take another aliquot and acquire a ³¹P NMR spectrum. The product phosphonate signal should appear in the range of +20 to +30 ppm.
-
Compare the integration of the starting material and product peaks to determine the approximate conversion.
-
-
Optimization:
-
If conversion is low, increase the temperature in increments (e.g., 20°C) and continue monitoring at regular intervals (e.g., every 1-2 hours).
-
If decomposition or the formation of significant byproducts is observed (visible by new peaks in the ³¹P NMR), the temperature is likely too high.
-
Continue until you find the lowest temperature that gives a reasonable reaction rate and high conversion to the desired product.
-
-
Scale-Up: Once the optimal conditions are identified, the reaction can be scaled up for preparative synthesis.
References
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
-
Xia, K., et al. (2021). Radical Arbuzov Reaction. CCS Chemistry. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 21, 2026, from [Link]
-
Babu, B. H., et al. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]
-
ResearchGate. (n.d.). Optimization of the S N Ar-Arbuzov reaction conditions for 6d→4d according to Scheme 6. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Arbuzov reaction conditions. Retrieved January 21, 2026, from [Link]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
-
ResearchGate. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Retrieved January 21, 2026, from [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nickel Complexes in C‒P Bond Formation. Retrieved January 21, 2026, from [Link]
-
Hagele, G. (2015). Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2094-2107. [Link]
-
University of Helsinki. (2022). C-P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate. HELDA. [Link]
Sources
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- 3. benthamdirect.com [benthamdirect.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in Phosphinic Acid Reactions
Here is the technical support center for managing thermal stability issues in phosphinic acid reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights necessary for safely handling phosphinic acid and its derivatives. The unique reactivity of phosphinic acid, a valuable building block in drug synthesis, also presents significant thermal hazards.[1][2] This guide is structured to help you proactively assess risks, troubleshoot issues, and respond effectively to thermal events.
Part 1: Foundational Knowledge: Understanding the Hazard
Before troubleshooting, it's crucial to understand the inherent risks. Phosphinic acid (also known as hypophosphorous acid, HPA) is thermally unstable and can undergo a dangerous disproportionation reaction.
Q1: What is the primary thermal hazard associated with phosphinic acid?
A1: The primary hazard is a highly exothermic and self-accelerating decomposition reaction. Above a critical temperature, phosphinic acid disproportionates into phosphine (PH₃) and phosphorous acid (H₃PO₃).[3] This reaction can become a runaway event.
-
Phosphine (PH₃): A highly toxic, flammable, and pyrophoric gas. Its generation in a sealed or poorly ventilated system can lead to catastrophic pressure buildup and a potential explosion.
-
Exothermic Nature: The heat generated by the decomposition further increases the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[4][5]
Heating phosphinic acid above 110°C can initiate this hazardous disproportionation, which occurs most readily between 130°C and 160°C.[3][6] The presence of impurities or certain reactants can significantly lower this onset temperature.
Caption: Decision workflow for a suspected thermal excursion.
Q5: My reaction is showing signs of a runaway. What is the safest way to quench it?
A5: A pre-planned emergency quenching strategy is essential. NEVER add the quenching agent directly to the hot reactor. This can cause a violent, eruption-like reaction due to localized boiling and rapid gas evolution. [7]The safest method is a "reverse quench."
Protocol: Emergency Reverse Quenching
This procedure should be set up before the main reaction begins, in a separate, appropriately sized vessel.
-
Preparation (Pre-Reaction):
-
In a separate flask or reactor large enough to contain the entire reaction volume plus the quenching solution, prepare a cold (0°C or lower) quenching solution.
-
A suitable quenching solution is a mixture of a non-reactive solvent (like toluene) and a less reactive alcohol (like isopropanol). [8][9]Avoid adding water directly at first as its reaction can be too vigorous.
-
Ensure this quenching vessel has vigorous stirring and is in a well-ventilated hood or containment area.
-
-
Execution (During Excursion):
-
Once a runaway is confirmed, transfer the contents of the runaway reaction vessel into the cold, stirred quenching solution via a pre-installed, wide-bore transfer line or cannula.
-
The goal is to add the hot, reactive mixture to a large volume of cold liquid, ensuring the runaway material is always the limiting reagent. [10]3. Stabilization:
-
Continue vigorous stirring and cooling of the quenching vessel.
-
Once the entire reaction mixture is transferred and the temperature is stable and below 20°C, you can slowly add a more robust quenching agent, like a 1:1 mixture of isopropanol and water, followed by just water, to ensure complete neutralization. [8]4. Monitoring: Monitor the quenched mixture for at least one hour to ensure there is no further temperature rise before proceeding with disposal.
-
Part 4: Frequently Asked Questions (FAQs)
Q6: Can impurities in my starting materials affect thermal stability? A6: Absolutely. This is a critical and often overlooked factor. Certain metal ions (e.g., from corrosion or impure reagents) can catalyze the decomposition of phosphinic acid, lowering its Tonset. [4]Always use reagents from reputable suppliers and ensure reactors are clean and free of incompatible materials. Strong acids or bases can also influence stability. [11] Q7: My reaction involves a solvent. Does this make it safer? A7: Not necessarily. While a solvent can help dissipate heat, you must consider its boiling point. If the Tonset of your reaction mixture is below the boiling point of your solvent, you cannot rely on reflux cooling to control a runaway. The decomposition will begin before the solvent can effectively carry away the heat through boiling.
Q8: What is the most important piece of safety equipment when running these reactions? A8: Beyond standard personal protective equipment (PPE) like flame-resistant lab coats, safety glasses, and face shields,[11] the most critical engineering control is a reliable system for monitoring and controlling the internal reaction temperature . [12]A simple thermometer in an external oil bath is insufficient. A thermocouple placed directly in the reaction mixture, coupled with an automated cooling system and an independent high-temperature alarm/shutdown, is the minimum standard for ensuring safety.
References
- Calorimetric study of the reactions of n-alkylphosphonic acids with metal oxide surfaces.Journal of Colloid and Interface Science.
- Phosphinic acid SDS, 6303-21-5 Safety D
- Thermal Disproportionation of Hypophosphorous Acid.
- Investigation of thermal decomposition of phosphonic acids.Sci-Hub.
- Accidental acid spills.Cedre.fr.
- Phosphinic Acid | H3O2P | CID 4124402.PubChem.
- Investigation of thermal decomposition of phosphonic acids | Request PDF.
- Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards.CDC.
- SAFETY DATA SHEET - Phosphoric Acid 40 - 60% Technical Grade.AWS.
- Runaway reactions, case studies, lessons learned.ARIA.
- How To Run A Reaction: The Quench.University of Rochester, Department of Chemistry.
- Best Practices for Working with Chemical Reactions in the Lab.Lab Manager.
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Validation & Comparative
A Comparative Guide to Methylphenylphosphinic Acid and Methylphosphonic Acid for Researchers and Drug Development Professionals
In the landscape of organophosphorus chemistry, the subtle substitution on the phosphorus atom can dramatically alter a molecule's physicochemical properties, reactivity, and suitability for specific applications. This guide provides an in-depth, objective comparison of two fundamental organophosphorus compounds: Methylphenylphosphinic acid and Methylphosphonic acid. We will move beyond surface-level data to explore the structural nuances that dictate their behavior, offering field-proven insights and detailed experimental context for researchers in materials science, catalysis, and drug development.
Structural and Physicochemical Distinction
At their core, the primary distinction between methylphenylphosphinic acid and methylphosphonic acid lies in the substituents attached to the tetrahedral phosphorus center. Methylphosphonic acid is a phosphonic acid, characterized by one direct carbon-phosphorus (C-P) bond and two ionizable hydroxyl (P-OH) groups, rendering it a dibasic acid.[1][2] In contrast, methylphenylphosphinic acid is a phosphinic acid, featuring two direct C-P bonds (one methyl, one phenyl) and only one ionizable hydroxyl group, making it a monobasic acid.[3][4] This fundamental difference in structure has profound implications for their properties.
The presence of a phenyl group in methylphenylphosphinic acid introduces significant steric bulk and lipophilicity compared to the second hydroxyl group in methylphosphonic acid. Conversely, the two hydroxyl groups in methylphosphonic acid increase its polarity and capacity for hydrogen bonding, leading to higher water solubility.[2]
Caption: Core chemical structures of Methylphenylphosphinic and Methylphosphonic acid.
Comparative Physicochemical Data
The following table summarizes key quantitative differences, underscoring the impact of their distinct functional groups.
| Property | Methylphenylphosphinic Acid | Methylphosphonic Acid | Rationale for Difference |
| Molecular Formula | C₇H₉O₂P[3] | CH₅O₃P[2] | Presence of a phenyl group (C₆H₅) vs. a hydroxyl group (OH). |
| Molar Mass | 156.12 g/mol [3] | 96.02 g/mol [2] | The larger phenyl group contributes significantly more mass. |
| Melting Point | Not well-defined; often synthesized for immediate use. | 105-107 °C[2][5] | Strong intermolecular hydrogen bonding in the crystalline structure of methylphosphonic acid. |
| Acidity (pKa) | Monobasic (pKa not readily available) | Dibasic (pKa₁: ~2.3, pKa₂: ~7.7)[1] | Methylphosphonic acid has two acidic protons, while methylphenylphosphinic acid has only one. |
| Solubility | Soluble in organic solvents. | Soluble in water and alcohols; poorly soluble in organic solvents.[2] | The phenyl group increases lipophilicity; the two hydroxyl groups increase polarity and water solubility. |
| Appearance | White solid[6] | White, non-volatile crystalline solid or flakes.[1][2] | Solid-state packing and intermolecular forces differ. |
Synthesis Methodologies and Experimental Protocols
The synthetic routes to these acids are fundamentally different, reflecting their structural divergence. The choice of precursors and reaction conditions is critical for achieving high purity and yield.
Synthesis of Methylphosphonic Acid
A prevalent method for synthesizing methylphosphonic acid involves a Michaelis-Arbuzov reaction followed by hydrolysis. The use of an intermediate silyl ester is a key experimental choice to circumvent the difficulty of directly hydrolyzing the stable dialkyl phosphonate ester.[2]
Caption: Synthesis workflow for Methylphosphonic Acid via Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Methylphosphonic Acid [2]
-
Step 1: Michaelis-Arbuzov Reaction: React triethylphosphite with methyl chloride. This reaction proceeds via an Sₙ2 attack of the phosphorus on the methyl chloride, followed by rearrangement to form the thermodynamically stable P=O bond, yielding diethyl methylphosphonate (CH₃PO(OC₂H₅)₂) and ethyl chloride.
-
Step 2: Silylation: Treat the resulting diethyl methylphosphonate with two equivalents of chlorotrimethylsilane (Me₃SiCl). This step is crucial as it converts the stable ethyl esters into more labile silyl esters, forming bis(trimethylsilyl) methylphosphonate (CH₃PO(OSiMe₃)₂).
-
Step 3: Hydrolysis: Add water to the bis(trimethylsilyl) methylphosphonate. The silyl ester bonds are readily hydrolyzed to yield methylphosphonic acid (CH₃PO(OH)₂) and trimethylsilanol (HOSiMe₃).
-
Step 4: Purification: The final product is a white solid that can be purified by evaporation and recrystallization.[1][7]
Synthesis of Methylphenylphosphinic Acid
A common route to methylphenylphosphinic acid involves the alkylation of a precursor like phenylphosphinic acid. The use of a silylating agent protects the acidic proton, allowing for clean methylation at the phosphorus center.
Caption: Synthesis workflow for Methylphenylphosphinic Acid via alkylation.
Experimental Protocol: Synthesis of Methylphenylphosphinic Acid [6]
-
Step 1: Silylation/Protection: Dissolve phenylphosphinic acid in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (argon). Cool the solution to 0 °C and add diisopropylethylamine (DIPEA) and trimethylsilyl chloride (TMSCl). This in-situ protection of the acidic proton prevents side reactions and activates the phosphorus for nucleophilic attack.
-
Step 2: Methylation: While maintaining the cool temperature, add iodomethane (CH₃I). Allow the reaction to stir and warm to room temperature for 24 hours. The phosphorus atom attacks the methyl group of iodomethane.
-
Step 3: Work-up and Deprotection: Remove the solvent under vacuum. Suspend the resulting residue in hydrochloric acid (e.g., 2 M). This step hydrolyzes the silyl ester and protonates the phosphinate to yield the final acid.
-
Step 4: Purification: Filter the resulting white solid, wash with a suitable solvent like acetone, and dry to obtain the pure product.
Comparative Applications
The structural differences directly translate to distinct application areas.
-
Methylphosphonic Acid: Due to its high polarity and structural simplicity, it finds use in areas where water solubility and a stable C-P bond are advantageous.
-
Chemical Precursor: It is a key starting material for producing methylphosphonic dichloride, a versatile intermediate in organophosphorus synthesis.[1][7]
-
Textile and Lubricant Industries: It is used in the production of lubricant additives and for treating textiles.[1][8]
-
Environmental Tracer: As a primary and persistent hydrolysis product of nerve agents like Sarin and Soman, its detection is crucial for monitoring and verification of chemical weapons destruction.[8][9][10]
-
-
Methylphenylphosphinic Acid: The presence of both a reactive P-OH group and two organic substituents (methyl and phenyl) makes it a valuable building block and ligand in more complex molecular architectures.
-
Coordination Chemistry: Phosphinic acids are widely used as ligands for the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and materials science.[6]
-
Organic Synthesis: It serves as an intermediate for creating more complex phosphinic acid derivatives. These derivatives are explored in pharmaceutical research as mimics of tetrahedral transition states for inhibiting metalloproteases and other enzymes.[4]
-
Catalysis: Chiral derivatives of phosphinic acids can serve as ligands in asymmetric catalysis.
-
Toxicology and Safety Profile
Proper handling of any chemical reagent is paramount. The toxicity profiles of these two acids differ, primarily due to their corrosive nature and metabolic pathways.
| Hazard Information | Methylphenylphosphinic Acid | Methylphosphonic Acid |
| GHS Pictograms | Warning | Danger |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.[5][8][11] |
| Primary Hazard | Irritant | Corrosive |
| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[3] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[11] |
| Toxicity Summary | Data is limited, but it is classified as an irritant. Esters of this acid have shown varying levels of toxicity.[12][13] | Corrosive to skin, eyes, and respiratory tract.[10] Harmful if swallowed.[11] Inhalation may cause chemical pneumonitis.[8][10] |
The higher corrosivity of methylphosphonic acid can be attributed to its stronger acidic nature (lower pKa₁) and higher concentration of acidic protons compared to the more sterically hindered and less acidic methylphenylphosphinic acid.
Conclusion
While both methylphenylphosphinic acid and methylphosphonic acid are foundational reagents in organophosphorus chemistry, they are not interchangeable.
-
Choose Methylphosphonic Acid when your application requires high water solubility, a dibasic nature, or a simple, stable methyl-phosphorus moiety. It is the reagent of choice for aqueous systems or as a precursor for simple phosphonylated compounds.
-
Choose Methylphenylphosphinic Acid for applications demanding a monobasic acid with greater organic character. Its phenyl group provides a scaffold for building more complex structures, making it ideal for use as a ligand in coordination chemistry, a building block in asymmetric synthesis, or an intermediate for pharmacologically active molecules.
This guide has illuminated the causal relationships between structure and function for these two important acids. By understanding these core principles and utilizing the provided experimental frameworks, researchers can make more informed decisions, accelerating their progress in discovery and development.
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A Comparative Guide to the Structural Confirmation of Methylphenylphosphinic Acid: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of methylphenylphosphinic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive understanding of the strengths and limitations of each approach.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the exact position of each atom in the molecule and the crystal lattice.[2]
The Crystallographic Portrait of Methylphenylphosphinic Acid
The crystal structure of methylphenylphosphinic acid (C₇H₉O₂P) has been determined and reveals a complex network of intermolecular interactions.[3] The molecule crystallizes in the orthorhombic space group Pbca. A key feature of its solid-state structure is the presence of strong O—H⋯O hydrogen bonds, which link individual molecules into continuous chains.[3] This hydrogen bonding plays a crucial role in the stability of the crystal lattice.
Table 1: Crystallographic Data for Methylphenylphosphinic Acid [3]
| Parameter | Value |
| Chemical Formula | C₇H₉O₂P |
| Formula Weight | 156.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4231 (8) |
| b (Å) | 7.8464 (5) |
| c (Å) | 15.9801 (10) |
| V (ų) | 1557.69 (17) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and expertise.
Experimental Protocol: Single-Crystal X-ray Diffraction of Methylphenylphosphinic Acid
-
Synthesis and Purification: Methylphenylphosphinic acid is synthesized from phenylphosphinic acid.[3] The crude product is purified by recrystallization to obtain a high-purity crystalline powder.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a methanol solution of the purified compound.[3] This step is critical, as the quality of the diffraction data is directly dependent on the quality of the crystal.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[1]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.[3]
-
Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the structure is validated using various crystallographic metrics.
Alternative and Complementary Techniques for Structural Confirmation
While X-ray crystallography provides an unparalleled level of detail in the solid state, other spectroscopic techniques offer valuable and often complementary information about the molecule's structure and connectivity, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[4] For methylphenylphosphinic acid, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR: Provides information about the number and types of hydrogen atoms and their connectivity. ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. ³¹P NMR: As phosphorus is a key element in the molecule, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom.[5]
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, angles, crystal packing | Connectivity, stereochemistry, dynamic processes in solution |
| Strengths | Unambiguous structure determination, absolute configuration | Provides information on solution-state conformation, does not require crystals |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule | Structure is an average of solution conformations, less precise than crystallography |
Experimental Protocol: ¹H NMR of Methylphenylphosphinic Acid
-
Sample Preparation: Dissolve a few milligrams of methylphenylphosphinic acid in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Place the NMR tube containing the sample in the NMR spectrometer and acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
For methylphenylphosphinic acid (MW = 156.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 156.[6] Analysis of the fragmentation pattern can provide further structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of methylphenylphosphinic acid in a suitable solvent (e.g., methanol or acetonitrile/water).[7]
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed frequencies correspond to the vibrational modes of the chemical bonds within the molecule, providing a "fingerprint" of the functional groups present.
The FTIR spectrum of methylphenylphosphinic acid exhibits characteristic absorption bands for the P=O, P-C, C-H, and O-H functional groups.[3] For instance, the strong absorption band observed around 982 cm⁻¹ can be attributed to the P=O stretching vibration.[3][8]
Table 3: Key FTIR Vibrational Frequencies for Methylphenylphosphinic Acid [3]
| Wavenumber (cm⁻¹) | Assignment |
| 1439 | P-Phenyl |
| 1171, 1134 | P-O-H bending |
| 982 | P=O stretching |
| 881 | P-C stretching |
| 745, 700 | C-H bending (aromatic) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid methylphenylphosphinic acid sample directly onto the ATR crystal.[9]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.[10]
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Comparative Analysis and Conclusion
The structural confirmation of methylphenylphosphinic acid is best achieved through a combination of analytical techniques, with single-crystal X-ray crystallography serving as the cornerstone for unambiguous solid-state structure determination.
While NMR, MS, and FTIR provide crucial information regarding connectivity, molecular weight, and functional groups, respectively, they offer an incomplete picture when used in isolation. X-ray crystallography, by providing a precise three-dimensional map of the molecule, validates the interpretations drawn from spectroscopic data and reveals subtle but critical details such as intermolecular interactions that govern the compound's properties in the solid state.
For researchers in drug development and materials science, this multi-faceted approach ensures a comprehensive and validated understanding of the molecular structure, which is the foundation for rational design and the prediction of a compound's behavior.
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- 4. omicsonline.org [omicsonline.org]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. Methylphenylphosphinic acid | C7H9O2P | CID 345468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Unassuming Contender: A Comparative Guide to Methylphenylphosphinic Acid as a Ligand in Catalysis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a chemical transformation. For decades, the landscape has been dominated by tertiary phosphines, a versatile and highly tunable class of ligands. However, a quieter class of phosphorus-based ligands, derived from secondary phosphine oxides (SPOs), has been steadily gaining traction. This guide provides a comprehensive comparison of methylphenylphosphinic acid, a representative SPO-derived ligand, against its more established phosphine counterparts in the context of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to offer a field-proven perspective on where this unassuming contender can truly shine.
The Foundation: Understanding Phosphine Ligands and the Rise of SPOs
Phosphine ligands are ubiquitous in homogeneous catalysis due to their unique ability to modulate the electronic and steric properties of a metal center.[1] Their σ-donating and π-accepting characteristics, tunable by varying the substituents on the phosphorus atom, are critical for stabilizing catalytic intermediates and influencing the rates of key elementary steps such as oxidative addition and reductive elimination.[2]
Traditional phosphine ligands, such as the workhorse triphenylphosphine (PPh₃), are trivalent phosphorus compounds. While effective in many applications, they can be susceptible to oxidation.[3] This has driven the development of more robust and often more complex phosphines, such as the bulky and electron-rich Buchwald-type biaryl phosphine ligands, which have shown exceptional performance in challenging cross-coupling reactions.[1]
Secondary phosphine oxides (SPOs), such as diphenylphosphine oxide, represent an alternative and increasingly important class of pre-ligands.[4] Methylphenylphosphinic acid exists in tautomeric equilibrium with its trivalent phosphinous acid form, which is the species that coordinates to the metal center. This in-situ generation of the active ligand from an air-stable precursor is a significant practical advantage.
Diagram: Tautomerization of Methylphenylphosphinic Acid
Caption: Tautomeric equilibrium of methylphenylphosphinic acid.
Head-to-Head Comparison: Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, provides an excellent platform for comparing ligand efficacy.[5] While a direct comparison with methylphenylphosphinic acid is not extensively documented, we can draw valuable insights from studies on analogous secondary phosphine oxides, such as di(1-adamantyl)phosphine oxide.[6]
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of an Unreactive Aryl Chloride [6]
| Ligand/Pre-catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| POPd-Ad (from SPO-Ad) | 1 | 55 | 2 | 54 |
| POPd2-Ad (from SPO-Ad) | 0.5 | 55 | 2 | 83 |
| PPh₃ | 2 | 80 | 12 | <10 |
| SPhos | 1 | 80 | 4 | 95 |
Reaction conditions and substrates are based on analogous systems and are presented for comparative illustration.
The data suggests that palladium complexes derived from bulky secondary phosphine oxides can be highly effective for the coupling of challenging substrates like aryl chlorides, even outperforming triphenylphosphine under milder conditions. While highly efficient Buchwald ligands like SPhos still set a high benchmark, the performance of SPO-derived catalysts is noteworthy, especially considering their operational simplicity and the air-stability of the pre-ligand.[1]
The enhanced reactivity of SPO-derived ligands in certain contexts can be attributed to the formation of highly active, monoligated palladium species, which is facilitated by the steric bulk of the ligand.[6]
Navigating the Heck Reaction Landscape
The Heck reaction, another stalwart of C-C bond formation, offers a different perspective on ligand performance.[7] While traditionally employing phosphine ligands, recent studies have explored the utility of SPOs.[8]
Table 2: Illustrative Comparison in the Heck Reaction of Aryl Bromides with Styrene
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Methylphenylphosphinic Acid (as pre-ligand) | 1 | 100 | 6 | ~75-85 |
| PPh₃ | 1 | 100 | 6 | ~80-90 |
| P(t-Bu)₃ | 1 | 80 | 2 | >95 |
Data is a synthesized representation from multiple sources for illustrative comparison.
In the Heck reaction, the performance of methylphenylphosphinic acid as a pre-ligand is comparable to that of triphenylphosphine for standard substrates. However, for more demanding transformations, bulky and electron-rich tertiary phosphines like tri-tert-butylphosphine often provide superior results in terms of reaction rates and yields.[9] The choice of ligand in the Heck reaction is highly substrate-dependent, and while SPOs offer a viable alternative, the vast library of well-established phosphine ligands provides a broader toolkit for optimization.[8]
Experimental Protocols: A Practical Guide
To translate these comparisons into practice, the following detailed protocols are provided for a generic Suzuki-Miyaura coupling reaction, illustrating the workflow for both a traditional phosphine ligand and an SPO-derived ligand.
Experimental Workflow: Ligand Comparison in Suzuki-Miyaura Coupling
Sources
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- 4. Direct carbonyl reductive functionalizations by diphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to Methylphenylphosphinic acid
For researchers, scientists, and professionals in drug development, the synthesis of key organophosphorus compounds like Methylphenylphosphinic acid is a critical task. This molecule serves as a vital precursor and building block in the creation of various pharmaceuticals and other fine chemicals. The choice of synthetic route can significantly impact yield, purity, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for Methylphenylphosphinic acid, supported by experimental data and mechanistic insights to inform your selection process.
Introduction to Methylphenylphosphinic Acid
Methylphenylphosphinic acid, a P-chiral organophosphorus compound, possesses a stereogenic phosphorus center, making it a valuable target for asymmetric synthesis. Its derivatives have been explored for their biological activities and as ligands in catalysis. The selection of an appropriate synthetic strategy is therefore a crucial first step in any research or development program involving this molecule.
Comparative Analysis of Synthetic Routes
This guide will explore three principal synthetic routes to Methylphenylphosphinic acid:
-
Alkylation of Phenylphosphinic Acid: A direct approach involving the formation of a P-C bond on a pre-existing phosphinic acid scaffold.
-
The Michaelis-Arbuzov Reaction: A classic and versatile method for constructing phosphorus-carbon bonds.
-
The Grignard Reaction: A powerful tool for carbon-carbon and carbon-heteroatom bond formation, adapted for phosphinic acid synthesis.
The following table provides a summary of the key quantitative and qualitative parameters for each route, offering a clear comparison of their performance.
| Parameter | Route 1: Alkylation of Phenylphosphinic Acid | Route 2: Michaelis-Arbuzov Reaction | Route 3: Grignard Reaction |
| Starting Materials | Phenylphosphinic acid, Iodomethane | Methyl Phenylphosphinite, Methyl Iodide | Phenylmagnesium Bromide, Diethyl Methylphosphonite |
| Typical Yield | ~66%[1] | 70-85% (estimated) | 60-75% (estimated) |
| Stereoselectivity | Achiral | Can be adapted for stereoselectivity | Can be adapted for stereoselectivity |
| Reaction Temperature | 0 °C to room temperature | 100-160 °C (classic) | 0 °C to reflux |
| Reaction Time | ~24 hours[1] | 4-12 hours | 2-6 hours |
| Key Reagents | Diisopropylethylamine, Trimethylsilyl chloride | (Lewis acid catalysts for milder conditions) | Magnesium, Diethyl ether/THF |
| Byproduct Removal | Filtration and washing | Distillation or chromatography | Aqueous workup (magnesium salts) |
| Scalability | Readily scalable | Scalable, but high temperatures can be a concern | Scalable, with careful control of exotherm |
| Safety Concerns | Use of iodomethane (toxic, carcinogen) | High temperatures, potential for runaway reactions | Highly flammable solvents, exothermic reaction[2][3][4] |
| Cost of Starting Materials | Moderate | Moderate to high (phosphinite availability) | Low to moderate |
Route 1: Alkylation of Phenylphosphinic Acid
This method represents a direct and conceptually simple approach to Methylphenylphosphinic acid. It involves the activation of phenylphosphinic acid followed by nucleophilic attack on an alkylating agent.
Reaction Mechanism
The reaction proceeds through the silylation of phenylphosphinic acid to form a more nucleophilic intermediate. The lone pair on the phosphorus atom then attacks the methyl group of iodomethane in an SN2 fashion. Subsequent hydrolysis removes the silyl protecting groups to yield the final product.
Experimental Protocol
-
Materials: Phenylphosphinic acid, Dichloromethane, Diisopropylethylamine (DIPEA), Trimethylsilyl chloride (TMSCl), Iodomethane, 2 M Hydrochloric acid, Acetone.
-
Procedure:
-
Dissolve phenylphosphinic acid (1.0 equiv) in dichloromethane in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Separately add diisopropylethylamine (2.1 equiv) and trimethylsilyl chloride (2.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture back to 0 °C and add iodomethane (1.1 equiv).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Suspend the residue in 2 M hydrochloric acid and filter the resulting solid.
-
Wash the white solid with acetone and dry to yield pure methylphenylphosphinic acid.[1]
-
Scientific Assessment
-
Expertise & Experience: This method is straightforward and utilizes common laboratory reagents. The silylation step is crucial for activating the phosphorus center towards alkylation. The long reaction time suggests that the silylated intermediate is a relatively weak nucleophile.
-
Trustworthiness: The protocol is well-defined, with a reported yield of 66%.[1] The purification by precipitation and washing is a simple and effective method for obtaining a pure product.
-
Advantages:
-
Direct conversion of a readily available starting material.
-
Simple workup and purification procedure.
-
-
Disadvantages:
-
Long reaction time (24 hours).
-
Use of toxic and carcinogenic iodomethane.
-
The reaction is not stereoselective.
-
Route 2: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates, phosphinates, and phosphine oxides.[5] In this context, it would involve the reaction of a methylphosphinite with a phenyl halide or a phenylphosphonite with a methyl halide. The latter is generally more practical.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphonite on the alkyl halide, forming a phosphonium salt intermediate. The displaced halide ion then attacks one of the alkoxy groups on the phosphorus, leading to the formation of the pentavalent phosphinate and an alkyl halide byproduct.[5]
Experimental Protocol
-
Materials: Magnesium turnings, Anhydrous diethyl ether or THF, Bromobenzene, Iodine (crystal), Diethyl methylphosphonite, 3 M Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, place magnesium turnings (1.2 equiv) and a crystal of iodine.
-
Add a small amount of a solution of bromobenzene (1.1 equiv) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of diethyl methylphosphonite (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and 3 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or chromatography.
-
Scientific Assessment
-
Expertise & Experience: The successful execution of a Grignard reaction requires strict anhydrous conditions, as the Grignard reagent is highly sensitive to moisture. [2]The initiation of the reaction can sometimes be challenging. The choice of the phosphorus electrophile is critical to avoid multiple additions.
-
Trustworthiness: This is a widely used and generally reliable method for forming C-C and C-heteroatom bonds. With proper technique, good yields can be expected.
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
Generally faster than the alkylation of phenylphosphinic acid.
-
Can be adapted for stereoselective synthesis.
-
-
Disadvantages:
Stereoselective Synthesis of Methylphenylphosphinic Acid
Given that Methylphenylphosphinic acid is a P-chiral molecule, the synthesis of enantiomerically pure forms is of significant interest. Both the Michaelis-Arbuzov and Grignard routes can be adapted for stereoselective synthesis.
One common strategy involves the use of a chiral auxiliary, such as a chiral alcohol, to prepare a diastereomeric mixture of phosphinites or phosphonites. After separation of the diastereomers, a subsequent stereospecific reaction, such as a Grignard reaction, can yield the enantiopure product. [7][8]For example, a chiral menthyl phenylphosphinate can be used as a precursor. [9] Alternatively, chiral catalysts, such as chiral phosphoric acids, can be employed to achieve enantioselective transformations in the synthesis of P-stereogenic compounds. [7]While direct catalytic asymmetric synthesis of Methylphenylphosphinic acid is not yet well-established, the principles of asymmetric catalysis offer a promising avenue for future research.
Conclusion
The choice of a synthetic route to Methylphenylphosphinic acid depends on the specific requirements of the researcher or organization.
-
The Alkylation of Phenylphosphinic Acid is a straightforward, albeit slow, method suitable for small-scale synthesis where stereoselectivity is not a concern.
-
The Michaelis-Arbuzov Reaction is a robust and high-yielding method, particularly for larger-scale production, although it may require higher temperatures. Modern variations offer milder conditions.
-
The Grignard Reaction is a versatile and relatively fast method that uses inexpensive starting materials, but it demands careful control of reaction conditions, especially with regard to moisture and temperature.
For applications requiring enantiopure Methylphenylphosphinic acid, stereoselective adaptations of the Michaelis-Arbuzov or Grignard routes, often employing chiral auxiliaries, are the most viable approaches. The development of direct catalytic asymmetric methods remains an active area of research.
References
-
Burrow, T., & Siqueira da Silva, P. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2886. [Link]
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Montchamp, J.-L. (2014). A novel approach to phosphonic acids from hypophosphorous acid. PMC, 55(1), 1-5. [Link]
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Wang, Y., Wang, Y., Yu, J., Miao, Z., & Chen, R. (2009). Stereoselective Synthesis of α‐Amino(phenyl)methyl(phenyl)phosphinic Acids with O‐Pivaloylated D ‐Galactosylamine as Chiral Auxiliary. Chemistry – A European Journal, 15(37), 9290–9293. [Link]
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LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
-
NotEvans. (2016). What are the specific dangers associated with Grignard reagents? Chemistry Stack Exchange. [Link]
-
Han, L.-B., & Zhao, C.-Q. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. [Link]
-
Al-Badri, Z. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1933. [Link]
-
Roco, A. J., & Smith, S. W. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3661. [Link]
-
Leung, P. H., & Yu, Z. (2000). Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. Organometallics, 19(12), 2297-2305. [Link]
-
Montchamp, J.-L. (2024). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. Organic Syntheses, 101, 295-308. [Link]
-
SK. (2014). Michaelis-Arbuzov Reaction. Chem-Station Int. Ed.[Link]
-
van der Vlugt, J. I., Pidko, E. A., Vogt, D., & Reek, J. N. H. (2016). Synthesis of α-Substituted Diphenylphosphinocarboxylic Acids and Their Palladium Complexes. Organometallics, 35(20), 3583-3590. [Link]
-
Boyd, E. A. (1989). Phosphinic Acid Synthesis. University of Kent at Canterbury. [Link]
-
Brown, K. A. (2016). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. University of New Hampshire. [Link]
-
Zhang, Y., & Li, P. (2008). Michael addition of Grignard reagents to tetraethyl ethenylidenebisphosphonate. Tetrahedron Letters, 49(43), 6213-6215. [Link]
-
Oreate AI. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Oreate AI Blog. [Link]
-
Kryk, H., et al. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(6), 1081-1086. [Link]
-
Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. Organic Chemistry Portal. [Link]
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- 8. par.nsf.gov [par.nsf.gov]
- 9. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Methylphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of impurities and degradation products is paramount. Methylphenylphosphinic acid (MPPA), a compound of interest in various chemical processes, requires robust analytical methods for its quantification to ensure product quality and safety. This guide provides an in-depth comparison of analytical methodologies for the quantification of MPPA, grounded in scientific principles and validated performance data. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to make informed decisions in your laboratory.
Introduction to Methylphenylphosphinic Acid (MPPA) and the Imperative for its Quantification
Methylphenylphosphinic acid (C₇H₉O₂P) is an organophosphorus compound that can arise as a process-related impurity or a degradation product in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the development and validation of analytical procedures to control such impurities.[2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide will compare and contrast the primary analytical techniques for MPPA quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for MPPA quantification is a critical decision influenced by factors such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the most pertinent methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For MPPA, a polar compound, reversed-phase HPLC is a common approach where a nonpolar stationary phase is used with a polar mobile phase. The presence of the phenyl group in MPPA allows for its detection by a UV detector.
Strengths:
-
Robustness and widespread availability: HPLC-UV systems are workhorses in most analytical laboratories.
-
Simplicity: The method is relatively straightforward to develop and implement for routine analysis.
-
Cost-effective: Compared to mass spectrometry-based methods, HPLC-UV is generally less expensive to operate and maintain.
Limitations:
-
Moderate Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) may not be sufficient for trace-level analysis in complex matrices.
-
Potential for Interference: The UV detector's selectivity is limited, and co-eluting impurities with similar UV absorbance profiles can interfere with accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[7] As MPPA is a polar and non-volatile acid, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. Mass spectrometry then provides highly selective and sensitive detection based on the mass-to-charge ratio of the derivatized analyte.
Strengths:
-
High Specificity: The mass spectrometer provides structural information, leading to a high degree of confidence in analyte identification.
-
Excellent Sensitivity: GC-MS can achieve low detection limits, making it suitable for trace analysis.
Limitations:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation process, which can introduce variability and potential for error.
-
Thermal Stability Concerns: Even after derivatization, the thermal stability of the MPPA derivative needs to be carefully considered to avoid degradation in the GC inlet.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] This technique allows for the direct analysis of polar compounds like MPPA without the need for derivatization. The use of multiple reaction monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Strengths:
-
Superior Sensitivity and Selectivity: LC-MS/MS is the gold standard for trace quantitative analysis in complex matrices.
-
No Derivatization Needed: Direct analysis simplifies sample preparation and reduces potential sources of error.
-
High Throughput: Modern LC-MS/MS systems can offer rapid analysis times.
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and validation.
-
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain compared to HPLC-UV.
Performance Comparison: A Data-Driven Evaluation
The following table summarizes the expected performance characteristics of the three analytical techniques for the quantification of MPPA. The data for LC-MS/MS is based on a published method for a closely related compound, while the data for HPLC-UV and GC-MS are extrapolated based on typical performance for similar organophosphorus acids.
| Parameter | HPLC-UV (Projected) | GC-MS (Projected, after derivatization) | LC-MS/MS[9] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.05 - 10 ng/g |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | 0.02 ng/g |
| LOQ | ~1 µg/mL | ~0.1 µg/mL | 0.05 ng/g |
Causality behind Performance Differences:
The significantly lower LOD and LOQ of the mass spectrometry-based methods (GC-MS and LC-MS/MS) are a direct result of the detector's ability to selectively monitor specific ions, thereby reducing background noise and enhancing signal-to-noise ratios. The wider linear range of HPLC-UV is typical for absorbance-based detectors. The slightly lower accuracy and precision of GC-MS can be attributed to the additional derivatization step. The superior performance of LC-MS/MS in terms of sensitivity is evident from the data.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests and quality control samples to ensure the reliability of the generated data.
HPLC-UV Method
Objective: To quantify MPPA in a drug substance with moderate sensitivity.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
MPPA reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v). The organic modifier content should be optimized to achieve a suitable retention time for MPPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the drug substance and dissolve it in the mobile phase to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the drug substance in the mobile phase.
Validation Workflow:
Caption: HPLC-UV method validation workflow.
GC-MS Method
Objective: To quantify trace levels of MPPA in a drug substance with high specificity.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for organophosphorus compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent for derivatization (e.g., Acetonitrile)
-
MPPA reference standard
Derivatization Procedure:
-
Accurately weigh the MPPA standard or sample into a vial.
-
Add a known volume of the derivatizing agent and solvent.
-
Heat the vial at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of the derivatized MPPA.
Validation Logic:
Caption: Logical flow for GC-MS method validation.
LC-MS/MS Method
Objective: To achieve highly sensitive and selective quantification of MPPA in complex matrices.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
HILIC or mixed-mode column for polar compound retention
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
MPPA reference standard
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program starting with a high percentage of organic phase to promote HILIC retention, followed by a decrease to elute MPPA.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions: Monitor the specific transition from the precursor ion ([M-H]⁻) of MPPA to a characteristic product ion.
Self-Validating System Design:
Caption: Components of a self-validating LC-MS/MS system.
Conclusion: Selecting the Appropriate Method
The choice of the analytical method for quantifying Methylphenylphosphinic acid is a critical decision that should be guided by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control where high sensitivity is not a primary concern.
-
GC-MS offers excellent specificity and sensitivity but requires a derivatization step, making it more suitable for confirmatory analysis or when dealing with matrices that are not amenable to LC-MS.
-
LC-MS/MS stands out as the most powerful technique, providing unparalleled sensitivity and selectivity for trace-level quantification of MPPA in complex matrices without the need for derivatization.
Ultimately, a thorough validation of the chosen method in accordance with ICH guidelines is non-negotiable to ensure the generation of reliable and defensible data in a regulated environment.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). Methylphenylphosphinic acid. PubChem.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Rasayan Journal of Chemistry. (2011). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MELPHALAN IN TABLET DOSAGE FORMS.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Validation of Analytical Procedure Q2(R2).
- Shimadzu. (n.d.). analysis of residual agricultural chemicals using ftd, fpd, and ecd (no. 4).
- Oriental Journal of Chemistry. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl.
- National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- PubMed. (n.d.). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography.
- OMICS International. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Simson Pharma Limited. (2024, May 29). Qualitative And Quantitative Analysis In Pharmaceutical Analysis.
- ResearchGate. (n.d.). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl.
- Agilent. (n.d.). Method Validation Validation of Analytical Methods and Procedures.
- PubMed. (2009, December 15). Design and Analysis of Method Equivalence Studies.
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- ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
- MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
- IJSAT. (n.d.). Validated RP-HPLC Method for the Sensitive Determination of Potent Hormonal Drug Residues in Support of Cleaning Validation in Pharmaceutical Manufacturing Equipment Surfaces.
- ResearchGate. (n.d.). Review for Analytical Methods for the Determination of Mefenamic Acid.
- Industrial laboratory. Diagnostics of materials. (n.d.). Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
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Methylphosphonic Acid: A Superior Standard for Quantitative ³¹P-NMR Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of phosphorus-containing compounds, quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR) spectroscopy stands as a powerful, non-destructive analytical technique. The accuracy and reliability of q³¹P-NMR, however, are fundamentally dependent on the choice of an appropriate internal standard. This guide provides an in-depth comparison of methylphosphonic acid (MPA) with other commonly used ³¹P-NMR standards, supported by experimental data, to demonstrate its advantages for robust and precise quantitative analysis.
The Critical Role of the Internal Standard in q³¹P-NMR
Quantitative NMR relies on the principle that the integrated signal intensity of a nucleus is directly proportional to its molar concentration. The internal standard method, a widely favored approach for its simplicity and accuracy, involves adding a known amount of a reference compound to the sample.[1][2] By comparing the integral of the analyte signal to that of the standard, precise quantification can be achieved without the need for calibration curves.[1][2]
An ideal internal standard for q³¹P-NMR should possess several key characteristics:
-
A single, sharp resonance peak that does not overlap with analyte signals.
-
Chemical inertness to avoid reactions with the analyte or solvent.
-
Good solubility in the NMR solvent used for the analysis.
-
High stability under the experimental conditions.
-
A known purity and accurate molecular weight.
Comparative Analysis of ³¹P-NMR Standards
While several compounds are utilized as internal standards for q³¹P-NMR, methylphosphonic acid (MPA) presents a compelling case as a superior choice in many applications. The following table provides a comparative overview of MPA and other common standards.
| Property | Methylphosphonic Acid (MPA) | Phosphoric Acid (H₃PO₄) | Trimethyl Phosphate (TMP) | Phosphonoacetic Acid (PAA) |
| Chemical Shift (δ) variability | Signal position is pH-dependent. | Highly pH-dependent, often used as an external standard for pH calibration.[3] | Relatively stable chemical shift. | Chemical shift is pH-dependent. |
| pKa Values | pKa1 = 2.12, pKa2 = 7.29[1] | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35 | Not applicable | pKa1 ≈ 2, pKa2 ≈ 5.5, pKa3 ≈ 9.5 |
| Solubility | Soluble in water and common alcohols; poorly soluble in organic solvents like benzene.[1][4] | Soluble in water and ethanol. | Soluble in most organic solvents and water. | Soluble in water. |
| Advantages | - Behaves similarly to many phosphate analytes in aqueous matrices.[5] - Its distinct chemical shift minimizes signal overlap.[5] - Reliable and simple for routine analysis.[5][6] | - Structurally similar to inorganic phosphate analytes. | - Single sharp peak in a relatively clear region of the spectrum. - Less reactive than phosphoric acid. | - Water-soluble and contains both ¹H and ³¹P nuclei for potential dual analysis.[6] |
| Disadvantages | - pH sensitivity requires careful pH control for consistent chemical shift.[7] - Limited solubility in non-polar organic solvents. | - High reactivity can lead to sample degradation. - Broadening of the signal can occur due to hydrogen exchange. | - Volatility can be a concern for long-term sample stability. - Can potentially react with certain analytes. | - Multiple pKa values can lead to complex pH-dependent behavior. |
The MPA Advantage: A Deeper Dive
Methylphosphonic acid was specifically chosen and validated as a ³¹P-NMR standard for its functional similarity to phosphorus-containing acids, a common class of analytes.[5] This similarity ensures that MPA behaves comparably to the analyte within the sample matrix, leading to more accurate quantification.[5] A study by Kõllo et al. demonstrated that MPA provides a linear response in the concentration range of interest and that the measured concentrations of phosphate in beverages were in good agreement with traditional spectrophotometric methods.[5][8][9][10] This underscores the reliability of MPA for quantitative purposes.
The distinct chemical shift of MPA is another significant advantage, ensuring that its signal is well-resolved from those of the analytes, which is crucial for accurate integration and quantification.[5]
Experimental Protocol: Quantitative ³¹P-NMR using Methylphosphonic Acid
The following protocol outlines the steps for using MPA as an internal standard for the quantitative analysis of a water-soluble phosphorus-containing analyte.
Materials:
-
Methylphosphonic acid (MPA), analytical grade
-
Analyte of interest
-
Deuterated water (D₂O)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
pH meter
Workflow Diagram:
Caption: Experimental workflow for quantitative ³¹P-NMR using MPA.
Step-by-Step Methodology:
-
Preparation of Standard Stock Solution:
-
Accurately weigh a precise amount of MPA.
-
Dissolve the weighed MPA in a known volume of D₂O in a volumetric flask to create a stock solution of known concentration. The use of D₂O provides the lock signal for the NMR spectrometer.[5]
-
-
Sample Preparation:
-
Accurately weigh the sample containing the phosphorus analyte.
-
Dissolve the sample in a known volume of D₂O.
-
To an NMR tube, add a precise volume of the dissolved sample and a precise volume of the MPA stock solution.
-
For analytes with pH-sensitive chemical shifts, it is crucial to adjust the pH of the final sample to a consistent value to ensure reproducible chemical shifts. A basic environment was ensured in the analysis of cola beverages by adding a solution of NaOH.[5][8]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ³¹P-NMR spectrum using an inverse-gated ¹H decoupling pulse sequence. This is critical to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Set a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified, to ensure complete relaxation between scans.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Carefully integrate the signals corresponding to the analyte and MPA.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NMPA / IMPA) * (MWanalyte / MWMPA) * (mMPA / Vsample)
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte and IMPA = Integrated signal intensities of the analyte and MPA
-
Nanalyte and NMPA = Number of phosphorus nuclei in the analyte and MPA (NMPA = 1)
-
MWanalyte and MWMPA = Molecular weights of the analyte and MPA
-
mMPA = Mass of MPA in the sample
-
Vsample = Volume of the sample
-
Conclusion: Why Methylphosphonic Acid Should Be in Your Toolkit
The selection of an appropriate internal standard is paramount for achieving accurate and reproducible results in quantitative ³¹P-NMR. Methylphosphonic acid offers a compelling combination of properties that make it an excellent choice for a wide range of applications, particularly in aqueous systems. Its distinct and reliable signal, coupled with its chemical similarity to many phosphorus-containing analytes, provides a solid foundation for robust quantitative analysis. While no single standard is perfect for every scenario, the evidence strongly supports the inclusion of methylphosphonic acid as a primary standard in the toolkit of any scientist performing quantitative ³¹P-NMR.
References
-
Kõllo, M., Kudrjašova, M., Kulp, M., & Aav, R. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(17), 4347-4351. [Link]
-
Kõllo, M., Kudrjašova, M., Kulp, M., & Aav, R. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Semantic Scholar. [Link]
-
Kõllo, M., Kudrjašova, M., Kulp, M., & Aav, R. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(17), 4347-4351. DOI:10.1039/C3AY40743H. [Link]
- Van der Knaap, M. S., van der Grond, J., van Rijen, P. C., Faber, J. A., Valk, J., & Willemse, J. (1990). Age-dependent changes in localized proton and phosphorus MR spectroscopy of the brain. Radiology, 176(2), 509-515.
-
PubChem. (n.d.). Methylphosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Weber, M., Hellriegel, C., Rueck, A., & Wuethrich, J. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and bioanalytical chemistry, 407(29), 8749-8757. [Link]
-
Kõllo, M., Kudrjašova, M., Kulp, M., & Aav, R. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. ResearchGate. [Link]
-
Labotka, R. J., & Kleps, R. A. (1987). Characterization of methylphosphonate as a 31P NMR pH indicator. Journal of Biological Chemistry, 262(13), 6088-6091. [Link]
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Wikipedia. (2023, December 15). Methylphosphonic acid. In Wikipedia. [Link]
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Human Metabolome Database. (n.d.). Methylphosphonic acid. [Link]
- Giraudeau, P. (2021). Quantitative NMR Spectroscopy of Complex Mixtures. eMagRes, 10(1), 1-15.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 80(1), 59-84.
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Kosian, M., Smulders, M. M., & Zuilhof, H. (2016). Structure and long-term stability of alkylphosphonic acid monolayers on SS316L stainless steel. Langmuir, 32(4), 1047-1057. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methylphenylphosphinic Acid
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. This guide provides a comprehensive, technically grounded protocol for the proper disposal of methylphenylphosphinic acid, moving beyond mere procedural steps to explain the causality and scientific principles that underpin these critical safety measures. Our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue.
Foundational Safety and Hazard Assessment
Methylphenylphosphinic acid (C₇H₉O₂P) is an organophosphorus compound that, while invaluable in certain synthetic pathways, requires meticulous handling and disposal due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methylphenylphosphinic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a fume hood.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.
-
Ventilation: All manipulations involving methylphenylphosphinic acid, especially during disposal, should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Spill Management: Have a spill kit readily available that is appropriate for acidic and organophosphorus compounds. This should include an absorbent material and a neutralizing agent (such as sodium bicarbonate).
The Disposal Decision Workflow: Neutralization as the Primary Pathway
The cornerstone of safely disposing of acidic waste like methylphenylphosphinic acid is neutralization. This process converts the corrosive acid into a salt and water, significantly reducing its hazardous characteristics[2][3]. However, it is crucial to ensure that the waste stream does not contain other hazardous materials, such as heavy metals, that would preclude drain disposal even after neutralization[4].
The following diagram illustrates the decision-making process for the disposal of methylphenylphosphinic acid:
Caption: Disposal decision workflow for methylphenylphosphinic acid.
Step-by-Step Neutralization Protocol
This protocol details the laboratory-scale neutralization of a methylphenylphosphinic acid solution. Utmost care must be taken, as the reaction can be exothermic.
Materials:
-
Methylphenylphosphinic acid waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 5 times the volume of the acid solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the beaker or flask containing the stir bar into an ice bath situated on the magnetic stir plate. This is critical for dissipating the heat generated during neutralization[5][6].
-
Dilution: Slowly and carefully add the methylphenylphosphinic acid waste to a larger volume of cold water in the beaker. A general rule of thumb is to dilute the acid to a concentration of less than 5% before beginning neutralization[5][7]. Always add acid to water, never the other way around.
-
Initiate Stirring: Begin stirring the diluted acid solution to ensure even mixing and heat distribution.
-
Slow Addition of Base: Gradually add the neutralizing agent (e.g., 1 M NaOH solution or a saturated sodium bicarbonate solution) to the diluted acid solution. Add the base dropwise or in very small increments to control the reaction rate and temperature[3].
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The target pH for neutralized waste suitable for drain disposal is typically between 5.5 and 9.5, in accordance with local wastewater regulations[4][8].
-
Final pH Adjustment: As the pH approaches the target range, add the base even more slowly to avoid overshooting the endpoint.
-
Cooling and Stabilization: Once the desired pH is achieved and stable, allow the solution to cool to room temperature.
-
Disposal: If the original waste was free of other hazardous contaminants, the neutralized solution can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution)[8].
-
Record Keeping: Document the neutralization procedure, including the initial and final volumes and pH, in your laboratory notebook or waste disposal log.
Quantitative Considerations for Neutralization
To ensure an efficient and safe neutralization, it is beneficial to estimate the amount of base required. Methylphenylphosphinic acid is a monoprotic acid, meaning it has one acidic proton to be neutralized. The neutralization reaction with sodium hydroxide is as follows:
C₇H₉O₂P + NaOH → C₇H₈NaO₂P + H₂O
The calculation to determine the required volume of base is based on the stoichiometry of the reaction, where at the equivalence point, the moles of acid equal the moles of base[9][10]. The formula for this calculation is:
MₐVₐ = MₐVₐ
Where:
-
Mₐ = Molarity of the acid
-
Vₐ = Volume of the acid
-
Mₐ = Molarity of the base
-
Vₐ = Volume of the base
| Parameter | Symbol | Example Value |
| Molarity of Acid Waste | Mₐ | 0.5 M |
| Volume of Acid Waste | Vₐ | 100 mL (0.1 L) |
| Molarity of Base | Mₐ | 1 M |
| Calculated Volume of Base | Vₐ | 50 mL |
Note: This calculation provides an estimate. Always confirm the final pH with a meter or strips.
Regulatory Compliance and Final Disposal
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[11][12][13]. If your methylphenylphosphinic acid waste is mixed with other substances that are classified as hazardous waste, or if on-site neutralization is not feasible or permitted, the waste must be collected by a licensed hazardous waste disposal company.
When Professional Disposal is Required:
-
The waste contains other RCRA-regulated hazardous constituents.
-
The volume of waste is too large for safe laboratory-scale neutralization.
-
Your institution's policies mandate professional disposal for all chemical waste.
In these cases, the waste must be accumulated in a properly labeled, compatible container. The label should clearly state "Hazardous Waste," the chemical name (methylphenylphosphinic acid), and the associated hazards (e.g., Corrosive, Irritant).
Conclusion: A Commitment to Responsible Science
The proper disposal of methylphenylphosphinic acid is a critical component of laboratory safety and environmental responsibility. By understanding the chemical principles behind the disposal procedures, particularly neutralization, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific integrity. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety (EHS) department.
References
-
Anne Marie Helmenstine, Ph.D. (2022). Neutralizing a Base With an Acid. ThoughtCo. [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST. [Link]
-
National Center for Biotechnology Information. (n.d.). Methylphenylphosphinic acid. PubChem. [Link]
-
The Organic Chemistry Tutor. (2023). What Volume of Base Is Needed in This Neutralization Reaction?[Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Professor Dave Explains. (2018). Neutralization Reactions. [Link]
- Lunn, G., & Sansone, E. B. (1994).
-
Wyzant. (2018). Calculating volume of base needed to neutralize an acid. [Link]
-
Defense Centers for Public Health - Aberdeen. (2024). Hazardous Waste. [Link]
-
Inch Calculator. (n.d.). Neutralization Calculator. [Link]
-
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]
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U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. [Link]
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Chemistry LibreTexts. (2023). Neutralization. [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]
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Reed Smith LLP. (2024). EPA Targets PFAS in RCRA Rulemakings. [Link]
- Google Sites. (n.d.). Neutralization Reactions - Chemistry: Acids and Bases.
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Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. (2024). How to Neutralize Chemical Spills. [Link]
-
University of California, Berkeley. (n.d.). Neutralization Guide. [Link]
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Navigating the Handling of Methylphenylphosphinic Acid: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Reference: In case of exposure, call 911 or your local poison control center. For skin contact, immediately begin flushing the affected area with copious amounts of water for at least 20 minutes.
Methylphenylphosphinic acid, a corrosive solid organophosphorus compound, demands meticulous handling to ensure the safety of laboratory personnel. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), emergency procedures, and disposal protocols. By understanding the rationale behind these safety measures, you can foster a secure and compliant laboratory environment.
Understanding the Risks: More Than Just a Corrosive
Methylphenylphosphinic acid presents a dual-threat profile: it is both a corrosive agent and an organophosphorus compound. Its corrosive nature can cause severe skin burns and eye damage upon contact.[1][2][3] As a solid, the primary risk of inhalation comes from airborne dust particles, which can cause significant irritation to the respiratory tract.[1][4] Furthermore, its classification as an organophosphorus compound necessitates special considerations for disposal to mitigate potential environmental toxicity.
A Multi-Layered Defense: Selecting the Appropriate Personal Protective Equipment
A robust PPE strategy is your first and most critical line of defense. The selection of appropriate gear should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection: An Impenetrable Barrier
Given the severe and irreversible eye damage this chemical can cause, eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[5][6][7] These provide a seal around the eyes, protecting against dust and potential splashes.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield must be worn in conjunction with chemical splash goggles.[5][8][9] The face shield offers an additional layer of protection for the entire face.
Skin and Body Protection: Resisting Chemical Assault
Protecting your skin from this corrosive solid is paramount.
-
Gloves: Standard disposable nitrile gloves (minimum 4mil thickness) may be sufficient for handling small quantities where contact is unlikely.[7] However, for any situation with a potential for direct contact or when handling larger amounts, more robust hand protection is necessary.
-
Recommended Glove Types: Neoprene or butyl rubber gloves offer excellent resistance to a wide range of acids and are the preferred choice.[5][10] Always consult the glove manufacturer's chemical resistance guide to confirm compatibility and check for breakthrough times.[11][12][13][14][15]
-
Glove Protocol: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves frequently and immediately if contamination is suspected.
-
-
Lab Coat and Apron: A standard laboratory coat should always be worn. For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is required to provide an additional barrier.[5][6][7][8]
The following table summarizes the recommended PPE for handling Methylphenylphosphinic acid:
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles | Chemical splash goggles and a full-face shield |
| Hand | Disposable nitrile gloves (min. 4mil) for minimal contact | Neoprene or butyl rubber gloves |
| Body | Laboratory coat | Laboratory coat and a chemical-resistant apron |
| Respiratory | Not required for small quantities in a well-ventilated area | Air-purifying respirator with appropriate cartridges |
Respiratory Protection: Guarding Against Inhalation Hazards
While the solid form of Methylphenylphosphinic acid has low volatility, the generation of dust during weighing or transfer operations presents a significant inhalation hazard.
-
Engineering Controls: The primary method for controlling dust exposure is through engineering controls. All manipulations of Methylphenylphosphinic acid powder should be conducted within a certified chemical fume hood.[5][6]
-
When Respirators are Necessary: If a fume hood is not available or if there is a potential for significant dust generation that cannot be controlled at the source, respiratory protection is mandatory.
-
Respirator Type: An air-purifying respirator (APR) should be used.
-
Filter Selection: For dust, a NIOSH-approved respirator with N95, R95, or P95 particulate filters is recommended.[16][17][18] If there is a potential for organic vapors in addition to dust, a combination cartridge with an organic vapor (OV) cartridge and a particulate pre-filter should be used.[19][20] NIOSH color-coding for cartridges can aid in proper selection; organic vapor cartridges are typically black, and acid gas cartridges are white.[16]
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested annually as per OSHA regulations.
-
In Case of Emergency: Immediate and Decisive Action
Preparedness is key to mitigating the consequences of an accidental exposure.
First Aid Measures
-
Skin Contact: This constitutes a medical emergency. Immediately flush the affected skin with copious amounts of lukewarm water for at least 20 minutes.[2][17] Remove all contaminated clothing while continuing to flush. Do not attempt to neutralize the acid on the skin with a base. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 20 minutes, holding the eyelids open. An eyewash station should be readily accessible in any area where this chemical is handled.[7][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.
The workflow for an emergency response to a Methylphenylphosphinic acid exposure is illustrated below:
Caption: Emergency Response Workflow for Methylphenylphosphinic Acid Exposure.
Spills and Disposal: Responsible Management of Chemical Waste
Proper cleanup and disposal are crucial to prevent harm to personnel and the environment.
Spill Cleanup
For a small spill of solid Methylphenylphosphinic acid:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined above, including respiratory protection if significant dust is present.
-
Contain and Clean: Gently cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash.[12] Avoid creating dust. Once neutralized (check with pH paper if moistened), carefully sweep the material into a designated, labeled waste container using non-sparking tools.[3][4]
-
Decontaminate: Clean the spill area with soap and water.
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal: A Two-Pronged Approach
Due to its dual hazardous nature, the disposal of Methylphenylphosphinic acid requires a two-step process: neutralization of its corrosive properties and degradation of the organophosphorus component.
-
Neutralization: The primary method for disposing of acidic waste is neutralization.
-
Slowly add the Methylphenylphosphinic acid waste to a large volume of a cold, dilute basic solution, such as sodium carbonate or sodium hydroxide, with constant stirring.[4] This should be done in a fume hood.
-
Monitor the pH of the solution using a pH meter or pH paper. The target pH for the neutralized solution is between 5.5 and 9.5.[4]
-
-
Hydrolysis of the Organophosphorus Moiety: Alkaline hydrolysis is a recognized method for the degradation of organophosphorus compounds.[1][2][11] The neutralization process with a base like sodium hydroxide will also facilitate the hydrolysis of the ester or acid linkages in the organophosphorus structure, breaking it down into less toxic components.
Once the waste has been neutralized and the organophosphorus component has had time to hydrolyze, the resulting solution may be suitable for drain disposal, provided it does not contain any other regulated hazardous materials and is in compliance with local wastewater regulations. Always consult your institution's EHS guidelines for final approval before any drain disposal.
All contaminated PPE and cleaning materials should be collected in a labeled hazardous waste container for disposal through your institution's hazardous waste management program.
The decision-making process for the disposal of Methylphenylphosphinic acid waste is outlined below:
Caption: Disposal Plan for Methylphenylphosphinic Acid Waste.
By adhering to these stringent safety and disposal protocols, you can confidently and safely incorporate Methylphenylphosphinic acid into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
